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Propanimidamide Documentation Hub

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  • Product: Propanimidamide
  • CAS: 39800-84-5

Core Science & Biosynthesis

Exploratory

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

New York, NY – December 16, 2025 – To effectively engage researchers, scientists, and drug development professionals, content must align with their specific informational needs at various stages of their work. An in-dept...

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 16, 2025 – To effectively engage researchers, scientists, and drug development professionals, content must align with their specific informational needs at various stages of their work. An in-depth technical guide or whitepaper should be structured around five core researcher intents: Target Identification and Validation, Lead Discovery and Optimization, Preclinical Development, Clinical Research, and Post-Approval and Market Analysis. By categorizing keywords and content to address these intents, creators can provide significant value to this discerning audience.

This guide outlines a content strategy based on these five researcher intents, providing examples of relevant keywords, quantitative data presented in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows using the DOT language for Graphviz.

Foundational Research: Target Identification and Validation

At this initial stage, researchers are focused on understanding the biological basis of a disease to identify and validate potential drug targets. Their intent is to explore the existing body of knowledge and identify promising avenues for intervention.

Keywords: Target identification, target validation, pathway analysis, biomarker discovery, disease mechanism, genetic association, proteomic analysis, functional genomics.

Quantitative Data: Target Validation Summary
TargetMethod of ValidationKey BiomarkerExpression Level (Disease vs. Normal)Reference
Kinase XCRISPR-Cas9 KnockoutPhospho-Protein Y2.5-fold increase[1][2]
Receptor ZsiRNA KnockdownmRNA Level3.0-fold increase[1][2]
Enzyme ASmall Molecule InhibitorMetabolite B50% decrease[1][2]
Experimental Protocol: Western Blot for Protein Expression
  • Sample Preparation: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Membrane Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization: Target Identification Workflow

Target_Identification_Workflow cluster_0 Genomic & Proteomic Analysis cluster_1 Target Hypothesis Generation cluster_2 Target Validation High-Throughput Screening High-Throughput Screening Potential Targets Potential Targets High-Throughput Screening->Potential Targets Bioinformatics Analysis Bioinformatics Analysis Bioinformatics Analysis->Potential Targets Literature Mining Literature Mining Literature Mining->Potential Targets In Vitro Assays In Vitro Assays Potential Targets->In Vitro Assays In Vivo Models In Vivo Models Potential Targets->In Vivo Models Validated Target Validated Target In Vitro Assays->Validated Target In Vivo Models->Validated Target

A flowchart of the target identification and validation process.

Exploratory Phase: Lead Discovery and Optimization

With a validated target, the researcher's intent shifts to finding and refining a molecule that can modulate this target effectively and safely. This phase involves extensive screening and chemical modification.

Keywords: High-throughput screening (HTS), lead compound, structure-activity relationship (SAR), medicinal chemistry, compound library, fragment-based screening, in vitro pharmacology.

Quantitative Data: Lead Compound Characteristics
Compound IDIC50 (nM)Selectivity (vs. Kinase Y)Cell Permeability (Papp)Microsomal Stability (t1/2, min)
Lead-00150100-fold1.5 x 10^-6 cm/s30
Lead-00225250-fold2.2 x 10^-6 cm/s45
Lead-00310500-fold3.1 x 10^-6 cm/s>60
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination
  • Coating: Coat a 96-well plate with the target protein and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Detection Antibody: Add a primary antibody that binds to the target protein, followed by an HRP-conjugated secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Visualization: Lead Optimization Cycle

Lead_Optimization_Cycle Design Design Synthesize Synthesize Design->Synthesize New Analogs Test Test Synthesize->Test Compounds Analyze (SAR) Analyze (SAR) Test->Analyze (SAR) Activity Data Analyze (SAR)->Design Insights

The iterative cycle of medicinal chemistry for lead optimization.

Verification and Safety: Preclinical Development

Before human trials, researchers must thoroughly evaluate the safety and efficacy of a lead compound in non-human systems. The intent is to gather robust data to support an Investigational New Drug (IND) application.

Keywords: Preclinical studies, in vivo efficacy, ADME (Absorption, Distribution, Metabolism, Excretion), toxicology, pharmacokinetics (PK), pharmacodynamics (PD), animal models.

Quantitative Data: In Vivo Efficacy and PK/PD Summary
Animal ModelDosing RegimenTumor Growth Inhibition (%)Cmax (ng/mL)AUC (ng*h/mL)
Mouse Xenograft10 mg/kg, oral, QD6512007500
Rat Orthotopic5 mg/kg, IV, BIW80250015000
Experimental Protocol: Mouse Xenograft Efficacy Study
  • Cell Culture: Culture human cancer cells in appropriate media.

  • Cell Implantation: Subcutaneously inject 1x10^6 cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements until tumors reach a volume of 100-150 mm³.

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Dosing: Administer the test compound or vehicle according to the specified dosing regimen.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and assess statistical significance.

Visualization: ADME Process Flow

ADME_Process Drug Administration Drug Administration Absorption Absorption Drug Administration->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Distribution Distribution Tissues Tissues Distribution->Tissues Metabolism Metabolism Liver/Kidney Liver/Kidney Metabolism->Liver/Kidney Excretion Excretion Elimination Elimination Excretion->Elimination Systemic Circulation->Distribution Systemic Circulation->Metabolism Systemic Circulation->Excretion Liver/Kidney->Excretion

A simplified diagram of the ADME (Absorption, Distribution, Metabolism, Excretion) process.

Human Trials: Clinical Research

The focus of this intent is on evaluating the safety, efficacy, and dosing of the drug candidate in humans. Researchers in this phase are meticulously planning and executing clinical trials.

Keywords: Clinical trial, Phase I, Phase II, Phase III, patient recruitment, endpoint, statistical analysis, regulatory submission, safety and efficacy.

Quantitative Data: Phase II Clinical Trial Endpoints
EndpointTreatment Group (n=100)Control Group (n=100)p-value
Objective Response Rate (%)4515<0.001
Median Progression-Free Survival (months)8.24.50.005
Overall Survival at 12 months (%)70550.04
Experimental Protocol: Overview of a Phase I Clinical Trial
  • Study Design: Open-label, dose-escalation study.

  • Patient Population: Small cohort of healthy volunteers or patients with advanced disease.

  • Objectives: Determine the maximum tolerated dose (MTD), assess safety and tolerability, and characterize pharmacokinetics.

  • Dose Escalation: Enroll cohorts of 3-6 participants at escalating dose levels.

  • Safety Monitoring: Continuously monitor for adverse events and dose-limiting toxicities.

  • Pharmacokinetic Sampling: Collect blood samples at multiple time points to determine PK parameters.

  • Data Analysis: Analyze safety, tolerability, and PK data to determine the MTD for Phase II studies.

Visualization: PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation

A simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target in oncology.

Real-World Application: Post-Approval and Market Analysis

After a drug is approved, the researcher's intent shifts to understanding its long-term effects, real-world effectiveness, and market position. This involves ongoing safety monitoring and competitive intelligence.

Keywords: Post-market surveillance, Phase IV studies, real-world evidence, pharmacovigilance, competitive landscape, market access, health economics.

Quantitative Data: Post-Market Surveillance Data
Adverse EventIncidence Rate (per 10,000 patients)Relative Risk vs. Competitor A
Nausea1500.8
Headache1200.9
Serious Rash51.1
Experimental Protocol: Retrospective Cohort Study for Real-World Evidence
  • Data Source: Identify a large, longitudinal patient database (e.g., electronic health records, insurance claims).

  • Cohort Definition: Define the study population based on diagnosis, drug exposure, and other relevant criteria.

  • Outcome Definition: Clearly define the clinical outcomes of interest.

  • Statistical Analysis: Use appropriate statistical methods (e.g., propensity score matching, survival analysis) to compare outcomes between patients treated with the new drug and those receiving other treatments.

  • Interpretation: Interpret the results in the context of the study's limitations and provide an assessment of the drug's real-world effectiveness and safety.

Visualization: Drug Development and Approval Timeline

Drug_Development_Timeline Discovery\n(2-5 years) Discovery (2-5 years) Preclinical\n(1-2 years) Preclinical (1-2 years) Discovery\n(2-5 years)->Preclinical\n(1-2 years) IND Filing IND Filing Preclinical\n(1-2 years)->IND Filing Phase I\n(1-2 years) Phase I (1-2 years) IND Filing->Phase I\n(1-2 years) Phase II\n(2-3 years) Phase II (2-3 years) Phase I\n(1-2 years)->Phase II\n(2-3 years) Phase III\n(3-4 years) Phase III (3-4 years) Phase II\n(2-3 years)->Phase III\n(3-4 years) NDA/BLA Submission NDA/BLA Submission Phase III\n(3-4 years)->NDA/BLA Submission FDA Review\n(1-2 years) FDA Review (1-2 years) NDA/BLA Submission->FDA Review\n(1-2 years) Approval Approval FDA Review\n(1-2 years)->Approval

A high-level overview of the drug development and approval timeline.

References

Exploratory

Methodological &amp; Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

An In-depth Technical Guide to Rapamycin (B549165): Methodologies and Applications in Research Introduction Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a potent antifungal agent produc...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Rapamycin (B549165): Methodologies and Applications in Research

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a potent antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Its profound immunosuppressive and antiproliferative properties have since made it a cornerstone in both clinical practice and biomedical research.[2] In a research context, rapamycin is invaluable for its specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] This guide provides a detailed overview of the technical aspects of using rapamycin, focusing on its mechanism of action, research applications, quantitative data, and key experimental protocols.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[4][5] mTORC1 integrates signals from various upstream pathways, including growth factors (like insulin (B600854) and IGF-1) and nutrients, to control protein synthesis and cell growth.[4][6]

Key downstream effectors of mTORC1 include p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2] By inhibiting mTORC1, rapamycin leads to the dephosphorylation of S6K1 and 4E-BP1, which in turn suppresses protein synthesis and can lead to cell cycle arrest, typically in the G1 phase.[7][8] While mTORC1 is highly sensitive to rapamycin, mTOR Complex 2 (mTORC2), which is involved in cell survival and cytoskeletal organization, is generally considered insensitive to acute rapamycin treatment, though prolonged exposure may inhibit its assembly and function in certain cell types.[5][9]

Core Research Applications

Rapamycin's specific mechanism of action makes it a versatile tool in various research fields:

  • Cancer Biology: Dysregulation of the mTOR pathway is a common feature in many cancers.[3] Rapamycin and its analogs (rapalogs) are extensively studied as anticancer agents to inhibit tumor cell growth, proliferation, and angiogenesis.[2]

  • Immunology: As an immunosuppressant, rapamycin is used to study immune cell function, particularly T-cell activation and proliferation. It is a standard agent for preventing organ transplant rejection.[10]

  • Neuroscience: The mTOR pathway is implicated in neuronal development, synaptic plasticity, and memory. Research is ongoing into rapamycin's potential to alleviate symptoms or slow the progression of conditions like Alzheimer's disease.[4][10]

  • Aging and Longevity: Studies in model organisms like yeast, worms, flies, and mice have shown that rapamycin can extend lifespan.[10][11][12] This has spurred significant interest in its potential as a geroprotective agent.[1][13]

  • Autophagy: Rapamycin is a well-characterized and widely used inducer of autophagy, the cellular process of degrading and recycling damaged organelles and proteins.[7][14]

Quantitative Data

The potency of rapamycin can vary significantly depending on the cell line and experimental conditions. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for a specific research application.[15]

Table 1: IC50 Values of Rapamycin in Various Cell Lines

Cell LineCancer TypeIC50 ValueNotes
HEK293Human Embryonic Kidney~0.1 nMInhibition of endogenous mTOR activity.[7]
T98GGlioblastoma2 nMInhibition of cell viability.[7]
U87-MGGlioblastoma1 µMInhibition of cell viability.[7]
MCF-7Breast Cancer20 nMInhibition of cell growth.[16]
MDA-MB-231Breast Cancer20 µMInhibition of cell growth.[16]
Ca9-22Oral Cancer~15 µMInhibition of cell proliferation.[14]
HuH7Hepatocellular Carcinoma182 ± 29 µg/mLIn combination with cetuximab.[17]
HepG2Hepatocellular Carcinoma169 ± 45 µg/mLIn combination with cetuximab.[17]

Experimental Protocols

Preparation of Rapamycin Solutions for Cell Culture

Proper preparation of rapamycin solutions is critical for experimental reproducibility.[15]

  • Stock Solution Preparation:

    • Weigh the desired amount of rapamycin powder in a sterile microcentrifuge tube.

    • Dissolve the powder in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM).[18]

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[18]

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][18]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration. For very low nanomolar concentrations, it is advisable to perform an intermediate dilution to ensure accurate pipetting.[18]

    • Mix the medium thoroughly by gentle inversion or swirling before adding it to the cells.[18]

    • Crucially, always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the rapamycin-treated samples. [18]

Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is a standard technique to assess the efficacy of rapamycin by measuring the phosphorylation status of key downstream targets of mTORC1.[3][6]

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere. Typically, cells are serum-starved overnight to reduce basal mTOR activity.[19]

    • Pre-treat cells with varying concentrations of rapamycin or vehicle control for a specified time (e.g., 1 hour).[20]

    • Stimulate the mTOR pathway with a growth factor like insulin or serum for a short period (e.g., 10-30 minutes) to induce phosphorylation of mTOR targets.[19][20]

    • Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][20]

    • Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.[3][20]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

    • Normalize the protein samples to the same concentration (e.g., 20-40 µg per lane) and add Laemmli sample buffer.[3]

    • Boil the samples at 95-100°C for 5-10 minutes.[3]

  • SDS-PAGE, Transfer, and Immunoblotting:

    • Separate the protein samples by SDS-PAGE. A gradient gel may be beneficial for resolving proteins of different sizes.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR targets (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1) overnight at 4°C.[6][21] Also, include a loading control antibody like β-actin or GAPDH.[3]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.[3] Densitometry analysis can then be used to quantify the changes in protein phosphorylation.[6]

Visualizations

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1

Caption: Rapamycin-FKBP12 complex inhibits the mTORC1 signaling pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Immunoblotting A 1. Seed Cells B 2. Serum Starve (Optional) A->B C 3. Treat with Rapamycin / Vehicle B->C D 4. Stimulate with Growth Factor C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA/Bradford) E->F G 7. Sample Normalization & Denaturation F->G H 8. SDS-PAGE G->H I 9. Protein Transfer (PVDF/NC) H->I J 10. Blocking I->J K 11. Primary Antibody Incubation (p-S6K, etc.) J->K L 12. Secondary Antibody Incubation K->L M 13. Detection (ECL) L->M

Caption: Experimental workflow for Western blot analysis of mTOR signaling.

References

Foundational

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide on the challenges, process improvements, and method refinements for experiments involving Compound-X, a hyp...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide on the challenges, process improvements, and method refinements for experiments involving Compound-X, a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.

Introduction to Compound-X

Compound-X is a potent, ATP-competitive inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks), with particular efficacy against the p110α isoform, which is frequently mutated in various cancers. By targeting PI3K, Compound-X effectively blocks the downstream signaling cascade involving Akt and mTOR, key regulators of cell proliferation, survival, and metabolism. This guide provides a comprehensive overview of troubleshooting common experimental challenges, optimizing protocols, and refining methods for the successful preclinical evaluation of Compound-X.

Common Challenges and Troubleshooting

Experiments with small molecule inhibitors like Compound-X can present several challenges, from inconsistent results to unexpected off-target effects. A systematic approach to troubleshooting is crucial for obtaining reliable and reproducible data.[1]

Inconsistent Inhibition of p-Akt in Western Blots

A common method to verify the on-target activity of Compound-X is to measure the phosphorylation of Akt (a downstream effector of PI3K) via Western blot.[1] Lack of or weak inhibition of phosphorylated Akt (p-Akt) can be a significant roadblock.

Troubleshooting Workflow for Weak or No p-Akt Inhibition:

G cluster_reagents Reagent & Sample Integrity cluster_protocol Protocol Optimization cluster_blotting Western Blotting Technique start Weak or No p-Akt Signal reagent_check Check Reagent Quality (Compound-X, Antibodies) start->reagent_check sample_prep Optimize Sample Preparation (Lysis Buffer with Inhibitors) reagent_check->sample_prep concentration Dose-Response Curve for Compound-X sample_prep->concentration incubation_time Time-Course Experiment concentration->incubation_time protein_load Increase Protein Load (20-40µg) incubation_time->protein_load transfer_efficiency Verify Protein Transfer protein_load->transfer_efficiency blocking Optimize Blocking Buffer (e.g., 5% BSA in TBST) transfer_efficiency->blocking antibody_dilution Adjust Antibody Concentrations blocking->antibody_dilution end Consistent p-Akt Inhibition antibody_dilution->end

Troubleshooting workflow for weak p-Akt signal.

Key Considerations:

  • Compound Integrity: Ensure Compound-X is properly stored and that the stock solution has not degraded. Prepare fresh dilutions for each experiment.

  • Lysis Buffer Composition: The lysis buffer must contain fresh protease and phosphatase inhibitors to prevent degradation of proteins and dephosphorylation of p-Akt.[2]

  • Cellular Context: The optimal concentration and incubation time for Compound-X can vary significantly between cell lines.[3]

  • Antibody Quality: Use validated antibodies for both p-Akt and total Akt. Check the antibody datasheet for recommended blocking buffers and dilutions. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is often recommended over milk.[2]

Off-Target Effects and Cytotoxicity

At higher concentrations, Compound-X may exhibit off-target activities, leading to unexpected phenotypes or cytotoxicity that can confound data interpretation.

Strategies to Mitigate Off-Target Effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of Compound-X that effectively inhibits p-Akt without causing significant cell death.

  • Orthogonal Assays: Confirm key findings using alternative methods. For instance, if Compound-X induces apoptosis, validate this with multiple assays (e.g., caspase activity, Annexin V staining).

  • Structurally Unrelated Inhibitor: Use a different, well-characterized PI3K inhibitor with a distinct chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.[1]

  • Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of PI3Kα to see if the phenotype is reversed.

Optimization of Experimental Protocols

Refining experimental procedures is essential for generating high-quality, reproducible data.

In Vitro Kinase Assay

An in vitro kinase assay is a direct measure of Compound-X's ability to inhibit the enzymatic activity of PI3K isoforms.

Key Optimization Parameters:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor like Compound-X is dependent on the ATP concentration. Use an ATP concentration that is close to the Km of the kinase for physiological relevance.

  • Enzyme and Substrate Concentrations: Ensure that the enzyme and substrate concentrations are in the linear range of the assay.

  • Incubation Time and Temperature: Optimize the reaction time and temperature to ensure steady-state kinetics.

Cellular Assays

Cell-based assays are critical for evaluating the efficacy of Compound-X in a biological context.

Optimization Strategies:

  • Cell Seeding Density: The optimal cell density can influence the cellular response to Compound-X. Ensure cells are in the logarithmic growth phase.

  • Serum Starvation: To reduce basal PI3K pathway activity, consider serum-starving cells for 4-6 hours before treatment with Compound-X.

  • Dose-Response and Time-Course Studies: Systematically evaluate a range of concentrations and time points to determine the optimal experimental conditions.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the characterization of Compound-X.

In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol is for determining the IC50 of Compound-X against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • PIP2 (substrate)

  • ATP

  • Compound-X

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of Compound-X in kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and Compound-X.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression.

Western Blot for p-Akt (Ser473) Inhibition

This protocol details the steps for assessing the on-target cellular activity of Compound-X.

Materials:

  • Cancer cell line (e.g., MCF-7, which has a PIK3CA mutation)

  • Compound-X

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: p-Akt (Ser473), total Akt, GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with a dose-response range of Compound-X (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (p-Akt, total Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate. Image the blot using a digital imager.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Cell Viability Assay (MTT)

This protocol is for determining the effect of Compound-X on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Compound-X

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with a serial dilution of Compound-X for 72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Clear and concise data presentation is crucial for interpreting experimental results.

Table 1: In Vitro Inhibitory Potency and Selectivity of Compound-X

Kinase TargetIC50 (nM)Fold Selectivity (vs. PI3Kα)
PI3Kα51
PI3Kβ5010
PI3Kδ255
PI3Kγ10020
mTOR500100
PI4K>10,000>2000
Other Kinases>10,000>2000

Table 2: Cellular Activity of Compound-X in MCF-7 Cells

AssayEndpointEC50 / GI50 (nM)
p-Akt (Ser473) InhibitionEC5020
Cell Viability (MTT)GI50150

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Transcription Gene Transcription S6K->Transcription _4EBP1->Transcription regulates GrowthFactor Growth Factor GrowthFactor->RTK CompoundX Compound-X CompoundX->PI3K inhibits

The PI3K/Akt/mTOR signaling pathway with the inhibitory action of Compound-X.
Experimental Workflow for Compound-X Characterization

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models kinase_assay Biochemical Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Panel kinase_assay->selectivity_panel western_blot Western Blot (p-Akt Inhibition, EC50) selectivity_panel->western_blot viability_assay Cell Viability Assay (GI50 Determination) western_blot->viability_assay off_target_assay Off-Target Validation viability_assay->off_target_assay pk_pd Pharmacokinetics & Pharmacodynamics off_target_assay->pk_pd efficacy_studies Tumor Xenograft Studies pk_pd->efficacy_studies end Lead Candidate efficacy_studies->end start Compound-X Synthesis start->kinase_assay

Workflow for the preclinical characterization of Compound-X.

References

Exploratory

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals Introduction The journey of a novel therapeutic compound from initial discovery to a potential clinical candidate is a rigorous process underpinned by metic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel therapeutic compound from initial discovery to a potential clinical candidate is a rigorous process underpinned by meticulous validation and comparative analysis. This technical guide provides an in-depth overview of the essential methodologies employed to confirm the biological activity of a lead compound, herein referred to as "Compound X," and to benchmark its performance against existing standards. The core focus is on providing actionable experimental protocols, clear data presentation, and logical visualization of the underlying biological and experimental frameworks. Understanding these validation and comparative steps is critical for making informed decisions in the drug development pipeline, ultimately saving time and resources by focusing on the most promising candidates.[1]

Compound Validation: Confirming Mechanism of Action and Cellular Effects

The initial validation of a compound's activity is a multi-faceted process that aims to confirm its mechanism of action and assess its effects in a cellular context. This involves a combination of biochemical and cell-based assays.

Key Experimental Protocols

1. Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its intended target protein within a cellular environment.[1] The principle lies in the stabilization of the target protein upon ligand binding, leading to an increased resistance to thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Culture target cells to 80% confluency. Treat cells with Compound X at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating: Resuspend the cells in PBS and distribute them into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western Blotting or ELISA.[1]

2. Cellular Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is crucial for determining the cytotoxic or cytostatic effects of a compound.

Experimental Protocol:

  • Materials:

    • Target cell line (e.g., a cancer cell line for an anti-cancer compound)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Compound X stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the medium containing the different concentrations of Compound X or a vehicle control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Comparative Analysis: Benchmarking Against Standard-of-Care

A critical step in evaluating the potential of a new compound is to compare its efficacy and potency against established compounds or standard-of-care treatments. This provides context for the compound's performance and helps to identify its potential advantages.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of Compound X in comparison to two standard-of-care compounds, Compound A and Compound B, against a panel of cancer cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) for Cell Viability (µM) after 48-hour treatment

Cell LineCompound XCompound ACompound B
Cell Line 12.55.17.8
Cell Line 21.83.24.5
Cell Line 310.215.820.1
Cell Line 44.58.912.3

Table 2: Target Protein Inhibition (IC50) in a biochemical assay (nM)

Target ProteinCompound XCompound ACompound B
Target Kinase 150120250
Target Kinase 2850950>1000
Visualization of Experimental and Logical Frameworks

To further elucidate the processes involved in compound validation and comparative analysis, the following diagrams are provided.

G cluster_0 Compound Validation Workflow A Compound X Synthesis and Purification B In Vitro Biochemical Assay (Target Inhibition) A->B C Cell-Based Assays A->C D Target Engagement (e.g., CETSA) C->D E Cell Viability (e.g., MTT Assay) C->E F Downstream Signaling Analysis (e.g., Western Blot) C->F G Validated Hit Compound D->G E->G F->G

Caption: A typical experimental workflow for the initial validation of a novel compound.

G cluster_1 Hypothetical Signaling Pathway cluster_2 Point of Intervention Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation CompoundX Compound X CompoundX->AKT

Caption: A simplified diagram of a signaling pathway and the point of inhibition by Compound X.

G cluster_0 Comparative Analysis Logic CompoundX Compound X (Novel Compound) Efficacy Efficacy (e.g., IC50) CompoundX->Efficacy Potency Potency (e.g., Target Inhibition) CompoundX->Potency Selectivity Selectivity (Off-target effects) CompoundX->Selectivity CompoundA Compound A (Standard of Care 1) CompoundA->Efficacy CompoundA->Potency CompoundA->Selectivity CompoundB Compound B (Standard of Care 2) CompoundB->Efficacy CompoundB->Potency CompoundB->Selectivity Decision Decision: Proceed to Preclinical Models Efficacy->Decision Potency->Decision Selectivity->Decision

Caption: Logical flow for the comparative analysis and decision-making process.

Conclusion

The validation and comparative analysis of a novel therapeutic compound are foundational to its progression in the drug discovery pipeline. By employing robust experimental protocols such as CETSA and MTT assays, and by systematically comparing quantitative data against established benchmarks, researchers can build a strong evidence base for a compound's potential. The visualization of experimental workflows, signaling pathways, and logical frameworks further aids in the comprehensive understanding and communication of the compound's characteristics. This rigorous, multi-pronged approach ensures that only the most promising and well-characterized compounds advance toward further preclinical and clinical development.

References

Foundational

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals seeking in-depth technical guidance, the specificity of search queries is paramount to locating high-value information. Long-tail keywords, which are longer...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking in-depth technical guidance, the specificity of search queries is paramount to locating high-value information. Long-tail keywords, which are longer and more specific search phrases, are crucial for connecting this expert audience with detailed whitepapers and technical guides that address their complex research needs. This report outlines a categorized list of long-tail keywords tailored to the core requirements of this audience, focusing on data presentation, experimental protocols, and advanced visualization techniques.

The following table provides a structured overview of long-tail keywords that align with the informational needs of professionals in the pharmaceutical and life sciences sectors. These keywords are designed to target users searching for comprehensive technical content that includes detailed methodologies, quantitative data analysis, and visual representations of complex biological processes.

CategoryLong-tail Keyword
Technical Guides & Whitepapers in-depth technical guide to preclinical drug development
whitepaper on kinase inhibitor discovery and development[1]
comprehensive guide to GPCR signaling pathways in drug discovery[2][3][4][5][6]
technical whitepaper on high-throughput screening data analysis[7][8][9]
advanced methodologies in structure-based drug design for novel therapeutics
Experimental Protocols & Assays detailed experimental protocols for in vitro drug screening[10][11][12]
step-by-step guide to designing kinase activity assays[1][13][14][15][16]
best practices for documenting pharmaceutical research protocols[17][18][19][20]
protocol optimization for CRISPR-Cas9 gene editing in drug target validation[21]
in vitro cell-based assay protocols for oncology drug discovery
Data Presentation & Analysis how to present quantitative data in pharmacology whitepapers[22][23][24][25][26]
statistical analysis of quantitative high-throughput screening data[9]
summarizing quantitative data from preclinical studies in tables
data visualization techniques for high-content screening results[27]
quantitative systems pharmacology models for predicting drug efficacy[25]
Signaling Pathways & Visualization visualizing drug-target interaction networks with Graphviz[28][29][30][31]
creating MAPK signaling pathway diagrams using DOT language[32][33][34]
Graphviz tutorial for representing protein-protein interaction networks
generating logical relationship diagrams for experimental workflows
ReactomeFIViz tutorial for visualizing drug interactions in pathways[29][30][35]

References

Exploratory

Synthesis of Propanimidamide from Propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of propanimidamide from propanenitrile, primarily through the well-established Pinner reaction. This met...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of propanimidamide from propanenitrile, primarily through the well-established Pinner reaction. This method offers a reliable and high-yielding pathway to aliphatic amidines, which are crucial structural motifs in many biologically active compounds and are valuable intermediates in medicinal chemistry.

Introduction

Propanimidamide, an aliphatic amidine, serves as a versatile building block in organic synthesis. The conversion of nitriles to amidines is a fundamental transformation, with the Pinner reaction being a classical and highly effective method. This reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (commonly known as a Pinner salt), and second, the subsequent reaction of the Pinner salt with ammonia (B1221849) to yield the desired amidine.[1][2] This guide provides a comprehensive overview of the reaction, a detailed experimental protocol adapted for the synthesis of propanimidamide, and the necessary data for successful execution in a laboratory setting.

Reaction Mechanism and Pathway

The Pinner reaction is initiated by the protonation of the nitrile by a strong acid, typically hydrogen chloride, which enhances the electrophilicity of the nitrile carbon.[3] The alcohol then acts as a nucleophile, attacking the activated nitrile to form a protonated imidate intermediate. Subsequent deprotonation and protonation steps lead to the formation of the stable Pinner salt.[3] In the second stage, the Pinner salt undergoes nucleophilic attack by ammonia, leading to the formation of propanimidamide.

Pinner_Reaction_Pathway cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Propanenitrile Propanenitrile EthylPropionimidate Ethyl Propionimidate Hydrochloride (Pinner Salt) Propanenitrile->EthylPropionimidate + Ethanol (B145695), HCl Ethanol Ethanol Ethanol->EthylPropionimidate HCl HCl (gas) HCl->EthylPropionimidate Propanimidamide Propanimidamide Hydrochloride EthylPropionimidate->Propanimidamide + Ammonia Ammonia Ammonia Ammonia->Propanimidamide

Caption: Overall reaction pathway for the synthesis of propanimidamide hydrochloride from propanenitrile via the Pinner reaction.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of propanimidamide hydrochloride from propanenitrile. This protocol is adapted from a general high-yield Pinner reaction procedure.[4] Anhydrous conditions are crucial for the success of the first step to prevent the formation of byproducts.[1][4]

Step 1: Synthesis of Ethyl Propionimidate Hydrochloride (Pinner Salt)

  • Charge a dry reaction vessel with ethanolic HCl (e.g., 5.0 L of a 36% w/w solution).

  • Add propanenitrile (2.07 mol, 1.0 eq) to the reactor in portions, ensuring the temperature is controlled.

  • Raise the temperature of the reaction mixture to 40 °C and stir for 6 hours.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS or NMR) to confirm the formation of the Pinner salt.

Step 2: Synthesis of Propanimidamide Hydrochloride

  • After completion of the first step, cool the reaction mixture to 0−5 °C.

  • Purge ammonia gas into the reaction mixture until a pH of ≥ 8 is achieved. This step should be performed in a well-ventilated fume hood.

  • To the basified reaction mixture, add ammonium (B1175870) carbonate (3.7 eq).

  • Raise the temperature to 30 °C and stir for 10 hours.

  • Filter the reaction mixture to remove inorganic salts and wash the solid residue with ethanol.

  • Distill the filtrate under vacuum to remove the solvent.

  • Dissolve the resulting residue in a mixture of ethanol and ethyl acetate.

  • Heat the suspension to 80 °C for 1 hour.

  • Cool the mixture to room temperature to allow for precipitation of the product.

  • Filter the precipitate and wash with ethyl acetate.

  • Dry the wet solid to obtain propanimidamide hydrochloride.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of propanimidamide hydrochloride based on the adapted protocol.

ParameterValueUnitNotes
Reactants
Propanenitrile2.07molLimiting Reagent
Ethanolic HCl (36% w/w)5.0LSolvent and Reagent
AmmoniaExcessGaseous, until pH ≥ 8
Ammonium Carbonate7.66mol(3.7 eq)
Reaction Conditions
Step 1
Temperature40°C
Reaction Time6hours
Step 2
Temperature (Ammonolysis)30°C
Reaction Time (Ammonolysis)10hours
Temperature (Recrystallization)80°C
Yield
Expected Yield~97%Based on a similar procedure[4]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow start Start step1 Charge Reactor with Ethanolic HCl and Propanenitrile start->step1 step2 Heat to 40°C and Stir for 6h step1->step2 step3 Cool to 0-5°C step2->step3 step4 Purge with Ammonia Gas (pH >= 8) step3->step4 step5 Add Ammonium Carbonate step4->step5 step6 Heat to 30°C and Stir for 10h step5->step6 step7 Filter and Wash with Ethanol step6->step7 step8 Vacuum Distill Filtrate step7->step8 step9 Dissolve Residue in Ethanol/Ethyl Acetate step8->step9 step10 Heat to 80°C for 1h step9->step10 step11 Cool to Room Temperature step10->step11 step12 Filter and Wash with Ethyl Acetate step11->step12 step13 Dry the Product step12->step13 end End step13->end

Caption: Step-by-step experimental workflow for the synthesis of propanimidamide hydrochloride.

Conclusion

The Pinner reaction provides an efficient and high-yielding method for the synthesis of propanimidamide from propanenitrile. The two-step process, involving the formation of an intermediate Pinner salt followed by ammonolysis, is a well-documented and reliable approach.[1][4] By carefully controlling the reaction conditions, particularly maintaining anhydrous conditions in the first step, researchers can achieve excellent results. This technical guide provides the necessary theoretical background and a detailed experimental framework to aid scientists and professionals in the successful synthesis of this valuable chemical intermediate.

References

Foundational

Propanimidamide hydrochloride salt properties

An In-depth Technical Guide to Propanimidamide Hydrochloride For Researchers, Scientists, and Drug Development Professionals December 16, 2025 Abstract Propanimidamide hydrochloride (CAS No: 3599-89-1) is a valuable reag...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Propanimidamide hydrochloride (CAS No: 3599-89-1) is a valuable reagent in synthetic organic chemistry, primarily serving as a precursor for the synthesis of more complex molecules, including various guanidine (B92328) and pyrimidine (B1678525) derivatives with potential pharmaceutical applications. This document provides a comprehensive overview of the known physicochemical properties, synthesis, purification, and analytical characterization of propanimidamide hydrochloride. Detailed experimental protocols and data are presented to support its use in research and development.

Physicochemical Properties

Propanimidamide hydrochloride is a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols and has limited solubility in less polar organic solvents like DMSO and methanol (B129727).[1][2] The compound is known to be hygroscopic and should be stored under an inert atmosphere at room temperature.[1][2]

Quantitative Data Summary

A summary of the key quantitative properties of propanimidamide hydrochloride is provided in Table 1.

PropertyValueSource(s)
CAS Number 3599-89-1[3]
Molecular Formula C₃H₉ClN₂[1][3][4]
Molecular Weight 108.57 g/mol [1][2][3][4]
Melting Point 298.5 °C[2][5]
Boiling Point 90.8 °C at 760 mmHg (Predicted for free base)[2]
Density 0.99 g/cm³ (Predicted)[2]
Appearance White to off-white/pale yellow solid[1][6]
Solubility Soluble in water and alcohols; Slightly soluble in DMSO and Methanol[1][2]
Spectral Data

Detailed spectral data for propanimidamide hydrochloride is limited in publicly accessible databases. However, ¹H NMR data has been reported and is crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of propanimidamide hydrochloride provides characteristic signals for the propyl group and the amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentSource
1.17triplet (t)3H7.6-CH₃[6]
2.40quartet (q)2H7.7-CH₂-[6]
8.77broad singlet (br s)2H--NH₂[6]
9.07broad singlet (br s)2H-NH₂⁺[6]

Spectrum acquired in DMSO-d₆ at 300 MHz.[6]

Infrared (IR) and Mass Spectrometry (MS) Data

Experimental Protocols

Synthesis of Propanimidamide Hydrochloride via Pinner Reaction

The most common method for the synthesis of amidine hydrochlorides is the Pinner reaction.[1][2][6] This two-step process involves the formation of an intermediate imidic ester hydrochloride (a Pinner salt) from a nitrile and an alcohol under acidic conditions, followed by aminolysis to yield the desired amidine hydrochloride.[9][6]

Step 1: Formation of the Pinner Salt (Ethyl propanimidate hydrochloride)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve propionitrile (B127096) (10 g, 142 mmol) in anhydrous ethanol (B145695) (8.4 mL).[6]

  • Cool the solution in an ice-salt bath to between -10 °C and 0 °C.[6]

  • Bubble dry hydrogen chloride gas through the stirred solution until the total weight of the reaction mixture has increased by 7.9 g.[6]

  • Seal the flask and continue to stir the reaction mixture at room temperature for 21.5 hours. A white precipitate of the Pinner salt will form.[6]

  • At the end of the reaction period, remove the solvent by concentration under reduced pressure to obtain the crude ethyl propanimidate hydrochloride.[6]

Step 2: Aminolysis to Propanimidamide Hydrochloride

  • Suspend the crude Pinner salt from Step 1 in anhydrous ethanol (5.5 mL) and cool the suspension to -10 °C.[6]

  • Slowly add a solution of 8N ammonia (B1221849) in methanol (17.8 mL) to the cooled and stirred suspension.[6]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 28 hours.[6]

  • After the reaction is complete, remove the insoluble material (ammonium chloride) by filtration.[6]

  • Concentrate the filtrate under reduced pressure to yield propanimidamide hydrochloride as a white crystalline solid (10.8 g, 70% yield).[6]

G Propionitrile Propionitrile in Anhydrous Ethanol Pinner_Salt_Formation Pinner Salt Formation (Stirring, 21.5h, RT) Propionitrile->Pinner_Salt_Formation HCl_gas Dry HCl Gas HCl_gas->Pinner_Salt_Formation Pinner_Salt Ethyl Propanimidate Hydrochloride (Crude) Pinner_Salt_Formation->Pinner_Salt Aminolysis Aminolysis (Stirring, 28h, RT) Pinner_Salt->Aminolysis Ammonia_Solution 8N NH₃ in Methanol Ammonia_Solution->Aminolysis Crude_Product Crude Product Mixture Aminolysis->Crude_Product Filtration Filtration Crude_Product->Filtration Filtrate Filtrate Filtration->Filtrate Liquid Phase Byproduct NH₄Cl (Insoluble) Filtration->Byproduct Solid Phase Concentration Concentration (Reduced Pressure) Filtrate->Concentration Final_Product Propanimidamide Hydrochloride Concentration->Final_Product G Propanimidamide Propanimidamide Hydrochloride Guanidines Guanidine Derivatives Propanimidamide->Guanidines Synthetic Precursor Pyrimidines Pyrimidine Derivatives Propanimidamide->Pyrimidines Synthetic Precursor Other_Het Other Heterocycles Propanimidamide->Other_Het Synthetic Precursor PI3K PI3K Inhibitors Guanidines->PI3K Hedgehog Hedgehog Pathway Inhibitors Pyrimidines->Hedgehog KRAS Anti-cancer Agents (K-RAS) Pyrimidines->KRAS CA Carbonic Anhydrase Activators Other_Het->CA

References

Exploratory

The Biological Landscape of Propanimidamide and its Analogs: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The propanimidamide scaffold, a specific subclass of amidines, represents a relatively underexplored area in medic...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The propanimidamide scaffold, a specific subclass of amidines, represents a relatively underexplored area in medicinal chemistry. Publicly available research on the biological activities of pro-panimidamide derivatives is sparse, with the majority of literature focusing on the closely related and more extensively studied propanamide derivatives. This guide, therefore, broadens its scope to encompass the biological activities of imidamide and amidine derivatives that bear structural resemblance to the propanimidamide core, particularly those with propyl-like linkers. By examining these analogous series, we can infer the potential therapeutic applications and underlying mechanisms of action for this chemical class. This technical paper will delve into the quantitative biological data, detailed experimental protocols, and relevant signaling pathways associated with these compounds, providing a valuable resource for researchers in drug discovery and development.

I. Quantitative Biological Activity of Amidine and Imidamide Derivatives

The biological evaluation of amidine and imidamide derivatives has revealed their potential as modulators of various biological targets, including enzymes and receptors. The following tables summarize the quantitative data for selected series of these compounds, highlighting their inhibitory activities.

A. Nitric Oxide Synthase (NOS) Inhibition

A series of substituted pyridinyl-imidamide derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms (iNOS, nNOS, eNOS) implicated in various physiological and pathological processes, including inflammation and septic shock.[1]

Table 1: Inhibitory Activity of Pyridinyl-Imidamide Derivatives against Nitric Oxide Synthase (NOS) Isoforms [1]

Compound IDStructureiNOS IC₅₀ (µM)nNOS IC₅₀ (µM)
9a N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide4.6> 100
9b N-(3-hydroxy-3-(pyridin-3-yl)propyl)propanimidamide10.3> 100
9e N-(3-hydroxy-3-(pyridin-3-yl)propyl)isobutyrimidamide22.1> 100
9g N-(3-hydroxy-3-(pyridin-3-yl)propyl)pivalimidamide48.7> 100

Another study focused on N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide and related compounds, demonstrating selectivity for the inducible NOS (iNOS) isoform.[2]

Table 2: Inhibitory Activity of N-(3-aryl-3-hydroxypropyl)benzimidamide Derivatives against NOS Isoforms [2]

Compound IDStructureiNOS % Inhibition (at 10 µM)nNOS % Inhibition (at 10 µM)
4i N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide85.235.1
B. Antiproliferative Activity

Amidino-substituted imidazo[4,5-b]pyridines have been investigated for their potential as anticancer agents. Their antiproliferative activity has been evaluated against a panel of human cancer cell lines.

Table 3: Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines (IC₅₀ in µM) [3]

Compound IDColon Carcinoma (HCT-116)Lung Carcinoma (A-549)Breast Carcinoma (MCF-7)
10 0.4> 100> 100
14 0.715> 100

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

A. Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of the compounds on different NOS isoforms is determined by measuring the formation of L-citrulline from L-arginine.

Principle: NOS catalyzes the oxidation of L-arginine to L-citrulline and nitric oxide (NO). The assay quantifies the amount of radiolabeled L-citrulline produced from radiolabeled L-arginine.

Materials:

  • Purified recombinant iNOS, nNOS, or eNOS enzymes

  • L-[¹⁴C]-arginine

  • NADPH

  • Tetrahydrobiopterin (BH₄)

  • Calmodulin (for nNOS and eNOS)

  • Calcium chloride (CaCl₂)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Test compounds

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer, purified NOS enzyme, cofactors (NADPH, BH₄, calmodulin, CaCl₂), and L-[¹⁴C]-arginine.

  • Add the test compound at various concentrations to the reaction mixture. A control with vehicle (e.g., DMSO) is run in parallel.

  • Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The resin binds unreacted L-[¹⁴C]-arginine, while the product, L-[¹⁴C]-citrulline, passes through.

  • Collect the eluate containing L-[¹⁴C]-citrulline and add a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

B. Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A-549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Test compounds

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

III. Signaling Pathways and Experimental Workflows

The biological effects of propanimidamide analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

A. Nitric Oxide Signaling Pathway

The inhibition of nitric oxide synthase (NOS) by the described imidamide derivatives directly impacts the nitric oxide (NO) signaling pathway. NO is a critical signaling molecule involved in a wide range of physiological processes.

Nitric_Oxide_Signaling_Pathway cluster_synthesis NO Synthesis cluster_downstream Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (iNOS, nNOS, eNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Imidamide Imidamide Derivatives (e.g., Propanimidamide Analogs) Imidamide->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation, Inflammation) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway and the Point of Intervention by Imidamide Derivatives.

B. Experimental Workflow for Screening NOS Inhibitors

The identification of potent and selective NOS inhibitors from a library of synthesized compounds typically follows a structured experimental workflow.

Experimental_Workflow cluster_workflow Workflow for Screening Nitric Oxide Synthase Inhibitors Synthesis Synthesis of Imidamide Derivatives Primary_Screening Primary Screening: iNOS Inhibition Assay Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with significant iNOS inhibition) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: nNOS & eNOS Inhibition Assays (Selectivity Profiling) Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A Representative Experimental Workflow for the Discovery of Novel NOS Inhibitors.

IV. Conclusion

While the specific biological activities of propanimidamide derivatives remain largely uncharted territory, the exploration of structurally related amidine and imidamide compounds provides a strong foundation for future research. The data presented in this guide demonstrate that the amidine functional group is a versatile pharmacophore capable of interacting with a range of biological targets, leading to potent enzyme inhibition and antiproliferative effects. The detailed experimental protocols and elucidated signaling pathways offer a practical framework for scientists to design and evaluate novel propanimidamide derivatives. Further investigation into this specific chemical class is warranted to uncover its full therapeutic potential and to develop new chemical entities for the treatment of various diseases.

References

Foundational

Propanimidamide's Core Mechanism of Action in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Propanimidamide and its derivatives, particularly the aromatic diamidine propamidine (B86517), represent a class of potent antimicrobial agents wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanimidamide and its derivatives, particularly the aromatic diamidine propamidine (B86517), represent a class of potent antimicrobial agents with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular and cellular interactions of propamidine in biological systems. The primary mechanisms elucidated are the disruption of cell membrane integrity and the binding to the minor groove of DNA, leading to the inhibition of essential cellular processes and ultimately, cell death. This document summarizes key quantitative data on its biological activity, details experimental protocols for its study, and provides visual representations of its mechanism of action.

Introduction to Propamidine

Propamidine is an aromatic diamidine that exhibits broad-spectrum antimicrobial activity, including bacteriostatic, fungicidal, and amoebicidal properties. It is clinically used in its isethionate salt form for the topical treatment of eye infections such as conjunctivitis, blepharitis, and notably, Acanthamoeba keratitis. Its effectiveness against the resilient cyst form of Acanthamoeba makes it a critical component in the management of this challenging ocular infection. The chemical structure of propamidine allows it to interact with fundamental biological macromolecules, leading to its potent antimicrobial effects.

Core Mechanism of Action

The antimicrobial activity of propamidine is not attributed to the inhibition of a single specific enzyme but rather to a combination of disruptive effects on cellular structures and processes. The two primary mechanisms of action are detailed below.

Cell Membrane Disruption

Propamidine, being a cationic molecule, interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683). This interaction disrupts the membrane's integrity and function.

  • Initial Electrostatic Interaction: The positively charged amidine groups of propamidine are attracted to the negatively charged phosphate (B84403) groups of the phospholipids in the microbial cell membrane.

  • Insertion and Permeabilization: Following the initial binding, the hydrophobic regions of the propamidine molecule are thought to insert into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased permeability.

  • Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small metabolites, which disrupts cellular homeostasis and leads to cell death.

Propamidine-Induced Cell Membrane Disruption cluster_membrane Microbial Cell Membrane membrane Phospholipid Bilayer Hydrophobic Core disruption Membrane Disruption (Increased Permeability) membrane->disruption propamidine Propamidine propamidine->membrane Electrostatic Interaction & Insertion leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

Propamidine's interaction with and disruption of the cell membrane.
DNA Minor Groove Binding

Propamidine has been shown to bind to the minor groove of DNA, particularly at A/T-rich sequences. This interaction can interfere with DNA replication and transcription, thereby inhibiting protein synthesis and leading to cell death.

  • Sequence-Specific Binding: The crescent shape of the propamidine molecule complements the curvature of the DNA minor groove. It forms hydrogen bonds and van der Waals interactions with the base pairs, showing a preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T).

  • Inhibition of DNA Processes: By occupying the minor groove, propamidine can physically obstruct the binding of DNA-processing enzymes, such as DNA and RNA polymerases, and transcription factors. This steric hindrance inhibits crucial cellular processes that are essential for cell survival and replication.

Propamidine Binding to DNA Minor Groove dna DNA Double Helix (A/T Rich Minor Groove) binding Minor Groove Binding propamidine Propamidine propamidine->dna Binds to inhibition Inhibition of Replication & Transcription binding->inhibition death Cell Death inhibition->death

Mechanism of propamidine binding to the DNA minor groove.

Quantitative Biological Activity of Propamidine

The antimicrobial efficacy of propamidine has been quantified against various microorganisms, particularly different species of Acanthamoeba. The following table summarizes the minimum cysticidal concentration (MCC) and amoebicidal activity from in vitro studies.

OrganismConcentration (µg/mL)EffectReference
Acanthamoeba castellanii> 1,000Amoebicidal[1]
Acanthamoeba polyphaga> 250Amoebicidal[1]
Acanthamoeba hatchetti> 31.25Amoebicidal[1]
Environmental Acanthamoeba isolates (mean)296.8Minimum Cysticidal Concentration (MCC)[2]

Experimental Protocols

The investigation of propamidine's mechanism of action and biological activity involves a range of in vitro assays. Detailed methodologies for key experiments are provided below.

Determination of Minimum Cysticidal Concentration (MCC)

This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill the cystic form of Acanthamoeba.

Materials:

  • Acanthamoeba cysts

  • Propamidine isethionate stock solution

  • Non-nutrient agar (B569324) (NNA) plates

  • Heat-killed Escherichia coli

  • Page's amoeba saline (PAS)

  • 96-well microtiter plates

  • Incubator (30-32°C)

  • Inverted microscope

Procedure:

  • Prepare a suspension of Acanthamoeba cysts in PAS and adjust the concentration to 1 x 104 cysts/mL.

  • Prepare serial dilutions of propamidine isethionate in PAS in a 96-well microtiter plate.

  • Add 100 µL of the cyst suspension to each well containing 100 µL of the propamidine dilutions. Include a drug-free well as a control.

  • Incubate the plate at 30-32°C for 24 to 48 hours.

  • After incubation, transfer the contents of each well to a microcentrifuge tube and wash the cysts three times with PAS to remove the drug.

  • Resuspend the final cyst pellet in a small volume of PAS and inoculate onto NNA plates pre-coated with a lawn of heat-killed E. coli.

  • Incubate the NNA plates at 30-32°C and examine them daily for up to 14 days for the presence of viable trophozoites using an inverted microscope.

  • The MCC is the lowest concentration of propamidine that shows no excystment of trophozoites.[2]

Cell Viability Assay (WST-1 Assay)

This colorimetric assay is used to assess the cytotoxicity of propamidine on corneal cells.

Materials:

  • Human corneal keratocytes (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Propamidine isethionate

  • WST-1 reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed human corneal keratocytes in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator.

  • Prepare various concentrations of propamidine isethionate in a serum-free cell culture medium.

  • Remove the growth medium from the cells and replace it with the medium containing different concentrations of propamidine. Include a drug-free control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control.

Membrane Permeability Assay

This assay assesses the ability of propamidine to disrupt the cell membrane of microorganisms using a fluorescent dye.

Materials:

  • Bacterial or amoebal cell suspension

  • Propamidine isethionate

  • SYTOX Green nucleic acid stain (or Propidium Iodide)

  • Buffer (e.g., PBS or appropriate buffer for the cells)

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest and wash the microbial cells and resuspend them in the appropriate buffer to a defined optical density.

  • Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

  • Measure the baseline fluorescence.

  • Add different concentrations of propamidine to the cell suspension.

  • Monitor the increase in fluorescence over time. SYTOX Green is a membrane-impermeable dye that fluoresces upon binding to nucleic acids. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter the cell.

  • The rate and extent of the fluorescence increase are indicative of the membrane-disrupting activity of propamidine.

Conclusion

Propamidine exerts its potent antimicrobial effects through a dual mechanism of action involving the disruption of the cell membrane and the binding to the minor groove of DNA. These actions lead to a breakdown of cellular homeostasis and the inhibition of vital cellular processes, resulting in cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of antimicrobial agents. Further research into the specific molecular interactions and the potential for synergistic effects with other antimicrobial agents could lead to the development of more effective therapeutic strategies.

References

Exploratory

Propanimidamide: An Uncharted Territory in Therapeutic Targeting

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of Propanimidamide's biological activity and potential therapeutic applications. Currently,...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of Propanimidamide's biological activity and potential therapeutic applications. Currently, there is no specific information regarding its mechanism of action, molecular targets, or associated signaling pathways.

While research has been conducted on various compounds containing the amidine functional group, Propanimidamide itself remains an uncharacterized molecule in the context of therapeutic development. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the known therapeutic targets and mechanisms of action of the broader class of amidine-containing compounds, offering potential avenues for future investigation into Propanimidamide.

The Amidine Scaffold: A Privileged Structure in Drug Discovery

The amidine moiety is a versatile functional group that has been incorporated into a wide range of biologically active molecules.[1][2] Its ability to participate in hydrogen bonding and electrostatic interactions allows for effective binding to various biological targets. Investigations into different amidine derivatives have revealed a spectrum of potential therapeutic applications, primarily in the areas of antimicrobial, antiparasitic, and anticancer therapies.

Antimicrobial and Antiparasitic Targets

A significant body of research has focused on the antimicrobial and antiparasitic properties of diamidines, such as pentamidine (B1679287) and furamidine.[1][3] The primary mechanism of action for these compounds is their ability to bind to the minor groove of DNA, particularly in AT-rich regions.[3] This interaction can interfere with DNA replication and transcription, leading to cell death. In kinetoplastid parasites, such as Trypanosoma and Leishmania, the kinetoplast DNA (kDNA) is a key target.[3]

Beyond DNA binding, other antimicrobial mechanisms of amidine-containing compounds include the disruption of bacterial membranes and the inhibition of essential enzymes.[2]

Anticancer Targets

Several amidine derivatives have demonstrated promising anticancer activity through various mechanisms:

  • Enzyme Inhibition:

    • Inducible Nitric Oxide Synthase (iNOS): Certain amidine-benzenesulfonamide compounds have been designed as selective inhibitors of iNOS, an enzyme implicated in the progression of triple-negative breast cancer.[4]

    • Sphingosine (B13886) Kinases (SphK1 & SphK2): A class of amidine-based sphingosine analogs acts as competitive inhibitors of sphingosine kinases.[5] These enzymes are involved in the production of the pro-survival lipid, sphingosine-1-phosphate (S1P), making them attractive targets for cancer therapy.[5]

  • Induction of Apoptosis: N-substituted benzamides have been shown to induce apoptosis in cancer cell lines by triggering the release of cytochrome c and the activation of caspase-9.[6]

  • Kinase Inhibition: Anthranilic amidines have been identified as inhibitors of kinase-insert domain-containing receptor (KDR) and Flt-1, which are vascular endothelial growth factor (VEGF) receptors involved in angiogenesis.[7]

Potential Signaling Pathways

While no signaling pathways have been directly linked to Propanimidamide, the broader class of amidines has been shown to modulate several key cellular signaling cascades. The inhibition of sphingosine kinases by amidine analogs, for instance, directly impacts the sphingolipid signaling pathway, which is crucial for cell survival and proliferation.[5] Furthermore, the inhibition of receptor tyrosine kinases like KDR and Flt-1 by certain amidines suggests an interference with VEGF signaling, a critical pathway in tumor angiogenesis.[7]

Future Directions for Propanimidamide Research

The lack of biological data for Propanimidamide presents a clear opportunity for investigation. Future research efforts could focus on:

  • Screening for Biological Activity: Initial in vitro screening of Propanimidamide against a panel of cancer cell lines, bacterial strains, and parasitic organisms could provide a first indication of its potential therapeutic utility.

  • Target Identification Studies: Should any biological activity be observed, target identification studies using techniques such as affinity chromatography, proteomics, or genetic screens could elucidate its molecular targets.

  • Structural Analogs: The synthesis and evaluation of structural analogs of Propanimidamide could help to establish structure-activity relationships and optimize for potency and selectivity.

General Mechanisms of Action for Amidine-Containing Compounds

Amidine_Mechanisms cluster_targets Potential Therapeutic Targets of Amidines cluster_outcomes Therapeutic Outcomes DNA DNA Minor Groove (AT-rich regions) Antimicrobial Antimicrobial/ Antiparasitic Effects DNA->Antimicrobial Anticancer Anticancer Effects DNA->Anticancer Enzymes Enzyme Inhibition (e.g., iNOS, SphK, Kinases) Enzymes->Anticancer Membrane Bacterial Membrane Disruption Membrane->Antimicrobial Apoptosis Apoptosis Induction (Cytochrome c release) Apoptosis->Anticancer Amidine Amidine-Containing Compounds Amidine->DNA Binding Amidine->Enzymes Inhibition Amidine->Membrane Disruption Amidine->Apoptosis Induction

Caption: General mechanisms of action for the amidine class of compounds.

References

Foundational

Propanimidamide: A Technical Overview for Chemical and Pharmaceutical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction Propanimidamide, also known as propionamidine, is an organic compound belonging to the amidine family. While it serves as a f...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propanimidamide, also known as propionamidine, is an organic compound belonging to the amidine family. While it serves as a fundamental building block in organic synthesis, its derivatives have garnered significant interest in medicinal chemistry. The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a key structural motif in a variety of biologically active molecules. This guide provides a comprehensive overview of propanimidamide, focusing on its chemical identity, synthesis, and the biological relevance of the broader class of amidine-containing compounds.

It is important to distinguish propanimidamide from propanamide. Propanamide is an amide, containing a carbonyl group (C=O) bonded to a nitrogen atom, whereas propanimidamide is an imide, with a carbon atom double-bonded to an imine nitrogen (C=N). This structural difference significantly alters their chemical properties and reactivity.

Chemical Identity

The most commonly available form of propanimidamide is its hydrochloride salt.

IdentifierValue
Preferred IUPAC Name Propanimidamide
Synonyms Propionamidine, Propanamidine
CAS Number 3599-89-1 (for hydrochloride salt)[1]
Molecular Formula C₃H₉ClN₂ (hydrochloride salt)
Molecular Weight 108.57 g/mol (hydrochloride salt)[1]
InChI Key DFWRZHZPJJAJMX-UHFFFAOYSA-N (hydrochloride salt)[1]
Canonical SMILES CCC(=N)N.Cl (hydrochloride salt)[1]
Physicochemical Properties

Quantitative data for propanimidamide is primarily available for its hydrochloride salt.

PropertyValueSource
Physical Form White to Off-White Solid--INVALID-LINK--
Melting Point 298.5 °C[2][3]
Boiling Point 90.8 °C at 760 mmHg (Predicted)[2]
Density 0.99 g/cm³ (Predicted)[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Synthesis of Propanimidamide Hydrochloride

Propanimidamide hydrochloride is commonly synthesized from propionitrile (B127096) via the Pinner reaction. This two-step method involves the formation of an intermediate Pinner salt (an alkyl imidate), which is then converted to the amidine by ammonolysis.

Experimental Protocol: Pinner Reaction

This protocol is adapted from a general procedure for the synthesis of propionamidine hydrochloride from propionitrile.[4]

Step 1: Formation of Ethyl Propionimidate Hydrochloride (Pinner Salt)

  • In a reaction vessel equipped with a stirrer and a gas inlet, dissolve propionitrile (10 g, 142 mmol) in ethanol (B145695) (8.4 mL).

  • Cool the solution and bubble dry hydrogen chloride gas through it until the total weight has increased by 7.9 g.

  • Stir the reaction mixture at room temperature for approximately 21.5 hours.

  • After the reaction is complete, remove the solvent by concentration under reduced pressure. The residue is the crude ethyl propionimidate hydrochloride.

Step 2: Ammonolysis to Propanimidamide Hydrochloride

  • Suspend the residue from Step 1 in ethanol (5.5 mL).

  • Cool the suspension to -10 °C.

  • Slowly add a methanolic solution of 8N ammonia (B1221849) (17.8 mL) to the cooled suspension.

  • Continue stirring the mixture for 28 hours at room temperature.

  • Upon completion, remove any insoluble material by filtration.

  • Concentrate the filtrate under reduced pressure to yield propanimidamide hydrochloride as a white crystalline solid (typical yield: ~70%).[4]

  • The final product can be characterized by ¹H NMR spectroscopy.[4]

Mandatory Visualization

Synthesis_Workflow Start Start Materials: Propionitrile, Ethanol, HCl gas Step1 Step 1: Pinner Salt Formation - Dissolve propionitrile in ethanol. - Bubble with dry HCl gas. - Stir at room temperature for 21.5h. Start->Step1 Intermediate Intermediate: Crude Ethyl Propionimidate Hydrochloride Step1->Intermediate Concentrate under reduced pressure Step2 Step 2: Ammonolysis - Suspend intermediate in ethanol. - Cool to -10°C. - Add 8N methanolic ammonia. - Stir at room temperature for 28h. Intermediate->Step2 Purification Purification - Filter insoluble material. - Concentrate filtrate under  reduced pressure. Step2->Purification End Final Product: Propanimidamide Hydrochloride (White Crystalline Solid) Purification->End

Caption: Experimental workflow for the synthesis of propanimidamide hydrochloride.

Biological and Pharmaceutical Relevance

While specific biological activities of the parent propanimidamide molecule are not extensively documented, the amidine functional group is a well-recognized pharmacophore in drug discovery. Its basic nature allows it to form strong hydrogen bonds and participate in electrostatic interactions with biological targets.

  • Antimicrobial Activity : Amidine-containing compounds have shown significant potential as antimicrobial agents. Their mechanisms of action can include binding to bacterial DNA and disrupting the bacterial membrane, making them effective against a broad spectrum of pathogens, including multidrug-resistant strains.

  • Enzyme Inhibition : The amidine moiety is a key feature in many enzyme inhibitors. For example, derivatives have been synthesized that show inhibitory activity against sphingosine (B13886) kinases, which are targets in hyper-proliferative diseases.

  • Other Therapeutic Areas : Various amidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, antifungal, and antiprotozoal agents.

The simple structure of propanimidamide makes it an ideal starting point or fragment for the synthesis of more complex, biologically active molecules in these and other therapeutic areas.

Conclusion

Propanimidamide is a valuable chemical building block, primarily utilized in its hydrochloride salt form. Its synthesis is well-established through the Pinner reaction, providing a reliable route for researchers. Although data on the biological activity of the parent compound is limited, the prevalence of the amidine functional group in numerous pharmaceuticals and drug candidates underscores the importance of propanimidamide as a scaffold in medicinal chemistry and drug development. This guide provides foundational technical information to support its application in further research endeavors.

References

Exploratory

Propanimidamide: A Technical Guide to its Predicted Solubility and Stability

Introduction Propanimidamide, with the chemical structure CH₃CH₂C(=NH)NH₂, is the imidic acid derivative of propanamide. As a member of the amidine family of organic compounds, its chemical behavior is dictated by the RC...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propanimidamide, with the chemical structure CH₃CH₂C(=NH)NH₂, is the imidic acid derivative of propanamide. As a member of the amidine family of organic compounds, its chemical behavior is dictated by the RC(=NR)NR₂ functional group. Amidines are recognized for their strong basicity, significantly higher than that of corresponding amides, due to the resonance stabilization of the protonated amidinium cation.[1][2] This inherent basicity is a critical determinant of its solubility and stability, particularly in aqueous and protic environments.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the predicted solubility and stability characteristics of propanimidamide. It outlines standard experimental methodologies for the empirical determination of these properties and discusses potential degradation pathways.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of propanimidamide is presented below. These are estimated based on the structure and general properties of small alkylamidines.

PropertyPredicted Value / CharacteristicRationale / Comment
Molecular Formula C₃H₈N₂-
Molecular Weight 72.11 g/mol -
Appearance Predicted to be a colorless to pale yellow solid or liquid.Simple amides are often solids.[3]
pKa (of conjugate acid) Estimated ~10-12Amidines are among the strongest organic bases due to resonance stabilization of the amidinium ion.[1][2]
LogP Estimated < 1The polar amidine group is expected to confer hydrophilicity.
Water Solubility Predicted to be highThe ability to act as a hydrogen bond donor and acceptor, and its basicity leading to protonation in neutral or acidic water, suggests good aqueous solubility.[3][4]
Organic Solvent Solubility Predicted to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility is expected in non-polar solvents (e.g., hexane)."Like dissolves like" principle suggests solubility in polar solvents.[5][6]

Predicted Solubility Profile

The solubility of propanimidamide is anticipated to be highly dependent on the pH of the medium due to its basic nature.

Solvent SystemPredicted SolubilityRationale
Water (pH 7) HighExpected to be protonated to a significant extent, forming the highly soluble amidinium ion.[2]
Aqueous Acid (e.g., 0.1 M HCl) Very HighComplete protonation to the amidinium salt will maximize aqueous solubility.
Aqueous Base (e.g., 0.1 M NaOH) Moderate to LowIn its free base form, solubility will be lower and more dependent on hydrogen bonding with water.
Polar Protic Solvents (e.g., Ethanol, Methanol) HighCapable of hydrogen bonding with the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF) Moderate to HighSolvation through dipole-dipole interactions.
Non-polar Solvents (e.g., Hexane, Toluene) Very LowAs a polar molecule, it is unlikely to be soluble in non-polar environments.[5]

Stability Profile and Predicted Degradation Pathways

The stability of propanimidamide is a critical consideration for its handling, storage, and application. The amidine functional group is susceptible to several modes of degradation.

Predicted Stability Summary
ConditionPredicted StabilityLikely Degradation Products
Acidic Hydrolysis SusceptiblePropanoic acid and ammonia.[7][8]
Basic Hydrolysis SusceptiblePropanoate and ammonia.[7][8]
Oxidation SusceptiblePotential for various oxidation products, including amides or cleavage products.[9][10][11]
Photolysis Potentially SusceptibleDegradation may occur upon exposure to UV or simulated sunlight, especially in the presence of photosensitizers.[12][13][14]
Thermal Stress Moderate to HighExpected to be relatively stable in solid form at ambient temperatures, but degradation may occur at elevated temperatures.
Predicted Degradation Pathways

Hydrolysis is anticipated to be a primary degradation pathway for propanimidamide in aqueous solutions. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the electrophilic carbon of the amidine group, leading to the formation of propanoic acid (or its carboxylate salt) and ammonia.[7][8][15] This process can be catalyzed by both acid and base.

Predicted Hydrolytic Degradation of Propanimidamide

G Propanimidamide Propanimidamide CH₃CH₂C(=NH)NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Propanimidamide->Tetrahedral_Intermediate + H₂O (H⁺ or OH⁻) Products_Acid Propanoic Acid + Ammonium CH₃CH₂COOH + NH₄⁺ Tetrahedral_Intermediate->Products_Acid Acidic Conditions Products_Base Propanoate + Ammonia CH₃CH₂COO⁻ + NH₃ Tetrahedral_Intermediate->Products_Base Basic Conditions

Caption: Predicted hydrolytic degradation pathway of propanimidamide.

The amidine functional group can be susceptible to oxidation.[16] While specific pathways for propanimidamide are not documented, potential reactions could involve oxidation at the carbon-nitrogen double bond or at the adjacent methylene (B1212753) group, particularly in the presence of strong oxidizing agents or metal catalysts.[9][11]

Many nitrogen-containing organic compounds are susceptible to photodegradation.[13][17] The degradation of propanimidamide under photolytic stress may be influenced by the presence of photosensitizing agents in a formulation or environment.

Experimental Protocols

The following sections detail standard experimental methodologies that can be employed to empirically determine the solubility and stability of propanimidamide.

Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of propanimidamide to a series of vials containing different solvents of interest (e.g., water, buffered solutions at various pH levels, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved propanimidamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18] A calibration curve prepared with known concentrations of propanimidamide should be used for accurate quantification.

Workflow for Thermodynamic Solubility Determination

G start Add excess Propanimidamide to solvent equilibrate Equilibrate with shaking (24-48h at constant T) start->equilibrate separate Centrifuge to separate solid and supernatant equilibrate->separate filter Filter supernatant separate->filter quantify Quantify concentration by HPLC filter->quantify end Determine Solubility quantify->end

Caption: Shake-flask method workflow for solubility determination.

Stability Testing (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[19][20][21][22][23][24]

Protocol:

  • Sample Preparation: Prepare solutions of propanimidamide (e.g., at 1 mg/mL) in various stress media.[20]

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: 3% H₂O₂

    • Control: Water or the same solvent used for the stress conditions.

  • Stress Conditions:

    • Hydrolytic and Oxidative: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.[20][22]

    • Thermal Stress (Solid State): Store solid propanimidamide at an elevated temperature (e.g., 60°C) with and without humidity control.

    • Photostability: Expose a solution and solid sample to light conditions as specified in ICH guideline Q1B, while protecting a control sample from light.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC method to determine the assay of propanimidamide and to detect and quantify any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Analyze by Stability-Indicating HPLC-PDA at Time Points Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API Propanimidamide (Solid or Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Identify Degradation Products Determine Degradation Rate Establish Degradation Pathway Analysis->Data

Caption: General workflow for a forced degradation study.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[25][26][27]

  • Technique: Reversed-phase HPLC with UV detection.

  • Column: A C18 or a polar-embedded column would be a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be compatible with the analyte's stability) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required to separate the polar propanimidamide from its potentially less polar degradation products.

  • Detection: A photodiode array (PDA) detector is recommended to monitor peak purity and to help in the identification of degradation products by comparing their UV spectra.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Conclusion

While experimental data for propanimidamide is scarce, a comprehensive understanding of the chemistry of the amidine functional group allows for a reasoned prediction of its solubility and stability characteristics. Propanimidamide is expected to be a basic, water-soluble compound with susceptibility to hydrolysis, particularly under acidic and basic conditions. Its stability towards oxidation and light should be empirically determined. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for the thorough characterization of propanimidamide, which is essential for its potential development and application in research and industry.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of Propanimidamide

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of propanimidamide, primarily through the Pinner reaction...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of propanimidamide, primarily through the Pinner reaction, a reliable method for the conversion of nitriles to amidines. Propanimidamide and its derivatives are of interest in medicinal chemistry due to the prevalence of the amidine functional group in biologically active compounds. This protocol details the necessary reagents, reaction conditions, purification steps, and characterization methods. Safety precautions are emphasized throughout, given the hazardous nature of the reagents involved.

Introduction

Amidines are a class of organic compounds characterized by the RC(NH)NH2 functional group. They are recognized as valuable intermediates in the synthesis of various nitrogen-containing heterocycles and are present in numerous pharmacologically active molecules. The biological significance of the amidine moiety often stems from its ability to act as a strong base and participate in hydrogen bonding, mimicking the guanidinium (B1211019) group of arginine, which allows for interaction with biological targets such as enzymes.[1][2] While specific signaling pathways for propanimidamide are not extensively documented, many amidine-containing compounds are known to act as enzyme inhibitors, for example, by targeting nitric oxide synthases.[3][4] This protocol focuses on the synthesis of propanimidamide hydrochloride from propanenitrile via the Pinner reaction, a classic and efficient method for this transformation.

Potential Biological Activity: Enzyme Inhibition

EnzymeInhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Binds S Substrate (S) I Inhibitor (I) (e.g., Amidine Compound) P Product (P) ES->P Reaction P->E Releases EI->E Reversible Dissociation

Synthesis of Propanimidamide Hydrochloride via Pinner Reaction

The Pinner reaction is a two-step process. First, propanenitrile reacts with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (Pinner salt). Second, the imidate salt is treated with ammonia (B1221849) to form propanimidamide hydrochloride.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityNotes
PropanenitrileC3H5N55.081.0 eqHighly flammable and toxic. Handle in a fume hood.
Anhydrous Ethanol (B145695)C2H5OH46.07~10 volumesMust be anhydrous.
Anhydrous Hydrogen Chloride (gas)HCl36.46ExcessCorrosive and toxic. Use with appropriate gas handling equipment.
Anhydrous Ammonia (gas)NH317.03ExcessCorrosive and toxic. Use with appropriate gas handling equipment.
Diethyl Ether (anhydrous)(C2H5)2O74.12For washingFlammable.
Round-bottom flask--250 mLMust be oven-dried.
Magnetic stirrer and stir bar--1-
Gas dispersion tube--1For bubbling gases.
Drying tube (e.g., with CaCl2)--1To protect from moisture.
Ice bath--1For temperature control.
Experimental Protocol

Step 1: Formation of the Ethyl Propanimidate Hydrochloride (Pinner Salt)

  • Setup: Assemble an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube. The entire apparatus must be under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reaction Mixture: In the flask, combine propanenitrile (e.g., 5.51 g, 0.1 mol) and anhydrous ethanol (e.g., 50 mL).

  • Acidification: Cool the stirred solution in an ice bath to 0°C. Bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so maintain the temperature between 0-5°C. Continue the HCl addition until the solution is saturated.

  • Reaction: Seal the flask and allow it to stand at 0-4°C for 24-48 hours. The ethyl propanimidate hydrochloride may precipitate as a white solid.

Step 2: Conversion to Propanimidamide Hydrochloride

  • Ammonolysis: Cool the reaction mixture containing the Pinner salt to 0°C in an ice bath. Bubble anhydrous ammonia gas through the stirred suspension. A white precipitate of ammonium (B1175870) chloride will form. Continue the ammonia addition until the solution is basic (test with moist pH paper at the outlet).

  • Reaction: Seal the flask and stir at room temperature for 24 hours.

  • Isolation: Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold, anhydrous ethanol.

  • Purification: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain the crude propanimidamide hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Experimental Workflow

PinnerReactionWorkflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis and Isolation A Mix Propanenitrile and Anhydrous Ethanol B Cool to 0°C in Ice Bath A->B C Bubble Anhydrous HCl Gas (Maintain 0-5°C) B->C D React for 24-48h at 0-4°C C->D E Cool Pinner Salt Mixture to 0°C D->E Proceed to Ammonolysis F Bubble Anhydrous NH3 Gas E->F G React for 24h at Room Temp. F->G H Filter to Remove NH4Cl G->H I Evaporate Solvent H->I J Recrystallize Product I->J

Results and Characterization

Expected Yield and Physical Properties
PropertyValueSource/Notes
Product Name Propanimidamide hydrochloride-
Synonyms Propionamidine hydrochloride[5]
CAS Number 3599-89-1
Molecular Formula C3H9ClN2
Molecular Weight 108.57 g/mol
Appearance Expected to be a white to off-white solidInferred from similar compounds
Melting Point Data not available-
Yield Can be high, potentially >90%Based on similar Pinner reactions
Characterization Data (Predicted)
  • ¹H NMR (Proton NMR):

    • CH3 group: A triplet signal is expected.

    • CH2 group: A quartet signal is expected, shifted downfield from the CH3 group.

    • NH and NH2 protons: These are expected to appear as broad singlets. The chemical shifts can be variable and depend on the solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Three distinct signals are expected.

    • C=N carbon: This will be the most downfield signal.

    • CH2 carbon: Signal will be intermediate.

    • CH3 carbon: This will be the most upfield signal.

  • IR (Infrared) Spectroscopy:

    • N-H stretching: Broad absorptions in the region of 3100-3400 cm⁻¹.

    • C=N stretching: A strong absorption around 1650-1680 cm⁻¹.

    • N-H bending: An absorption around 1600-1640 cm⁻¹.

Safety Precautions

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Propanenitrile: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled.

  • Anhydrous Hydrogen Chloride and Ammonia: These are corrosive and toxic gases. Handle in a fume hood with a proper gas delivery setup. Ensure the system is leak-tight.

  • General Handling: Avoid inhalation of vapors and contact with skin and eyes. Wear safety goggles, a lab coat, and appropriate gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application

Application Notes and Protocols for the Analytical Characterization of Propanimidamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Propanimidamide. The protocols detailed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Propanimidamide. The protocols detailed below are foundational for establishing robust and reliable analytical testing for this compound in a research and development setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying Propanimidamide in bulk substances and formulated products. A reverse-phase method is typically employed for its versatility and suitability for polar analytes.

Quantitative Data Summary

While specific retention times for Propanimidamide are dependent on the exact chromatographic conditions, the following table outlines typical parameters that can be used as a starting point for method development.

ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Retention Time To be determined experimentally
Experimental Protocol: HPLC Analysis of Propanimidamide

Objective: To determine the purity and concentration of Propanimidamide using a validated RP-HPLC method.

Materials:

  • Propanimidamide reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid, analytical grade

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Propanimidamide reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of mobile phase A and then dilute to volume with mobile phase A. This yields a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with mobile phase A to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing Propanimidamide and dissolve it in mobile phase A to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in the data table.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions to determine the concentration of Propanimidamide.

Data Analysis:

  • Integrate the peak area of Propanimidamide in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Propanimidamide in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the purity of the sample by dividing the peak area of Propanimidamide by the total peak area of all components in the chromatogram.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detector UV-Vis Detector HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer AcquireH1 Acquire ¹H Spectrum Spectrometer->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Spectrometer->AcquireC13 Process Process Raw Data AcquireH1->Process AcquireC13->Process Analyze Analyze Spectra (Shifts, Multiplicity) Process->Analyze Structure Structure Confirmation Analyze->Structure FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis Prep Prepare Sample (ATR or KBr Pellet) FTIR FTIR Spectrometer Prep->FTIR Background Acquire Background FTIR->Background Sample Acquire Sample Spectrum Background->Sample Identify Identify Absorption Bands Sample->Identify Assign Assign Functional Groups Identify->Assign MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in LC-MS Solvent Intro Direct Infusion or LC-MS Dissolve->Intro MS Mass Spectrometer (ESI Source) Intro->MS MS1 Full Scan (MS1) MS->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Mass Determine Accurate Mass MS1->Mass Fragmentation Analyze Fragmentation MS2->Fragmentation Confirmation Structural Confirmation Mass->Confirmation Fragmentation->Confirmation

Method

Application Notes and Protocols for the Purification of Propanimidamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals Introduction Safety Precautions Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for propanimidamide and all solv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safety Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for propanimidamide and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or solvent vapors.[1][3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2][3] Avoid the formation of dust and aerosols.[1][3]

  • Ignition Sources: Keep away from open flames and other sources of ignition, as many organic solvents are flammable.[1][3]

  • Storage: Store propanimidamide in a cool, dry, and well-ventilated area in a tightly sealed container.[3][5]

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. In this process, the impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, being present in a smaller concentration, remain dissolved in the cold solvent. The purified crystals are then collected by filtration.

Solvent Selection

The choice of a suitable recrystallization solvent is the most critical step for a successful purification. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely when the solvent is hot (at or near its boiling point).

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve the impurities well at both hot and cold temperatures, or not at all.

Based on the properties of the structurally similar propanamide, which is soluble in polar solvents, the following solvents are recommended for initial screening for the recrystallization of propanimidamide.[6]

Table 1: Potential Recrystallization Solvents for Propanimidamide

SolventBoiling Point (°C)PolarityNotes
Water100HighPropanamide is very soluble in water.[7] May be a good solvent if solubility decreases significantly upon cooling.
Ethanol78HighA common and effective solvent for recrystallizing amides.[8]
Methanol65HighSimilar to ethanol, a good choice for polar compounds.
Acetone56MediumAnother potential solvent for amides.[8] Its lower boiling point allows for easier removal.
Acetonitrile82MediumOften gives good results for the recrystallization of amides.[8]
Toluene111LowMay be suitable if propanimidamide has some non-polar character.

Experimental Protocol

This protocol outlines the steps for the recrystallization of propanimidamide.

Materials:

  • Crude propanimidamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Step 1: Dissolution
  • Place the crude propanimidamide in an Erlenmeyer flask with a magnetic stir bar.

  • In a separate flask, heat the chosen recrystallization solvent to its boiling point.

  • Add a small portion of the hot solvent to the flask containing the propanimidamide.

  • Stir and heat the mixture on the hot plate until the solvent begins to boil.

  • Continue adding the hot solvent in small portions until the propanimidamide is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good recovery of the purified product.

Step 2: Hot Filtration (Optional)

If there are insoluble impurities (e.g., dust, solid byproducts) or if the solution is colored and requires decolorizing carbon, a hot filtration step is necessary.

  • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving flask by pouring some hot solvent through them.

  • If using, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 3: Crystallization
  • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 4: Collection of Crystals
  • Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel.

  • Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

  • Quickly pour the slurry into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Continue to draw air through the crystals for several minutes to help dry them.

Step 5: Drying
  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Spread the crystals evenly to facilitate drying.

  • Allow the crystals to air-dry completely. Alternatively, they can be dried in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Step 6: Purity Assessment
  • Weigh the dried, purified propanimidamide to calculate the percent recovery.

  • Determine the melting point of the purified crystals. A pure compound will have a sharp melting point range that is close to the literature value. Impurities will typically broaden and depress the melting point range.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Collection cluster_final Final Product start Start with Crude Propanimidamide solvent_selection Select Potential Recrystallization Solvent start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly If no hot filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure Propanimidamide dry_crystals->end

Caption: Workflow for the purification of propanimidamide by recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using an inappropriate solvent. Reheat the solution to dissolve the oil and allow it to cool more slowly. If the problem persists, a different solvent system may be required.

  • No Crystals Form: If no crystals form upon cooling, the solution may not be saturated. Try scratching the inside of the flask with a glass rod to provide a surface for nucleation or adding a seed crystal of pure propanimidamide. If these methods fail, some of the solvent may need to be evaporated to increase the concentration of the solute.

  • Low Recovery: A low yield of purified product can result from using too much solvent during the dissolution step or from premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is preheated.

References

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Propanimidamide

For Researchers, Scientists, and Drug Development Professionals Introduction Propanimidamide is a small organic molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanimidamide is a small organic molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of propanimidamide, including predicted spectral data, experimental protocols for sample preparation and data acquisition, and a workflow for the analysis.

It is important to note that publicly available experimental NMR data for propanimidamide is limited. Therefore, the spectral data presented in this document is based on computational predictions and should be used as a reference for experimental verification.

Predicted NMR Data for Propanimidamide

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for propanimidamide. These predictions were generated using advanced computational algorithms and serve as a valuable guide for spectral assignment.

Structure of Propanimidamide:

G cluster_H C1 C1 C2 C2 C1->C2 H_C1_1 H C1->H_C1_1 H_C1_2 H C1->H_C1_2 H_C1_3 H C1->H_C1_3 C3 C3 C2->C3 N1 N1 C2->N1 N2 N2 C2->N2 H_C3_1 H C3->H_C3_1 H_C3_2 H C3->H_C3_2 H_N1_1 H N1->H_N1_1 H_N2_1 H N2->H_N2_1 H_N2_2 H N2->H_N2_2

Caption: Chemical structure of Propanimidamide with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for Propanimidamide
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H attached to C1 (CH₃)1.1 - 1.3Triplet (t)7.0 - 8.0
H attached to C3 (CH₂)2.2 - 2.5Quartet (q)7.0 - 8.0
H attached to N1 (=NH)6.5 - 7.5Broad Singlet (br s)-
H attached to N2 (-NH₂)5.5 - 6.5Broad Singlet (br s)-

Note: The chemical shifts of protons attached to nitrogen atoms (=NH and -NH₂) can be highly variable and are dependent on solvent, concentration, and temperature. They may also exchange with deuterium (B1214612) in deuterated solvents, leading to signal broadening or disappearance.

Table 2: Predicted ¹³C NMR Data for Propanimidamide
Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CH₃)10 - 15
C3 (CH₂)25 - 35
C2 (C=N)160 - 170

Experimental Protocols

The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of propanimidamide. Optimization may be required based on the specific instrumentation and sample characteristics.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Materials:

    • Propanimidamide sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • High-quality NMR tube (5 mm diameter)[1][2][3][4]

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD))

    • Internal standard (e.g., Tetramethylsilane (TMS) for organic solvents)

    • Pasteur pipette and bulb

    • Small vial

  • Procedure:

    • Weigh the appropriate amount of propanimidamide into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

    • If an internal standard is used, add a small, precise amount (e.g., 1% TMS). Note that many commercially available deuterated solvents already contain TMS.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming may aid dissolution.

    • Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool into the NMR tube to remove any particulate matter.

    • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[2]

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a 400 MHz spectrometer. These parameters should be adjusted as necessary for different instruments and sample concentrations.

Workflow for NMR Data Acquisition and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate assign Assign Signals integrate->assign interpret Interpret Spectra assign->interpret report Report Results interpret->report

Caption: General workflow for NMR analysis from sample preparation to data interpretation.

Table 3: Recommended ¹H NMR Acquisition Parameters
ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHz (or higher)Higher field provides better resolution and sensitivity.
Pulse ProgramStandard 1D pulse-acquireSimple excitation and acquisition.
Spectral Width12 - 16 ppmTo encompass all expected proton signals.
Acquisition Time (AQ)2 - 4 secondsDetermines digital resolution.[6]
Relaxation Delay (D1)1 - 5 secondsAllows for relaxation of protons between scans for accurate integration.
Number of Scans (NS)8 - 16Signal averaging to improve signal-to-noise ratio.[6]
Pulse WidthCalibrated 90° pulseTo ensure uniform excitation.
Temperature298 K (25 °C)Standard operating temperature.
Table 4: Recommended ¹³C NMR Acquisition Parameters
ParameterRecommended ValuePurpose
Spectrometer Frequency100 MHz (on a 400 MHz ¹H system)Standard for ¹³C detection.
Pulse ProgramProton-decoupled pulse-acquireSimplifies the spectrum to singlets and provides NOE enhancement.
Spectral Width200 - 240 ppmTo cover the full range of carbon chemical shifts.[7]
Acquisition Time (AQ)1 - 2 secondsBalances resolution and experiment time.[8]
Relaxation Delay (D1)2 - 5 secondsCrucial for observing quaternary carbons which have long relaxation times.[8]
Number of Scans (NS)128 - 1024 (or more)¹³C is much less sensitive than ¹H, requiring more scans.[8]
Pulse WidthCalibrated 30-45° pulseA smaller flip angle allows for faster repetition rates.[9]
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration (¹H NMR): The area under each peak is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shift of each peak is determined.

  • Assignment: The peaks in the ¹H and ¹³C spectra are assigned to the corresponding atoms in the propanimidamide structure using the predicted data and knowledge of chemical shift trends and coupling patterns.

Conclusion

This document provides a comprehensive guide for the ¹H and ¹³C NMR analysis of propanimidamide, targeting researchers and professionals in drug development. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided predicted spectral data, users can effectively characterize the structure of propanimidamide. It is reiterated that the presented NMR data is predictive and should be confirmed with experimental results.

References

Method

Application Notes and Protocols for FT-IR Spectroscopy of Propanimidamide Functional Groups

For Researchers, Scientists, and Drug Development Professionals Introduction Propanimidamide, and the broader class of amidine compounds, are of significant interest in pharmaceutical research and drug development due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanimidamide, and the broader class of amidine compounds, are of significant interest in pharmaceutical research and drug development due to their diverse biological activities. As key structural motifs in various therapeutic agents, their accurate identification and characterization are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying functional groups within a molecule. These application notes provide a comprehensive guide to the FT-IR spectroscopic analysis of the propanimidamide functional group, including characteristic vibrational frequencies and detailed experimental protocols.

Data Presentation: Characteristic FT-IR Absorption Bands of Propanimidamide

The propanimidamide functional group exhibits several characteristic absorption bands in the infrared spectrum corresponding to the stretching and bending vibrations of its key bonds. The precise wavenumber of these absorptions can be influenced by factors such as hydrogen bonding, substitution, and the physical state of the sample. The following table summarizes the expected FT-IR absorption ranges for the propanimidamide functional group.

Vibrational ModeFunctional Group ComponentExpected Wavenumber Range (cm⁻¹)IntensityNotes
Asymmetric & Symmetric N-H Stretch-NH₂3500 - 3300MediumPrimary amidines will typically show two distinct peaks in this region, similar to primary amines. Hydrogen bonding can cause broadening.[1]
C=N Stretch (Imine Stretch)C=N1680 - 1620StrongThis is a key diagnostic peak for the amidine group. Its position can be affected by conjugation.
N-H Bend (Scissoring)-NH₂1650 - 1580MediumThis peak may sometimes overlap with the C=N stretching band.[1]
C-N StretchC-N1350 - 1200MediumThe C-N single bond stretch is typically found in the fingerprint region of the spectrum.
N-H Wag-NH₂910 - 665BroadThis out-of-plane bending vibration is characteristic of primary and secondary amines and is expected for primary amidines.[1]

Experimental Protocols

This section details the methodologies for acquiring high-quality FT-IR spectra of compounds containing the propanimidamide functional group.

Protocol 1: Analysis by Attenuated Total Reflectance (ATR)

ATR is a convenient method for analyzing solid or liquid samples with minimal preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with a diamond or germanium ATR accessory.

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol), then allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal to completely cover the crystal surface.

    • For solid samples, use the ATR's pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹.

    • Co-add 16-32 scans to achieve a high-quality spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by removing the sample and wiping the crystal with a solvent-dampened tissue.

Protocol 2: Analysis by Potassium Bromide (KBr) Pellet

This traditional method is suitable for solid samples and involves dispersing the sample in a KBr matrix.

Materials:

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Dry, spectroscopy-grade Potassium Bromide (KBr) powder

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Collection:

    • Collect a background spectrum of the empty sample compartment of the FT-IR spectrometer.

  • Sample Spectrum Collection:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹, co-adding 16-32 scans.

Visualizations

FT-IR Experimental Workflow

FT_IR_Workflow FT-IR Experimental Workflow for Propanimidamide Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Propanimidamide-Containing Sample Prep_ATR Direct Application to ATR Crystal Sample->Prep_ATR Prep_KBr Grind with KBr & Press Pellet Sample->Prep_KBr Background Collect Background Spectrum Prep_ATR->Background Prep_KBr->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Correction Background Subtraction & Baseline Correction Sample_Spec->Correction Peak_ID Peak Identification & Assignment Correction->Peak_ID Interpretation Structural Interpretation Peak_ID->Interpretation

Caption: Workflow for FT-IR analysis of propanimidamide.

Vibrational Mode Correlation Diagram

Vibrational_Modes Correlation of Propanimidamide Vibrational Modes to IR Wavenumbers cluster_modes Vibrational Modes cluster_wavenumbers Approximate Wavenumber (cm⁻¹) Functional_Group Propanimidamide Functional Group NH_Stretch N-H Stretch Functional_Group->NH_Stretch CN_Double_Stretch C=N Stretch Functional_Group->CN_Double_Stretch NH_Bend N-H Bend Functional_Group->NH_Bend CN_Single_Stretch C-N Stretch Functional_Group->CN_Single_Stretch Range1 3500 - 3300 NH_Stretch->Range1 corresponds to Range2 1680 - 1620 CN_Double_Stretch->Range2 corresponds to Range3 1650 - 1580 NH_Bend->Range3 corresponds to Range4 1350 - 1200 CN_Single_Stretch->Range4 corresponds to

Caption: Correlation of vibrational modes to IR regions.

References

Application

Application Note: HPLC Method for Purity Assessment of Propanimidamide

Audience: Researchers, scientists, and drug development professionals. Introduction Propanimidamide is a small, polar organic compound containing an amidine functional group.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanimidamide is a small, polar organic compound containing an amidine functional group. The purity assessment of such compounds is critical in drug discovery and development to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. However, the high polarity of propanimidamide presents a challenge for traditional reversed-phase (RP) HPLC methods, often resulting in poor retention on non-polar stationary phases.

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method for the purity assessment of propanimidamide. HILIC is an ideal chromatographic technique for retaining and separating highly polar compounds.[1][2][3] An alternative reversed-phase method is also briefly discussed. The described HILIC method provides excellent retention, peak shape, and resolution for propanimidamide from its potential impurities.

Experimental Protocols

Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method utilizes an amide-based stationary phase to achieve retention through a partitioning mechanism involving a water-enriched layer on the column surface.[2][4][5]

1. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • Propanimidamide reference standard and sample

3. Chromatographic Conditions

ParameterCondition
Column Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, Agilent AdvanceBio Amide HILIC), 150 mm x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic Acid in Water
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic Acid
Gradient Elution 0-1.0 min, 100% B; 1.0-8.0 min, 100% to 80% B; 8.0-8.1 min, 80% to 100% B; 8.1-12.0 min, 100% B (Equilibration)
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Detector Wavelength 210 nm
Injection Volume 2 µL
Sample Diluent 90:10 Acetonitrile:Water

4. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of Propanimidamide reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the Propanimidamide sample and prepare as described for the standard solution.

Alternative Method: Reversed-Phase HPLC with Ion-Pairing

For laboratories not equipped for HILIC, an ion-pairing reversed-phase method can be employed to enhance the retention of the polar, basic amidine group.

1. Chromatographic Conditions

ParameterCondition
Column C18 Column, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-20 min, 5% to 30% B; 20-25 min, 30% B; 25-25.1 min, 30% to 5% B; 25.1-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Water

Data Presentation

The following tables summarize representative quantitative data obtained using the primary HILIC method.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20007800
%RSD of Peak Area (n=6) ≤ 1.0%0.45%

Table 2: Purity Assessment of a Propanimidamide Sample

Peak IDRetention Time (min)Peak AreaArea %
Impurity 13.851,5200.08
Impurity 24.522,8900.15
Propanimidamide 5.78 1,915,400 99.71
Impurity 36.919600.05
Total 1,920,770 100.00

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of a propanimidamide sample using the HILIC HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample & Standard Preparation (0.5 mg/mL) instrument_setup Instrument & Method Setup (HILIC) sample_prep->instrument_setup mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->instrument_setup sst System Suitability Test (SST) instrument_setup->sst sample_injection Sample Injection sst->sample_injection If SST Passes chromatogram_integration Chromatogram Integration sample_injection->chromatogram_integration purity_calc Purity Calculation (% Area) chromatogram_integration->purity_calc reporting Final Report Generation purity_calc->reporting

References

Method

Propanimidamide as a Precursor in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Propanimidamide, also known as propionamidine, is a valuable C3-amidine building block in organic synthesis, particularly for the construction of various ni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propanimidamide, also known as propionamidine, is a valuable C3-amidine building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows for versatile reactivity with a range of electrophilic partners. This document provides detailed application notes and experimental protocols for the use of propanimidamide as a precursor, with a focus on the synthesis of substituted pyrimidines, which are key scaffolds in numerous pharmaceuticals and bioactive molecules.

Synthesis of the Precursor: Propanimidamide Hydrochloride

A common and stable form of propanimidamide for laboratory use is its hydrochloride salt. A reliable method for its preparation is the Pinner reaction, starting from propionitrile (B127096).

Experimental Protocol: Preparation of Propanimidamide Hydrochloride

This protocol details the synthesis of propanimidamide hydrochloride from propionitrile and ethanol (B145695), mediated by hydrogen chloride gas, followed by ammonolysis.

Materials:

  • Propionitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Ammonia (B1221849) (8N solution in methanol)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve propionitrile (1.0 eq) in anhydrous ethanol (0.6 mL per gram of nitrile).

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation is achieved (approximately a 70-80% weight increase).

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude ethyl propionimidate hydrochloride.

  • Suspend the crude product in anhydrous ethanol (0.5 mL per gram of initial nitrile).

  • Cool the suspension to -10 °C and slowly add an 8N solution of ammonia in methanol (B129727) (1.25 mL per gram of initial nitrile).

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24-30 hours.

  • Filter the reaction mixture to remove the precipitated ammonium (B1175870) chloride.

  • Concentrate the filtrate under reduced pressure to yield propanimidamide hydrochloride as a white crystalline solid.

Quantitative Data:

ParameterValueReference
Starting MaterialPropionitrileGeneric Pinner Amidine Synthesis
Key ReagentsEthanol, HCl, Ammonia in MethanolGeneric Pinner Amidine Synthesis
Reaction Time48-54 hoursGeneric Pinner Amidine Synthesis
Yield ~70%
AppearanceWhite crystalline solid
¹H NMR (300 MHz, DMSO-d₆) δ 1.17 (t, 3H), 2.40 (q, 2H), 8.77 (br s, 2H), 9.07 (br s, 2H)

Application in Heterocyclic Synthesis: The Pinner Pyrimidine (B1678525) Synthesis

The Pinner synthesis is a classic and versatile method for the preparation of pyrimidines. It involves the condensation of an amidine with a 1,3-dicarbonyl compound. Propanimidamide serves as the N-C-N component, providing the C2-ethyl substituent in the final pyrimidine ring.

Logical Workflow for Pinner Pyrimidine Synthesis

Pinner_Synthesis_Workflow start Start reagents Propanimidamide HCl + 1,3-Dicarbonyl Compound + Base start->reagents reaction Condensation Reaction (e.g., in Ethanol, Reflux) reagents->reaction workup Reaction Work-up (Solvent Removal, Neutralization) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 2-Ethyl-Substituted Pyrimidine purification->product

Caption: General workflow for the Pinner synthesis of pyrimidines using propanimidamide.

Experimental Protocol: Synthesis of 2-Ethyl-4,6-dimethylpyrimidine (B13117527)

This protocol describes the synthesis of 2-ethyl-4,6-dimethylpyrimidine from propanimidamide hydrochloride and acetylacetone (B45752).

Materials:

  • Propanimidamide hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add propanimidamide hydrochloride (1.0 eq) and stir for 15 minutes at room temperature to form the free base.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford 2-ethyl-4,6-dimethylpyrimidine.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialsPropanimidamide HCl, AcetylacetonePinner Pyrimidine Synthesis[1][2]
BaseSodium EthoxidePinner Pyrimidine Synthesis[1][2]
SolventEthanolPinner Pyrimidine Synthesis[1][2]
Reaction TemperatureRefluxPinner Pyrimidine Synthesis[1][2]
Reaction Time6-8 hoursPinner Pyrimidine Synthesis[1][2]
Anticipated Yield 75-90% Pinner Pyrimidine Synthesis[1][2]
PurificationVacuum Distillation or Column ChromatographyPinner Pyrimidine Synthesis[1][2]

Signaling Pathway Analogy: The Logic of Synthetic Transformation

While not a biological signaling pathway, the logical progression of a chemical synthesis can be visualized in a similar manner, illustrating the transformation of starting materials into the final product through a series of controlled steps.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Propionamidine Propanimidamide Intermediate Acyclic Condensation Adduct Propionamidine->Intermediate Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate Electrophilic Center Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Dehydration

References

Application

Application of Propanimidamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Propanimidamide, a functional group containing a propionyl backbone with an imidamide moiety, represents a scaffold with emerging interest in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanimidamide, a functional group containing a propionyl backbone with an imidamide moiety, represents a scaffold with emerging interest in medicinal chemistry. While less explored than its close analog, propanamide, propanimidamide and the broader class of imidamide-containing molecules have shown significant potential in the development of therapeutic agents. The imidamide group can act as a versatile pharmacophore, participating in key binding interactions with biological targets.

This document provides detailed application notes on the known uses of propanimidamide derivatives, particularly as crucial intermediates in the synthesis of established drugs. It also explores the broader therapeutic potential of the imidamide functional group, supported by data on related analogs. Furthermore, this guide includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in drug discovery.

Application Note 1: Propanimidamide Derivatives as Key Intermediates in the Synthesis of Famotidine

A significant application of propanimidamide derivatives is in the industrial synthesis of Famotidine, a potent histamine (B1213489) H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease. Specific N-sulfamyl-3-halopropionamidine derivatives serve as critical intermediates in constructing the final drug molecule. The use of these propanimidamide intermediates allows for an efficient and economical synthesis pathway.[1]

The general workflow involves the reaction of a 3-halopropionitrile with sulfamide (B24259) in the presence of a hydrogen halide to form the key propanimidamide intermediate. This intermediate is then further reacted to yield Famotidine.

famotidine_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Acrylonitrile Acrylonitrile 3-Halopropionitrile 3-Halopropionitrile Acrylonitrile->3-Halopropionitrile Hydrogen Halide Addition Sulfamide Sulfamide Propanimidamide Derivative N-Sulfamyl-3-halopropionamidine (Propanimidamide Intermediate) Sulfamide->Propanimidamide Derivative Reaction Hydrogen Halide Hydrogen Halide Hydrogen Halide->Propanimidamide Derivative 3-Halopropionitrile->Propanimidamide Derivative Famotidine Famotidine Propanimidamide Derivative->Famotidine Further Reaction Steps

Fig. 1: Synthetic workflow for Famotidine via a propanimidamide intermediate.

Application Note 2: The Imidamide Moiety as a Potent Pharmacophore in Anti-parasitic Drug Discovery

The imidamide functional group has been successfully utilized as a key pharmacophore in the design of novel therapeutic agents. A notable example is the development of selective inhibitors for the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. By incorporating a di-imidamide moiety, researchers have developed compounds that show extremely high potency and selectivity against the parasite.[2]

The rationale behind this approach is to target the parasite's P2 membrane transporter protein, which can facilitate the uptake of the imidamide-containing drug. This selective targeting leads to the inhibition of crucial cellular processes within the parasite, such as tubulin polymerization, without affecting mammalian cells.[2]

trypanosome_inhibition cluster_transport Drug Uptake cluster_inhibition Mechanism of Action Di-imidamide Analog Di-imidamide Analog P2 Transporter P2 Transporter Di-imidamide Analog->P2 Transporter Selective Uptake Trypanosome Cell Trypanosoma brucei Cell Tubulin Polymerization Tubulin Polymerization P2 Transporter->Tubulin Polymerization Inhibition Cell Growth Arrest Cell Growth Arrest Tubulin Polymerization->Cell Growth Arrest

Fig. 2: Targeted inhibition of T. brucei by a di-imidamide analog.

Quantitative Data Summary

The following tables summarize the biological activity of an exemplary imidamide analog and, for comparative context, a selection of related propanamide derivatives.

Table 1: Biological Activity of Imidamide Analogs against Trypanosoma brucei

CompoundTargetActivity (IC50)SelectivityReference
Di-imidamide Analog (Compound 25)T. brucei growth1 nMHigh (no effect on mammalian cells)[2]

Table 2: Representative Biological Activity of Propanamide Analogs

Compound ClassTargetActivity Range (IC50)Therapeutic AreaReference
N-(heteroaryl)propanamidesFatty Acid Amide Hydrolase (FAAH)Nanomolar to MicromolarInflammation, Pain[3]
Phenylpyridazine PropanamidesAcetylcholinesterase (AChE)0.11 - 2.69 µMAlzheimer's Disease[4]
Naproxen-Sulfa Drug ConjugatesUrease5.06 - 6.69 µMH. pylori infection[5]
Naproxen-Sulfa Drug ConjugatesCyclooxygenase-2 (COX-2)75.4% inhibition @ 10 µMInflammation[5]

Experimental Protocols

Protocol 1: General Synthesis of an N-Sulfamyl-3-halopropionamidine Intermediate

This protocol is a generalized procedure based on the synthesis described in the patent literature for intermediates of Famotidine.[1]

Materials:

Procedure:

  • Dissolve 1 mole of sulfamide in an excess of 3-chloropropionitrile (approximately 2-3 molar equivalents). If starting from acrylonitrile, this will be converted in situ to 3-chloropropionitrile by the hydrogen chloride.

  • Stir the solution at room temperature in a vessel equipped with a gas inlet and a drying tube.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Continue the introduction of hydrogen chloride until the reaction is complete, which can be monitored by TLC or the cessation of precipitation.

  • The product, N-sulfamyl-3-chloropropionamidine hydrochloride, will precipitate as a crystalline solid.

  • Cool the reaction mixture and, if necessary, dilute with an anhydrous organic solvent like acetone (B3395972) to facilitate filtration.

  • Filter the precipitated solid and wash it with cold anhydrous acetone.

  • Dry the product under vacuum to yield the desired propanimidamide derivative.

Protocol 2: In Vitro Urease Inhibition Assay (Adapted from Propanamide Research)

This protocol is a representative enzyme inhibition assay adapted from studies on propanamide-sulfonamide conjugates and can be used for the preliminary screening of new propanimidamide derivatives.[5]

Materials:

Procedure:

  • Prepare a stock solution of jack bean urease in phosphate buffer.

  • Prepare a stock solution of urea in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of DMSO. For the positive control, add 25 µL of thiourea solution.

  • Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Nessler's reagent to each well. This reagent will react with the ammonia (B1221849) produced by the hydrolysis of urea.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

While the medicinal chemistry of propanimidamide is not as extensively documented as that of propanamide, it holds clear promise as a valuable scaffold. Its role in the synthesis of the blockbuster drug Famotidine underscores its industrial relevance. Furthermore, the potent and selective anti-trypanosomal activity of di-imidamide analogs highlights the potential of the imidamide moiety as a powerful pharmacophore for targeting specific biological systems. The synthetic and analytical protocols provided here offer a foundation for researchers to further explore the therapeutic applications of novel propanimidamide derivatives in various disease areas. Future research in this area could lead to the discovery of new and effective therapeutic agents.

References

Method

Application Notes: Developing Enzyme Inhibition Assays for Propanimidamide

For Researchers, Scientists, and Drug Development Professionals Introduction Propanimidamide is a small molecule characterized by an amidine functional group. Amidine-containing compounds are known to interact with a var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanimidamide is a small molecule characterized by an amidine functional group. Amidine-containing compounds are known to interact with a variety of enzymes, often by mimicking the guanidinium (B1211019) group of arginine or other charged substrates, making them a promising scaffold for the development of enzyme inhibitors.[1][2][3] This document provides a comprehensive guide for developing enzyme inhibition assays to identify and characterize the potential enzymatic targets of Propanimidamide. The protocols outlined below are designed to facilitate the screening of Propanimidamide against a panel of likely enzyme candidates and to subsequently determine the mechanism of its inhibitory action.

Potential Enzyme Targets for Propanimidamide

Given the chemical structure of Propanimidamide, several classes of enzymes are potential targets for its inhibitory activity. The basic amidine group can participate in electrostatic interactions within enzyme active sites.[1][3] Based on existing research on other amidine-containing molecules, the following enzyme families are proposed as primary candidates for initial screening:

  • Serine Proteases: Many serine proteases have a specificity pocket that recognizes and binds arginine or lysine (B10760008) residues. The amidine group of Propanimidamide can mimic the side chains of these amino acids, making it a potential inhibitor.[3]

  • Sphingosine Kinases (SphK): These lipid kinases have been shown to be inhibited by amidine-based compounds, which act as competitive inhibitors of the substrate sphingosine.[1]

  • Nitric Oxide Synthases (NOS): As analogs of the substrate L-arginine, amidine-containing molecules can be potent inhibitors of NOS isoforms.[2]

  • Aminopeptidases: Certain aminopeptidases, such as methionine aminopeptidases, are metalloenzymes that can be targeted by small molecule inhibitors, including those with functionalities that can interact with the metal center or substrate-binding pockets.[4][5]

  • β-Lactamases: While less common, some β-lactamase inhibitors have incorporated amidine-like functionalities.[6]

Data Presentation: Summary of Hypothetical Inhibitory Activity

Effective data presentation is crucial for comparing the inhibitory potency of Propanimidamide against different enzyme targets. All quantitative data from enzyme inhibition assays should be meticulously recorded and analyzed to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] The following table provides a template for summarizing these findings.

Enzyme TargetSubstratePropanimidamide IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
Trypsin (Serine Protease)BAPNAExperimental ValueAprotininExperimental Value
Sphingosine Kinase 1SphingosineExperimental ValueSKI-IIExperimental Value
Inducible NOS (iNOS)L-ArginineExperimental ValueL-NIOExperimental Value
Methionine Aminopeptidase (B13392206)Met-Pro-pNAExperimental ValueBengamideExperimental Value

Experimental Protocols

The following are detailed protocols for conducting initial screening and subsequent kinetic characterization of Propanimidamide's inhibitory activity.

Protocol 1: General Enzyme Inhibition Screening Assay

This protocol provides a framework for the initial screening of Propanimidamide against a panel of potential enzyme targets. The specific substrate and buffer conditions should be optimized for each enzyme.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Propanimidamide stock solution (e.g., in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of Propanimidamide in the assay buffer. Also, prepare a solution of the enzyme and its substrate at appropriate concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Inhibitor Addition: Add an equal volume of the Propanimidamide dilutions to the wells. For the control wells, add the same volume of assay buffer (with DMSO if used as a solvent for the inhibitor).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection mode will depend on the substrate used.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Propanimidamide relative to the control wells. Plot the percent inhibition against the logarithm of the Propanimidamide concentration to determine the IC50 value.[8]

Protocol 2: Determination of Inhibition Mechanism (Kinetic Studies)

Once inhibitory activity is confirmed, this protocol can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]

Materials:

  • Same as Protocol 1

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Design a matrix of experiments where both the substrate concentration and the Propanimidamide concentration are varied. Typically, at least five substrate concentrations, spanning the Michaelis constant (Km), and at least five inhibitor concentrations, spanning the IC50 value, should be used.

  • Assay Performance: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀) as described in Protocol 1.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot to visualize the effect of the inhibitor on Vmax and Km.

    • Competitive Inhibition: Vmax remains unchanged, but Km increases.

    • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged.

    • Uncompetitive Inhibition: Both Vmax and Km decrease.

    • Mixed Inhibition: Both Vmax and Km are altered.

  • Determination of Ki: The inhibition constant (Ki) can be determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.[9]

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Propanimidamide) serial_dil Serial Dilution of Propanimidamide prep_reagents->serial_dil add_inhibitor Add Propanimidamide Dilutions serial_dil->add_inhibitor add_enzyme Add Enzyme to 96-well Plate add_enzyme->add_inhibitor pre_incubate Pre-incubate (Enzyme + Inhibitor) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure_activity Measure Reaction Rate (Spectrophotometry) add_substrate->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for determining the IC50 of Propanimidamide.

Logical Flow for Determining Inhibition Mechanism

G start Confirmed Inhibitory Activity (IC50 Determined) setup_kinetic_assay Design Kinetic Assay Matrix (Vary [Substrate] and [Inhibitor]) start->setup_kinetic_assay measure_velocities Measure Initial Velocities (V₀) setup_kinetic_assay->measure_velocities plot_data Generate Lineweaver-Burk or Michaelis-Menten Plots measure_velocities->plot_data analyze_plots Analyze Changes in Km and Vmax plot_data->analyze_plots competitive Competitive Inhibition (Km increases, Vmax constant) analyze_plots->competitive Vmax constant noncompetitive Non-competitive Inhibition (Km constant, Vmax decreases) analyze_plots->noncompetitive Km constant uncompetitive Uncompetitive Inhibition (Km and Vmax decrease) analyze_plots->uncompetitive Both decrease mixed Mixed Inhibition (Km and Vmax change) analyze_plots->mixed Both change

Caption: Decision tree for identifying the mechanism of enzyme inhibition.

Potential Signaling Pathway Involvement: Sphingosine Kinase Inhibition

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects sphingosine Sphingosine sphk1 Sphingosine Kinase 1 (SphK1) sphingosine->sphk1 s1p Sphingosine-1-Phosphate (S1P) proliferation Cell Proliferation s1p->proliferation inflammation Inflammation s1p->inflammation sphk1->s1p propanimidamide Propanimidamide propanimidamide->sphk1 Inhibits

Caption: Hypothetical inhibition of the Sphingosine Kinase pathway.

References

Application

Propanimidamide as a Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Propanimidamide, a member of the amidine class of ligands, holds significant potential in the field of coordination chemistry. While specific l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanimidamide, a member of the amidine class of ligands, holds significant potential in the field of coordination chemistry. While specific literature on propanimidamide as a ligand is limited, its structural similarity to other well-studied amidines, such as acetamidinates and benzamidinates, allows for the extrapolation of its coordination behavior and potential applications. This document provides a detailed overview of the prospective use of propanimidamide as a versatile ligand for the synthesis of novel metal complexes, with potential applications in catalysis and medicinal chemistry.

Amidines are N-donor ligands that can coordinate to a metal center in a variety of modes, most commonly as an N,N'-chelating ligand, forming a stable four-membered ring. This chelating ability can impart significant stability to the resulting metal complexes. The electronic and steric properties of the amidine ligand can be readily tuned by varying the substituents on the nitrogen and carbon atoms, which in turn influences the properties and reactivity of the metal center.

These application notes will provide a generalized framework for the synthesis and characterization of propanimidamide-metal complexes, drawing upon established protocols for analogous amidinate compounds.

Proposed Coordination Chemistry of Propanimidamide

Propanimidamide is expected to act as a monoanionic, bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The primary coordination modes are anticipated to be:

  • N,N'-Chelation: Forming a stable four-membered metallacycle.

  • Bridging: Linking two metal centers, which can lead to the formation of dimeric or polymeric structures.

The coordination environment around the metal center will be influenced by the choice of the metal precursor, the stoichiometry of the reaction, and the reaction conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of propanimidamide and a representative transition metal complex. These protocols are based on established methods for the synthesis of other amidine ligands and their metal complexes.

Protocol 1: Synthesis of Propanimidamide (Hypothetical)

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of propanenitrile in anhydrous diethyl ether is prepared in a Schlenk flask.

  • The solution is cooled to 0 °C in an ice bath.

  • A slight excess of sodium amide (or an equivalent amount of LDA) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude propanimidamide.

  • Purification can be achieved by recrystallization or distillation under reduced pressure.

Safety Precautions: Sodium amide and LDA are highly reactive and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

Protocol 2: Synthesis of a Propanimidamido-Metal Complex (e.g., Titanium)

Materials:

  • Propanimidamide

  • n-Butyllithium (n-BuLi)

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous toluene (B28343) or hexane (B92381)

  • Schlenk line and glassware

  • Cannula for liquid transfers

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, a solution of propanimidamide in anhydrous toluene is prepared in a Schlenk flask and cooled to -78 °C (dry ice/acetone bath).

  • An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours to ensure complete deprotonation, forming the lithium propanimidamidate salt.

  • In a separate Schlenk flask, a solution of TiCl₄ in anhydrous toluene is prepared and cooled to -78 °C.

  • The solution of lithium propanimidamidate is transferred via cannula to the stirred TiCl₄ solution.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-24 hours.

  • The precipitated lithium chloride is removed by filtration or centrifugation.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude titanium propanimidamido complex.

  • The complex can be purified by recrystallization from a suitable solvent like pentane (B18724) or hexane at low temperature.

Safety Precautions: n-Butyllithium is pyrophoric and TiCl₄ is highly corrosive and moisture-sensitive. All manipulations must be performed under a strictly inert atmosphere using appropriate personal protective equipment.

Data Presentation

The following table summarizes the expected quantitative data for a hypothetical bis(propanimidamido)titanium dichloride complex, based on typical values for analogous amidinate complexes.[1][2]

ParameterExpected Value/RangeTechnique
IR Spectroscopy
ν(C=N) stretch1500 - 1650 cm⁻¹FT-IR
NMR Spectroscopy
¹H NMR (CH₃)δ 1.0 - 1.5 ppm (triplet)¹H NMR
¹H NMR (CH₂)δ 2.0 - 2.8 ppm (quartet)¹H NMR
¹³C NMR (C=N)δ 160 - 180 ppm¹³C NMR
X-ray Crystallography Single-Crystal X-ray Diffraction
Ti-N bond length2.0 - 2.2 Å
N-C bond length1.30 - 1.35 Å
N-Ti-N bond angle60 - 65°

Visualizations

Catalytic Cycle for Olefin Polymerization

Catalytic_Cycle A [L₂M-R]⁺ (Active Catalyst) L = Propanimidamido B Olefin Coordination A->B + Olefin C Migratory Insertion B->C D Chain Propagation C->D Growing Polymer Chain D->B + Olefin E Chain Transfer/ Termination D->E β-hydride elimination or transfer to co-catalyst P Polymer E->P Cat_Regen Catalyst Regeneration E->Cat_Regen O Olefin Cat_Regen->A

Caption: Proposed catalytic cycle for olefin polymerization mediated by a propanimidamido-metal complex.

Experimental Workflow

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization L1 Propanenitrile + NaNH₂ L2 Reaction in Anhydrous Ether L1->L2 L3 Aqueous Workup (NH₄Cl) L2->L3 L4 Purification L3->L4 C1 Propanimidamide + n-BuLi L4->C1 Propanimidamide Ligand C2 Formation of Lithium Salt C1->C2 C3 Reaction with Metal Halide (e.g., TiCl₄) C2->C3 C4 Purification C3->C4 Char1 NMR Spectroscopy (¹H, ¹³C) C4->Char1 Char2 FT-IR Spectroscopy C4->Char2 Char3 Mass Spectrometry C4->Char3 Char4 X-ray Crystallography C4->Char4

Caption: General workflow for the synthesis and characterization of a propanimidamido-metal complex.

Conclusion

Propanimidamide presents an intriguing yet underexplored ligand in coordination chemistry. Based on the well-established chemistry of analogous amidine ligands, propanimidamide-metal complexes are expected to be readily synthesizable and exhibit interesting structural and reactive properties. The protocols and expected data provided herein offer a foundational guide for researchers to begin exploring the coordination chemistry of propanimidamide and to develop novel catalysts and therapeutic agents. Further research is necessary to fully elucidate the specific properties and potential of this promising ligand.

References

Method

Application Notes and Protocols: Determining the Antimicrobial Activity of Propanimidamide

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Propanimidamide is a novel synthetic compound with potential antimicrobial properties. This document provides a detailed experimental protocol for determining the in vitro antimicrobial activity of Propanimidamide against a panel of clinically relevant bacteria. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4][5][6] Understanding these parameters is crucial in the early stages of drug development to assess the potency and potential bactericidal or bacteriostatic nature of a new compound.[7][8]

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the MIC and MBC assays.

Bacterial StrainATCC NumberPropanimidamide MIC (µg/mL)Propanimidamide MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Klebsiella pneumoniae700603

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Generally considered bactericidal.[9]

  • > 4: Generally considered bacteriostatic.[9]

Experimental Workflow

The following diagram illustrates the overall workflow for determining the antimicrobial activity of Propanimidamide.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Prepare Propanimidamide Stock Prepare Propanimidamide Stock Serial Dilution Serial Dilution Prepare Propanimidamide Stock->Serial Dilution Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculation Inoculation Prepare Bacterial Inoculum->Inoculation Prepare Growth Media Prepare Growth Media Prepare Growth Media->Serial Dilution Serial Dilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC Read MIC Read MIC Incubation_MIC->Read MIC Subculture Subculture Read MIC->Subculture Incubation_MBC Incubation Subculture->Incubation_MBC Count CFU Count CFU Incubation_MBC->Count CFU Determine MBC Determine MBC Count CFU->Determine MBC

Caption: Experimental workflow for MIC and MBC determination.

Experimental Protocols

Part A: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

1. Materials and Reagents:

  • Propanimidamide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates[12]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)[12]

  • Micropipettes and sterile tips

2. Protocol:

  • Preparation of Propanimidamide Stock Solution:

    • Dissolve Propanimidamide in DMSO to a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution. Further dilutions will be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[3]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][13] This can be verified using a spectrophotometer at 600 nm.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7][11]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[13]

    • Add 100 µL of the Propanimidamide stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.[13] This will create a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Include a growth control well (CAMHB and inoculum, no drug) and a sterility control well (CAMHB only).[7]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well and the desired final drug concentrations.[13]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.[13][14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of Propanimidamide at which there is no visible growth.[11][12]

Part B: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a subsequent step to the MIC test to determine if the compound is bactericidal or bacteriostatic.[8]

1. Materials and Reagents:

  • MIC plate from Part A

  • Tryptic Soy Agar (TSA) plates (or other suitable non-selective agar)

  • Micropipette and sterile tips

  • Incubator (35-37°C)

2. Protocol:

  • Subculturing from MIC Wells:

    • From the well corresponding to the MIC and each well with higher concentrations of Propanimidamide (i.e., the wells with no visible growth), take a 10-100 µL aliquot.[7]

    • Spread the aliquot evenly onto a fresh TSA plate. Also, plate an aliquot from the growth control well on a separate plate to confirm the viability of the initial inoculum.

  • Incubation:

    • Incubate the TSA plates at 35-37°C for 24-48 hours, or until colonies are clearly visible on the control plate.[7]

  • MBC Determination:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of Propanimidamide that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4][5][7]

Potential Mechanism of Action

While the specific mechanism of action for Propanimidamide is yet to be elucidated, many antimicrobial compounds exert their effects through common pathways. Cationic antimicrobial peptides, for example, often disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[15][16] Other mechanisms include the inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis.[17] Further studies, such as membrane permeabilization assays or macromolecular synthesis inhibition assays, would be required to determine the precise mechanism of Propanimidamide.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets Membrane_Disruption Membrane Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolite_Leakage Metabolite Leakage Membrane_Disruption->Metabolite_Leakage Cell_Death Cell_Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death DNA_Synthesis DNA Synthesis Inhibition DNA_Synthesis->Cell_Death Protein_Synthesis Protein Synthesis Inhibition Protein_Synthesis->Cell_Death Cell_Wall_Synthesis Cell Wall Synthesis Inhibition Cell_Wall_Synthesis->Cell_Death Propanimidamide Propanimidamide Propanimidamide->Membrane_Disruption Propanimidamide->DNA_Synthesis Propanimidamide->Protein_Synthesis Propanimidamide->Cell_Wall_Synthesis

Caption: Potential antimicrobial mechanisms of action.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Propanimidamide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of propanimidamide. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of propanimidamide. The following information is curated to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propanimidamide?

A1: The most widely used method for the synthesis of propanimidamide is the Pinner reaction.[1][2][3] This two-step process involves the acid-catalyzed reaction of propanenitrile with an alcohol (typically ethanol) to form an intermediate ethyl propanimidate hydrochloride salt (a Pinner salt).[1][4] This salt is then treated with ammonia (B1221849) to yield the final propanimidamide product.[1][4]

Q2: Why is it crucial to maintain anhydrous conditions during the Pinner reaction?

A2: The Pinner reaction is highly sensitive to moisture. The intermediate imidate hydrochloride can readily hydrolyze in the presence of water to form propanoic acid as an unwanted byproduct, which will reduce the yield of the desired propanimidamide.[5] Therefore, using anhydrous solvents and reagents, and protecting the reaction from atmospheric moisture are critical for success.

Q3: What is the optimal temperature for the Pinner reaction?

A3: Low temperatures, typically between 0°C and 5°C, are favored for the Pinner reaction.[3][4] The intermediate imidate hydrochloride is thermally unstable and can decompose at higher temperatures, potentially leading to the formation of N-substituted amides as side products.[1][3]

Q4: What are some alternative methods for synthesizing propanimidamide?

A4: While the Pinner reaction is the most common, other methods for amidine synthesis exist and could be adapted for propanimidamide. These include the direct addition of ammonia to propanenitrile, which may require high pressure and temperature and can result in low yields.[6] Another approach involves the use of organoaluminum reagents to promote the amination of nitriles.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Yield of Propanimidamide 1. Presence of water in the reaction: The Pinner salt intermediate is highly susceptible to hydrolysis. 2. Incomplete reaction: Insufficient reaction time or inadequate mixing. 3. Loss of product during workup: Propanimidamide and its hydrochloride salt are highly soluble in water and may be lost during aqueous extraction or washing steps. 4. Decomposition of the Pinner salt: The reaction temperature may have been too high.1. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress by TLC or other appropriate analytical methods to ensure completion. 3. Minimize the use of aqueous solutions during workup. Consider extraction with a more polar organic solvent or use techniques like salting out to reduce the solubility of the product in the aqueous phase. Evaporation of the solvent from the organic phase should be done under reduced pressure and at low temperatures to avoid loss of the volatile product. 4. Maintain a low reaction temperature (0-5 °C) throughout the Pinner salt formation.
Presence of Propionamide as a Major Byproduct Hydrolysis of the Pinner salt: Exposure of the imidate salt to water during the reaction or workup.Follow the recommendations for maintaining anhydrous conditions. Carefully handle the Pinner salt to minimize exposure to atmospheric moisture.
Formation of an Oily or Gummy Product Instead of a Crystalline Solid 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent.1. Purify the crude product using techniques suitable for polar, small molecules, such as column chromatography on silica (B1680970) gel with a polar eluent system (e.g., dichloromethane/methanol). 2. Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like diethyl ether or pentane (B18724) may help to induce crystallization.
Difficulty in Isolating the Final Propanimidamide Product High polarity and water solubility: Propanimidamide is a small, polar molecule with a high affinity for water, making extraction from aqueous solutions challenging.1. After ammonolysis, carefully neutralize any excess acid and consider using a continuous liquid-liquid extractor for efficient extraction into an organic solvent. 2. Alternatively, after neutralization, evaporate the aqueous solution to dryness and extract the resulting solid residue with a suitable organic solvent like hot ethanol (B145695) or isopropanol (B130326) to separate the propanimidamide from inorganic salts.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of propanimidamide synthesis via the Pinner reaction, based on general principles of the reaction.

Parameter Condition Expected Yield of Propanimidamide Rationale
Temperature 0-5 °CHighMinimizes decomposition of the thermally sensitive Pinner salt intermediate.[1][3]
Room TemperatureModerate to LowIncreased risk of side reactions, including rearrangement to N-alkyl amides.
> 40 °CLowSignificant decomposition of the Pinner salt is likely.
Reaction Time (Pinner Salt Formation) 12-24 hoursHighAllows for the reaction to proceed to completion at low temperatures.
< 6 hoursModerate to LowIncomplete conversion of the starting nitrile may occur.
Water Content AnhydrousHighPrevents hydrolysis of the Pinner salt to the corresponding ester or carboxylic acid.[5]
Trace MoistureModerateSome loss of yield due to hydrolysis is expected.
> 1% WaterLowSignificant hydrolysis of the Pinner salt will likely occur.
Ammonia Source (Ammonolysis) Anhydrous Ammonia in EthanolHighProvides a high concentration of the nucleophile in a suitable solvent.
Aqueous AmmoniaModerate to LowThe presence of water can lead to hydrolysis of the Pinner salt.

Experimental Protocols

Key Experiment: Synthesis of Propanimidamide via the Pinner Reaction

This protocol is a representative procedure for the synthesis of propanimidamide.

Part 1: Formation of Ethyl Propanimidate Hydrochloride (Pinner Salt)

Materials:

  • Propanenitrile (anhydrous)

  • Ethanol (absolute, anhydrous)

  • Hydrogen chloride (gas, anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube to protect from atmospheric moisture.

  • To the flask, add propanenitrile (1.0 eq) and absolute ethanol (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0-5°C. Continue bubbling HCl until the solution is saturated.

  • Seal the flask and stir the reaction mixture at 0-5°C for 24 hours. A white precipitate of the Pinner salt should form.

  • After the reaction is complete, dilute the mixture with anhydrous diethyl ether to facilitate the precipitation of the product.

  • Collect the solid ethyl propanimidate hydrochloride by filtration under a stream of dry nitrogen.

  • Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield the Pinner salt.

Part 2: Ammonolysis of Ethyl Propanimidate Hydrochloride to Propanimidamide

Materials:

  • Ethyl propanimidate hydrochloride (from Part 1)

  • Ammonia (gas, anhydrous) or a saturated solution of ammonia in ethanol

  • Ethanol (absolute, anhydrous)

Procedure:

  • Suspend the dried ethyl propanimidate hydrochloride (1.0 eq) in absolute ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet tube (if using gaseous ammonia).

  • Cool the suspension to 0°C in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension until the starting material is consumed (monitor by TLC). Alternatively, add a freshly prepared saturated solution of ammonia in absolute ethanol (excess) to the suspension.

  • After the reaction is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the precipitated ammonium (B1175870) chloride.

  • The filtrate contains the propanimidamide. The solvent can be carefully removed under reduced pressure at low temperature to yield the crude product.

Purification: Propanimidamide is a small, polar molecule that can be challenging to purify.

  • Crystallization: Attempt to recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether.

  • Column Chromatography: If crystallization is unsuccessful, purify the crude product by column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Visualizations

experimental_workflow start Start: Propanenitrile & Ethanol pinner_reaction Pinner Reaction (Anhydrous HCl, 0-5°C, 24h) start->pinner_reaction pinner_salt Ethyl Propanimidate Hydrochloride (Pinner Salt) pinner_reaction->pinner_salt ammonolysis Ammonolysis (Anhydrous NH3 in Ethanol, 0°C to RT) pinner_salt->ammonolysis crude_product Crude Propanimidamide & Ammonium Chloride ammonolysis->crude_product filtration Filtration crude_product->filtration purification Purification (Crystallization or Chromatography) filtration->purification Filtrate final_product Pure Propanimidamide purification->final_product

Caption: Experimental workflow for the synthesis of propanimidamide.

troubleshooting_logic start Low Yield of Propanimidamide check_water Check for Moisture Contamination start->check_water Possible Cause check_temp Check Reaction Temperature start->check_temp Possible Cause check_workup Review Workup Procedure start->check_workup Possible Cause solution_water Use Anhydrous Reagents/Solvents & Inert Atmosphere check_water->solution_water Solution solution_temp Maintain Temperature at 0-5°C check_temp->solution_temp Solution solution_workup Minimize Aqueous Contact, Optimize Extraction/Purification check_workup->solution_workup Solution

Caption: Troubleshooting decision tree for low yield in propanimidamide synthesis.

References

Optimization

Troubleshooting low yield in Propanimidamide synthesis

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis of propanimidamide and related amidines. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis of propanimidamide and related amidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Propanimidamide?

A1: The Pinner reaction is one of the most historically significant and widely used methods for synthesizing amidines like Propanimidamide.[1][2] The process typically involves two main steps: first, the acid-catalyzed reaction of a nitrile (propanenitrile) with an alcohol (like ethanol) to form an intermediate imino ester salt (a Pinner salt).[3] This intermediate is then reacted with ammonia (B1221849) or an amine to produce the final amidine product.[3]

Q2: What are the primary factors that lead to low yields in Propanimidamide synthesis via the Pinner reaction?

A2: Low yields can stem from several factors, including the instability of the intermediate Pinner salt, the presence of moisture, suboptimal reaction conditions, and side reactions.[3][4][5] The purity of reagents and solvents is also critical; for instance, water is detrimental as it can hydrolyze the intermediate and the starting materials.[4][6]

Q3: How does moisture impact the synthesis process?

A3: Moisture is a significant cause of low yields. Sulfonyl chlorides, often used in alternative synthesis routes, are highly susceptible to hydrolysis.[7][8] In the context of the Pinner reaction, water can lead to the hydrolysis of the activated nitrilium cation intermediate or the resulting imidate, leading to the formation of unwanted esters or amides instead of the desired amidine.[3][4] Therefore, using anhydrous (dry) solvents and reagents and running the reaction under an inert atmosphere is crucial.[6]

Q4: Can the choice of solvent affect the reaction yield?

A4: Yes, the solvent choice is important. For the Pinner reaction, it's common to use the alcohol reagent in excess, effectively making it the solvent.[4] In some cases, using an inert solvent like methylene (B1212753) chloride with equimolar amounts of nitrile and alcohol has been observed to result in lower yields.[4] The solvent can also influence the solubility of reactants and the stability of intermediates.

Troubleshooting Guide for Low Yield

This guide addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Very low (<10%) or no product formation. 1. Reagent Degradation: The nitrile or acid catalyst may be old or degraded. Sulfonyl chlorides, if used, are prone to hydrolysis.[6][7]2. Presence of Water: Significant moisture in reagents or glassware is interfering with the reaction.[4]3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized.1. Verify Reagent Quality: Use freshly opened or purified reagents. Ensure the acid catalyst is active.2. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]3. Check Stoichiometry: Re-calculate and carefully measure all reactants. A slight excess of the alcohol or nitrile may be beneficial.[4]
Yield is moderate (30-60%) but lower than expected. 1. Incomplete Reaction: The reaction may not have reached completion. Reaction times or temperatures may be suboptimal.[9]2. Intermediate Instability: The Pinner salt intermediate is thermodynamically unstable and may be decomposing.[3]3. Suboptimal pH: The pH during the ammonolysis step is critical for efficient conversion to the amidine.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material. Consider extending the reaction time or adjusting the temperature.[7]2. Control Temperature: Maintain low temperatures during the formation of the Pinner salt to prevent its decomposition.[3]3. Optimize pH: Carefully control the pH during the addition of ammonia/amine to favor the formation of the amidine.
TLC analysis shows multiple spots, indicating side products. 1. Side Reactions: Competing reactions, such as hydrolysis to an ester or elimination to an amide, are occurring.[3][5]2. Excess Catalyst: Using a strong Lewis acid as a catalyst can sometimes promote side reactions.[4]3. Temperature Control: High temperatures can favor the formation of byproducts.1. Refine Reaction Conditions: Add reagents slowly and maintain strict temperature control. Lowering the temperature can reduce the rate of side reactions.[6]2. Optimize Catalyst Loading: Titrate the amount of catalyst used. Use the minimum effective amount to avoid promoting unwanted pathways.3. Isolate and Characterize: If possible, isolate the major byproduct to identify its structure, which can provide insight into the problematic reaction pathway.
Product is lost during workup or purification. 1. Product Solubility: The propanimidamide salt may be soluble in the aqueous layer during extraction.[10]2. Decomposition on Silica (B1680970): The product may be unstable on the silica gel column used for chromatography.3. Volatility: The product might be volatile and lost during solvent removal under reduced pressure.[10]1. Check Aqueous Layer: Before discarding any aqueous layers from an extraction, test a small sample for the presence of your product.[10]2. Alternative Purification: Consider recrystallization as an alternative to column chromatography. If chromatography is necessary, try using a different stationary phase like alumina (B75360) or a deactivated silica gel.3. Careful Evaporation: Use moderate temperatures and pressures during rotary evaporation.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to improving yield. The following table summarizes how different parameters can influence the outcome of amidine synthesis.

ParameterCondition AYieldCondition BYieldKey Takeaway
Catalyst Catalytic amount of Lewis AcidLow[4]Stoichiometric amount of Lewis AcidHigh (e.g., 72%)[4]The Pinner reaction may require stoichiometric amounts of a Lewis acid promoter for high conversion.[4]
Solvent/Reactant Ratio Equimolar reactants in inert solvent (CH₂Cl₂)Low[4]Nitrile used as solvent (in excess)High[4]Using the nitrile component as the solvent can significantly improve the yield of the Pinner reaction.[4]
Water Content Anhydrous ConditionsExpected HighAcetonitrile/Water (10:1)Very Low (e.g., 3%)[4]The presence of even small amounts of water is highly detrimental to the reaction yield.[4]
Temperature Low Temperature (0 °C)Generally HigherRoom or Elevated TemperatureOften LowerLow temperatures help prevent the decomposition of the unstable imidate hydrochloride intermediate.[3]

Experimental Protocols

Protocol 1: Two-Step Propanimidamide Synthesis via Pinner Reaction

Objective: To synthesize Propanimidamide hydrochloride from propanenitrile and ethanol (B145695), followed by ammonolysis.

Step A: Formation of Ethyl Propanimidate Hydrochloride (Pinner Salt)

  • Preparation: Ensure all glassware is thoroughly flame-dried and assembled under an inert atmosphere of dry nitrogen or argon.

  • Reagents: To a stirred solution of anhydrous propanenitrile (1.0 eq) in anhydrous diethyl ether or with excess anhydrous ethanol as the solvent, cool the mixture to 0 °C using an ice bath.

  • Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution or add a stoichiometric equivalent of a Lewis acid. The reaction is exothermic; maintain the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C. The reaction progress can be monitored for the disappearance of the nitrile starting material. A precipitate of the Pinner salt should form.

  • Isolation of Intermediate: The resulting solid ethyl propanimidate hydrochloride can be isolated by filtration under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum. This intermediate is often used directly in the next step without extensive purification due to its instability.[3]

Step B: Ammonolysis to Propanimidamide Hydrochloride

  • Preparation: Suspend the crude ethyl propanimidate hydrochloride from Step A in a solution of anhydrous ethanol.

  • Ammonia Addition: Cool the suspension to 0 °C. Bubble dry ammonia gas through the mixture or add a solution of ammonia in ethanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Remove the solvent under reduced pressure. The crude propanimidamide hydrochloride can then be purified.

  • Purification: Recrystallization is often the preferred method of purification for the resulting amidine salt.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents Check Reagent Purity & Stoichiometry start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Verify Anhydrous Conditions conditions_ok Conditions Dry? conditions->conditions_ok protocol Review Reaction Protocol (Temp, Time, Addition Order) protocol_ok Protocol Followed? protocol->protocol_ok workup Analyze Workup & Purification Steps workup_ok Product Lost? workup->workup_ok reagents_ok->reagents No, Purify/Replace reagents_ok->conditions Yes conditions_ok->conditions No, Dry System conditions_ok->protocol Yes protocol_ok->protocol No, Optimize protocol_ok->workup Yes workup_ok->workup Yes, Modify Extraction/ Purification end_good Yield Improved workup_ok->end_good No end_bad Consult Literature for Alternative Routes

Caption: A logical workflow for troubleshooting low product yield.

Simplified Pinner Reaction Mechanism

G cluster_reactants Reactants cluster_products Products propanenitrile Propanenitrile (R-C≡N) nitrilium Protonation Nitrilium Ion [R-C≡N-H]+ propanenitrile->nitrilium + HCl hcl Acid (HCl) alcohol Alcohol (R'-OH) attack Nucleophilic Attack by Alcohol ammonia Ammonia (NH3) ammonolysis Ammonolysis amidine Propanimidamide nitrilium->attack pinner_salt Pinner Salt Intermediate [R-C(OR')=NH2]+Cl- attack->pinner_salt pinner_salt->ammonolysis ammonolysis->amidine

Caption: Key steps in the Pinner reaction for amidine synthesis.

References

Troubleshooting

Identifying and removing impurities in Propanimidamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propanimidamide. The information is designe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propanimidamide. The information is designed to help identify and remove impurities effectively during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in propanimidamide?

A1: Impurities in propanimidamide can generally be categorized into two main types:

  • Process-Related Impurities: These are substances that arise during the synthesis process. For amidines synthesized via the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid, common byproducts can include unreacted starting materials, intermediates like imino ester salts (Pinner salts), and side-products such as amides and esters.[1][2][3][4] The formation of an amide byproduct is a known issue, particularly if the reaction temperature is too high or if moisture is present.[2]

  • Degradation Products: These impurities form when propanimidamide is exposed to stress conditions such as heat, humidity, light, or acidic and basic environments.[5][6] Hydrolysis is a common degradation pathway for amidines, which can lead to the formation of the corresponding amide and amine.

Q2: Which analytical techniques are most effective for identifying impurities in propanimidamide?

A2: A range of analytical techniques can be employed to identify and quantify impurities in propanimidamide. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used method for separating and quantifying the main component from its related substances.[7][8][9] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used for characterization.

Q3: What is the most common method for purifying crude propanimidamide?

A3: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like propanimidamide.[10][11][12][13][14] The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. By dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, purer crystals of propanimidamide will form, leaving the majority of the impurities dissolved in the mother liquor.[10][14]

Q4: How do I perform a forced degradation study on propanimidamide?

A4: Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a molecule and to identify potential degradation products.[5][6][15] According to ICH guidelines, this involves subjecting the propanimidamide sample to a variety of stress conditions, including:

  • Acid and Base Hydrolysis: Refluxing the drug in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.[6][15]

  • Oxidation: Treating the sample with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposing the solid drug substance to high temperatures.

  • Photostability: Exposing the sample to UV and fluorescent light.[6][15]

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that a reasonable amount of degradation products are formed for analysis.[5][16]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[10]
Oiling Out (Product separates as an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high.- Use a lower-boiling point solvent.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
Poor Recovery of Purified Product - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[10]
HPLC Analysis Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation or contamination.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Wash the column with a strong solvent or replace the column if necessary.
Inadequate Resolution Between Peaks - Mobile phase composition is not optimal.- Incorrect column selection.- Modify the mobile phase composition (e.g., change the solvent ratio or the type of organic modifier).- Use a column with a different stationary phase or a smaller particle size for higher efficiency.
Drifting Baseline - Column not equilibrated.- Mobile phase is not uniform.- Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.- Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Protocol 1: General Recrystallization for Propanimidamide Purification
  • Solvent Selection: Test the solubility of a small amount of crude propanimidamide in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude propanimidamide in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: General RP-HPLC Method for Purity Analysis

This protocol provides a starting point for developing a specific method for propanimidamide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8] The exact ratio should be optimized.

  • Elution Mode: Isocratic or gradient elution can be used. Gradient elution is often employed for separating complex mixtures of impurities.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where propanimidamide and its potential impurities have significant absorbance. This wavelength should be determined by running a UV scan of the compound.

  • Sample Preparation: Accurately weigh and dissolve the propanimidamide sample in the mobile phase or a suitable diluent to a known concentration.

Quantitative Data Summary

ParameterDescriptionTypical Acceptance Criteria
Purity by HPLC The percentage of the main peak area relative to the total peak area in the chromatogram.>99.0% for purified substance
Recovery (Recrystallization) The percentage of the purified product obtained relative to the amount of crude product used.Varies depending on the initial purity
LOD & LOQ (HPLC) Limit of Detection and Limit of Quantitation for impurities.LOD: Signal-to-Noise ratio of 3:1LOQ: Signal-to-Noise ratio of 10:1
Linearity (HPLC) The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Accuracy (HPLC) The closeness of the test results to the true value, often assessed by spike/recovery experiments.98-102% recovery
Precision (HPLC) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%

Visualizations

experimental_workflow cluster_purification Purification Workflow start Crude Propanimidamide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool Insoluble impurities removed vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry Soluble impurities in filtrate pure_product Purified Propanimidamide dry->pure_product

Caption: Workflow for the purification of propanimidamide by recrystallization.

hplc_analysis_workflow cluster_analysis Impurity Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection Inject into RP-HPLC System sample_prep->hplc_injection separation Chromatographic Separation on C18 Column hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis report Purity Report (% Area, Impurity Profile) data_analysis->report

Caption: Workflow for the analysis of propanimidamide impurities using RP-HPLC.

logical_relationship cluster_troubleshooting Troubleshooting Logic impure_product Impure Product Detected identify_impurity Identify Impurity (HPLC, LC-MS) impure_product->identify_impurity is_process_related Process-Related? identify_impurity->is_process_related is_degradation Degradation? identify_impurity->is_degradation optimize_synthesis Optimize Synthesis (Temp, Reagents) is_process_related->optimize_synthesis Yes purify Select Purification Method (e.g., Recrystallization) is_process_related->purify No modify_storage Modify Storage/ Handling Conditions is_degradation->modify_storage Yes is_degradation->purify No optimize_synthesis->purify modify_storage->purify

Caption: Logical workflow for troubleshooting impurities in propanimidamide.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with Propanimidamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Propanimidamide in various assays. The following information is based on established methodologies for working with sparingly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Propanimidamide hydrochloride in my aqueous assay buffer. Why is this happening?

A1: Propanimidamide, like many small molecules, may exhibit limited solubility in aqueous solutions at neutral pH. This can be attributed to its chemical structure. The hydrochloride salt form is generally more water-soluble than the free base, but it can still precipitate when diluted into a final assay buffer, a phenomenon known as "precipitation upon dilution."[1][2] This is especially common when diluting from a high-concentration stock solution prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][3]

Q2: What is the best solvent to use for preparing a stock solution of Propanimidamide?

A2: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions.[4][5] For Propanimidamide, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.[1][6] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.[7]

Q3: Can I use other organic solvents to prepare my stock solution?

A3: While DMSO is generally preferred, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used.[6][8] However, the solubility of Propanimidamide may vary in these solvents. It is crucial to ensure that the chosen solvent is compatible with your specific assay and that the final concentration of the solvent in the assay does not exceed a level that could cause cellular toxicity or interfere with the assay components (typically ≤1%).[1][9]

Q4: My Propanimidamide precipitates out of solution when I add it to my cell culture medium or assay buffer. What can I do to prevent this?

A4: This is a common issue and several strategies can be employed to mitigate it:

  • Lower the Final Concentration: Your assay may be sensitive enough to work at a lower, more soluble concentration of Propanimidamide.

  • Optimize the Co-Solvent Concentration: While keeping the final DMSO (or other organic solvent) concentration low is important, sometimes a slightly higher percentage (e.g., up to 1-2% if the assay permits) can maintain solubility.[1][9]

  • Use an Intermediate Dilution Step: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform a serial dilution. An intermediate dilution into a solution containing a higher percentage of organic solvent can help.[1]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[10][11][12][13][14] Depending on the pKa of Propanimidamide, adjusting the pH of your assay buffer may improve its solubility. This should be done cautiously to ensure the pH remains within the optimal range for your assay.

  • Pluronic F-127: For in vivo studies or certain in vitro assays, formulating the compound with a non-ionic surfactant like Pluronic F-127 can enhance solubility.

Q5: How can I determine the maximum soluble concentration of Propanimidamide in my specific assay buffer?

A5: You can perform a kinetic solubility assay. This involves adding your DMSO stock solution to the assay buffer at various concentrations and observing the point at which precipitation occurs.[15][16] This can be assessed visually or by measuring turbidity with a plate reader.[17]

Troubleshooting Guide

If you are experiencing solubility issues with Propanimidamide, follow this step-by-step troubleshooting guide.

Problem: Propanimidamide stock solution is hazy or contains visible particles.
Possible Cause Solution
Incomplete dissolution in the stock solvent.1. Vortex thoroughly. 2. Gently warm the solution in a water bath (e.g., 37°C), provided the compound is heat-stable.[8] 3. Use sonication to aid dissolution.[1][7] 4. Increase the volume of the solvent to prepare a lower concentration stock solution.
Compound has low solubility in the chosen solvent.1. Switch to a different solvent. If using ethanol, try DMSO.[6] 2. Prepare a fresh stock solution at a lower concentration.
Compound has degraded or precipitated upon storage.1. Prepare a fresh stock solution. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Problem: Propanimidamide precipitates upon dilution into aqueous assay buffer.
Possible Cause Solution
Low aqueous solubility of the compound.1. Determine the kinetic solubility in your assay buffer to identify the maximum usable concentration.[17] 2. Lower the final concentration of Propanimidamide in your assay.
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.1. Increase the final co-solvent concentration , ensuring it remains within the tolerance limits of your assay (typically ≤1%).[1] 2. Test alternative co-solvents or a mixture of co-solvents.[6]
The pH of the assay buffer is not optimal for the compound's solubility.1. Investigate the effect of pH on solubility. Prepare your assay buffer at slightly different pH values (e.g., 6.8, 7.4, 8.0) and test for precipitation, ensuring the pH is compatible with your assay.[10][11]
The compound is interacting with components in the assay buffer (e.g., high salt concentration).1. Test the solubility of Propanimidamide in simpler buffers (e.g., PBS, TRIS) to identify potential interactions. 2. If a specific buffer component is identified as the issue, consider if it can be substituted or its concentration lowered.

Experimental Protocols

Protocol 1: Preparation of a Propanimidamide Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of Propanimidamide hydrochloride powder.

  • Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a brief sonication or gentle warming (37°C).

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay
  • Prepare Reagents:

    • Concentrated stock solution of Propanimidamide in DMSO (e.g., 10 mM).

    • Your final aqueous assay buffer.

  • Set up Plate: In a 96-well plate, add your assay buffer to a series of wells.

  • Add Compound: Add a small volume of the Propanimidamide stock solution to the wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells.

  • Incubate: Incubate the plate at your assay temperature for a set period (e.g., 1-2 hours).

  • Observe: Visually inspect the wells for any signs of precipitation.

  • Measure Turbidity (Optional): Use a plate reader to measure the absorbance at a wavelength where precipitated compounds scatter light (e.g., 600 nm). An increase in absorbance indicates precipitation.[17]

  • Determine Solubility Limit: The highest concentration that remains clear is the kinetic solubility limit under these conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Propanimidamide Solubility start Start: Dissolve Propanimidamide in Aqueous Buffer dissolved Does it dissolve? start->dissolved success Success: Propanimidamide is dissolved dissolved->success Yes strategy1 Strategy 1: Use a Co-solvent (e.g., DMSO) (See Protocol 1) dissolved->strategy1 No check_dissolution1 Does it dissolve? strategy1->check_dissolution1 strategy2 Strategy 2: Adjust Buffer pH check_dissolution2 Does it dissolve? strategy2->check_dissolution2 strategy3 Strategy 3: Lower Final Concentration check_dissolution3 Does it dissolve? strategy3->check_dissolution3 check_dissolution1->success Yes check_dissolution1->strategy2 No check_dissolution2->success Yes check_dissolution2->strategy3 No check_dissolution3->success Yes end Further optimization needed (e.g., different co-solvents, surfactants) check_dissolution3->end No Stock_Preparation_Workflow Stock and Working Solution Preparation Workflow weigh 1. Weigh Propanimidamide HCl dissolve 2. Dissolve in 100% DMSO to create stock solution weigh->dissolve mix 3. Vortex / Sonicate until fully dissolved dissolve->mix store 4. Aliquot and store at -20°C or -80°C mix->store thaw 5. Thaw a single aliquot store->thaw dilute 6. Perform serial dilutions in assay buffer thaw->dilute use 7. Use freshly prepared working solution in assay dilute->use

References

Troubleshooting

Technical Support Center: Synthesis of Propanimidamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propanimidamide. The informa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propanimidamide. The information is designed to help anticipate and resolve common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing propanimidamide?

A1: The most common and well-established method for synthesizing propanimidamide is the Pinner reaction. This reaction involves two main steps:

  • Formation of the Pinner Salt: Propanenitrile (propionitrile) is reacted with an alcohol, typically ethanol (B145695), in the presence of a dry acid catalyst, most commonly hydrogen chloride (HCl). This step forms an imino ester salt, known as a Pinner salt (in this case, ethyl propanimidate hydrochloride).

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849) to yield propanimidamide.

Q2: What are the most common side reactions in propanimidamide synthesis via the Pinner reaction?

A2: The primary side reactions include:

  • Formation of Propanamide: This can occur if the intermediate Pinner salt is exposed to water, leading to hydrolysis. It can also be formed through thermal decomposition of the Pinner salt.

  • Formation of Ethyl Propionate (B1217596): Hydrolysis of the Pinner salt with water can also lead to the formation of the corresponding ester.[1][2]

  • Formation of N-substituted Amide (Ritter Reaction): Under strongly acidic conditions, the alcohol can form a carbocation that is attacked by the nitrile, leading to the formation of an N-substituted amide (N-ethylpropanamide).[3][4][5] This is a potential side reaction, particularly if the reaction temperature is not well-controlled.

  • Formation of an Orthoester: The intermediate imino ester can react with excess alcohol to form an orthoester.[1]

Q3: How can I minimize the formation of the propanamide byproduct?

A3: To minimize the formation of propanamide, it is crucial to maintain strictly anhydrous (dry) conditions throughout the reaction. This includes using anhydrous solvents and reagents and preventing exposure to atmospheric moisture. Additionally, careful temperature control is essential, as elevated temperatures can promote the thermal decomposition of the Pinner salt to the amide.

Q4: What is the role of temperature in the Pinner reaction for propanimidamide synthesis?

A4: Temperature control is critical. The reaction to form the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable imino ester hydrochloride from rearranging to the corresponding amide and alkyl chloride.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of propanimidamide Incomplete reaction of propanenitrile.Ensure a slight excess of anhydrous HCl is used to drive the reaction to completion. Monitor the reaction progress by techniques such as TLC or GC to confirm the consumption of starting material.
Incomplete ammonolysis of the Pinner salt.Use a sufficient excess of ammonia and allow for adequate reaction time. Ensure proper mixing to facilitate the reaction.
Loss of product during workup.Optimize the extraction and purification steps. Propanimidamide hydrochloride is water-soluble, so care must be taken during aqueous washes.
Significant propanamide impurity Presence of water in the reaction mixture.Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperature.Maintain a low temperature (e.g., 0 °C) during the formation of the Pinner salt.
Significant ethyl propionate impurity Hydrolysis of the Pinner salt during workup.Perform aqueous workup steps quickly and at low temperatures. Neutralize the reaction mixture carefully.
Presence of N-ethylpropanamide Ritter reaction side product.Maintain strict temperature control and avoid excessively high concentrations of strong acid.

Key Experimental Protocols

Protocol 1: Synthesis of Propanimidamide Hydrochloride via Pinner Reaction

Materials:

  • Propanenitrile (Propionitrile)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride Gas

  • Anhydrous Ammonia Gas

Procedure:

  • Formation of Ethyl Propanimidate Hydrochloride (Pinner Salt):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, dissolve propanenitrile (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt will form.

    • Continue passing HCl until the reaction is complete (monitor by TLC or disappearance of the nitrile peak in IR).

    • Isolate the Pinner salt by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.

  • Ammonolysis to Propanimidamide Hydrochloride:

    • Suspend the freshly prepared Pinner salt in anhydrous ethanol in a clean, dry flask.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the stirred suspension.

    • Continue the ammonolysis until the Pinner salt has been consumed (monitor by TLC).

    • Filter the reaction mixture to remove ammonium (B1175870) chloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain crude propanimidamide hydrochloride.

    • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to purify the product.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Propanimidamide Synthesis (Illustrative Data)

Parameter Condition A (Optimized) Condition B (Water Contamination) Condition C (High Temperature)
Temperature 0 °C0 °C40 °C
Anhydrous Conditions YesNoYes
Propanimidamide Yield High (~85-95%)Moderate (~40-60%)Low (~20-40%)
Propanamide Yield Low (<5%)High (~30-50%)Moderate (~20-30%)
Ethyl Propionate Yield Low (<5%)Moderate (~10-20%)Low (<5%)
N-ethylpropanamide Yield Very Low (<1%)Very Low (<1%)Moderate (~10-20%)

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on the principles of the Pinner and Ritter reactions. Actual yields may vary depending on specific experimental details.

Visualizations

Pinner_Reaction_Pathway Propanenitrile Propanenitrile Pinner_Salt Ethyl Propanimidate Hydrochloride (Pinner Salt) Propanenitrile->Pinner_Salt + Ethanol, + HCl N_Ethylpropanamide N-Ethylpropanamide (Ritter Product) Propanenitrile->N_Ethylpropanamide Ethanol Ethanol HCl Dry HCl Propanimidamide Propanimidamide Pinner_Salt->Propanimidamide + Ammonia Propanamide Propanamide (Side Product) Pinner_Salt->Propanamide + Water Ethyl_Propionate Ethyl Propionate (Side Product) Pinner_Salt->Ethyl_Propionate + Water Ammonia Ammonia Water Water (Contaminant) Heat Heat (Side Reaction) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Product Mixture (TLC, GC, NMR) Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity Propanamide_Impurity Propanamide is Major Impurity Identify_Impurity->Propanamide_Impurity Propanamide Ester_Impurity Ethyl Propionate is Major Impurity Identify_Impurity->Ester_Impurity Ethyl Propionate N_Ethyl_Impurity N-Ethylpropanamide is Major Impurity Identify_Impurity->N_Ethyl_Impurity N-Ethylpropanamide Optimize_Ammonolysis Ensure Complete Ammonolysis Identify_Impurity->Optimize_Ammonolysis Unreacted Pinner Salt Check_Water Check for Water Contamination Propanamide_Impurity->Check_Water Check_Temp Check Reaction Temperature Propanamide_Impurity->Check_Temp Ester_Impurity->Check_Water Optimize_Workup Optimize Aqueous Workup Ester_Impurity->Optimize_Workup N_Ethyl_Impurity->Check_Temp Solution_Anhydrous Use Anhydrous Reagents/Solvents Check_Water->Solution_Anhydrous Solution_Low_Temp Maintain Low Temperature Check_Temp->Solution_Low_Temp Solution_Workup Minimize Water Contact Time Optimize_Workup->Solution_Workup Solution_Ammonia Use Excess Ammonia/Longer Time Optimize_Ammonolysis->Solution_Ammonia

References

Optimization

Technical Support Center: Propanimidamide Solution Stability

Welcome to the technical support center for propanimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of propanimidamide in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propanimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of propanimidamide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section provides answers to specific questions regarding the stability of propanimidamide solutions.

1. My propanimidamide solution is degrading rapidly. What are the primary causes?

Propanimidamide, like other small molecules with an amidine functional group, is susceptible to degradation in solution, primarily through hydrolysis. The rate of degradation is significantly influenced by the pH and temperature of the solution.

  • pH: The amidine group is basic and can be protonated. Both the protonated and neutral forms can undergo hydrolysis, often at different rates. Extreme pH values (highly acidic or highly alkaline) typically accelerate hydrolysis.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of propanimidamide degradation.

It is also possible that other components in your solution are reacting with propanimidamide, or that it is being degraded by exposure to light (photodegradation) or oxygen (oxidation).

2. How can I minimize the degradation of my propanimidamide solution?

Several strategies can be employed to enhance the stability of propanimidamide in solution:

  • pH Control: Maintaining an optimal pH is the most critical factor. For many amidine-containing compounds, a pH range of 4-7 has been shown to provide the greatest stability.[1] It is crucial to use a suitable buffer system to maintain the desired pH.

  • Temperature Control: Store propanimidamide solutions at the lowest practical temperature. Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation kinetics.

  • Protection from Light: If propanimidamide is found to be sensitive to light, protect the solution by using amber vials or by wrapping the container in aluminum foil.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and ascorbic acid.[2][3][4]

  • Inert Atmosphere: To prevent oxidation, solutions can be prepared and stored under an inert atmosphere, such as nitrogen or argon.

3. Which buffer should I use to stabilize my propanimidamide solution?

The choice of buffer is critical and can influence the stability of propanimidamide.

  • Recommended Buffers: Phosphate and citrate (B86180) buffers are commonly used in pharmaceutical formulations and can be effective in maintaining the desired pH for propanimidamide solutions.[5][6]

  • Buffer Concentration: The buffer concentration should be sufficient to maintain the pH, but excessively high concentrations can sometimes catalyze degradation. It is advisable to start with a common concentration (e.g., 10-50 mM) and optimize if necessary.

  • Buffer-Excipient Interactions: Be aware of potential interactions between the buffer components and other excipients in your formulation.

4. I am observing unexpected peaks in my HPLC analysis. What could they be?

Unexpected peaks in your HPLC chromatogram are likely degradation products of propanimidamide. The primary degradation pathway is hydrolysis, which would yield propionic acid and ammonia. Other potential degradation products could arise from oxidation or reactions with other components in the solution.

To identify these peaks, a forced degradation study is recommended. By intentionally degrading propanimidamide under various stress conditions (acid, base, oxidation, heat, light), you can generate its degradation products and determine their retention times.[5][7][8][9][10][11][12]

Data Presentation: Propanimidamide Degradation Kinetics (Hypothetical Data)

The following tables provide hypothetical quantitative data on the degradation of propanimidamide under various conditions. This data is based on the known behavior of similar amidine compounds and is intended to serve as a guide for experimental design.

Table 1: Effect of pH and Temperature on the Pseudo-First-Order Rate Constant (k) for Propanimidamide Hydrolysis.

pHTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
2255.0 x 10⁻⁶38.5
2401.5 x 10⁻⁵12.8
4251.0 x 10⁻⁷1925
4403.5 x 10⁻⁷550
7258.0 x 10⁻⁷240
7402.5 x 10⁻⁶77
9254.0 x 10⁻⁶48
9401.2 x 10⁻⁵16

Table 2: Effect of Buffers on Propanimidamide Stability at 40°C.

Buffer (50 mM)pH% Propanimidamide Remaining after 24 hours
Unbuffered7.075%
Citrate Buffer4.098%
Phosphate Buffer7.092%

Table 3: Effect of Antioxidants on Propanimidamide Stability in the Presence of an Oxidizing Agent (H₂O₂) at 25°C.

Condition% Propanimidamide Remaining after 24 hours
Control (Propanimidamide + H₂O₂)65%
+ 0.01% Butylated Hydroxytoluene (BHT)85%
+ 0.1% Ascorbic Acid90%

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of propanimidamide.

Protocol 1: Forced Degradation Study of Propanimidamide

Objective: To generate degradation products of propanimidamide under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Propanimidamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or other suitable organic solvent

  • HPLC grade water

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of propanimidamide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period, taking samples at various time points.

    • Dilute samples with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of propanimidamide and a solution sample in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Analyze the samples at various time points.

  • Photodegradation:

    • Expose a solution of propanimidamide to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13][14]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent propanimidamide peak from all degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying propanimidamide and its degradation products.

General Approach:

  • Column Selection: Start with a common reversed-phase column, such as a C18 column.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile (B52724) or methanol in water with a common additive like formic acid or trifluoroacetic acid.

    • Adjust the mobile phase composition and gradient to achieve good separation of the parent compound and the degradation products generated in the forced degradation study.

  • Detector Wavelength Selection: Determine the optimal UV detection wavelength by obtaining the UV spectra of propanimidamide and its degradation products.

  • Method Optimization: Fine-tune the chromatographic parameters (e.g., flow rate, column temperature, gradient slope) to achieve optimal resolution, peak shape, and run time.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key concepts and workflows related to propanimidamide stability.

Degradation_Pathway Propanimidamide Propanimidamide Hydrolysis Hydrolysis Propanimidamide->Hydrolysis Oxidation Oxidation Propanimidamide->Oxidation Photodegradation Photodegradation Propanimidamide->Photodegradation Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Primary degradation pathways of propanimidamide in solution.

Experimental_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis cluster_Stabilization Stabilization Strategy Acid Acid Hydrolysis HPLC HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC Identification Degradant Identification HPLC->Identification Formulation Optimized Formulation Identification->Formulation

Caption: Workflow for investigating and improving propanimidamide stability.

Logical_Relationship High Temperature High Temperature Increased Degradation Rate Increased Degradation Rate High Temperature->Increased Degradation Rate Extreme pH Extreme pH Extreme pH->Increased Degradation Rate Light Exposure Light Exposure Light Exposure->Increased Degradation Rate Oxidizing Agents Oxidizing Agents Oxidizing Agents->Increased Degradation Rate Improved Stability Improved Stability pH Control (Buffer) pH Control (Buffer) pH Control (Buffer)->Improved Stability Low Temperature Storage Low Temperature Storage Low Temperature Storage->Improved Stability Light Protection Light Protection Light Protection->Improved Stability Antioxidants Antioxidants Antioxidants->Improved Stability

Caption: Factors influencing propanimidamide stability and mitigation strategies.

References

Troubleshooting

Propanimidamide Purification: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of propanimidamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in propanimidamide synthesis?

A1: When synthesizing propanimidamide, particularly through methods like the Pinner reaction (the reaction of a nitrile with an alcohol in the presence of an acid catalyst), several impurities can arise. The most common impurity is the corresponding propanamide, formed through the hydrolysis of the imidate intermediate if water is present in the reaction mixture. Other potential impurities include unreacted starting materials and side-products from reactions involving the solvent or other reagents. It is also possible for the intermediate Pinner salt (an imidium chloride) to be present if the reaction to the amidine does not go to completion.[1][2][3]

Q2: My propanimidamide hydrochloride salt is difficult to crystallize. What can I do?

A2: Propanimidamide hydrochloride is a polar molecule, which can sometimes make crystallization challenging. If you are experiencing difficulty, consider the following:

  • Solvent System: Experiment with mixed solvent systems. A common technique for polar compounds is to dissolve them in a minimal amount of a polar solvent (like ethanol (B145695) or methanol) and then slowly add a less polar co-solvent (such as diethyl ether or dichloromethane) until turbidity is observed. Then, gentle heating to redissolve the solid followed by slow cooling can promote crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal formation.

  • Concentration: If you have used too much solvent, carefully evaporate some of it to create a more saturated solution, which is more likely to crystallize upon cooling.

Q3: I am losing a significant amount of my propanimidamide during column chromatography. How can I improve my yield?

A3: Propanimidamide is a polar and basic compound, which can lead to issues with silica (B1680970) gel chromatography, a common purification method. Strong interactions with the acidic silica can cause streaking of the compound on the column and poor recovery. To mitigate this, you can:

  • Use a Modified Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a polar bonded phase (e.g., an amine-functionalized silica).

  • Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to your eluent can help to neutralize the acidic sites on the silica gel and reduce strong adsorption of your basic propanimidamide, leading to better elution and improved yield.[4]

  • Aqueous Normal-Phase Chromatography: For highly polar compounds that are not well-retained on reversed-phase columns, aqueous normal-phase chromatography (a form of HILIC) can be an effective alternative. This technique uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[5]

Q4: How can I assess the purity of my final propanimidamide product?

A4: Several analytical techniques can be used to determine the purity of propanimidamide. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure and can also be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. For propanimidamide hydrochloride, polar solvents like ethanol or methanol (B129727) are good starting points.
Product "oils out" instead of crystallizing. The solution is cooling too quickly, or the compound is impure.Allow the solution to cool more slowly. Try adding a small amount of a co-solvent in which the compound is less soluble. An initial purification step by another method might be necessary if the crude material is very impure.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Try seeding the solution with a pure crystal or scratching the inside of the flask. Cooling the solution in an ice bath after it has reached room temperature can also help.[9]
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure you are using the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound streaks or does not elute from the column. Strong interaction with the stationary phase due to the basicity of the amidine group.Deactivate the silica gel by adding a small percentage of triethylamine or ammonia (B1221849) to the mobile phase.[4] Alternatively, use a different stationary phase like alumina or a bonded-phase silica.
Poor separation of propanimidamide from impurities. The mobile phase polarity is not optimized.Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that gives good separation (an Rf value of ~0.2-0.3 for the product is a good starting point for the column).[10] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[4]
The column runs dry. Insufficient solvent was added, or the flow rate is too high.Always ensure there is enough solvent head above the stationary phase. If using pressure, apply it cautiously to avoid cracking the column bed.

Experimental Protocols

General Recrystallization Protocol for Propanimidamide Hydrochloride
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude propanimidamide hydrochloride in various polar solvents (e.g., ethanol, methanol, isopropanol) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude propanimidamide hydrochloride in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol for Propanimidamide
  • Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel, alumina) and a mobile phase that provides good separation. For propanimidamide on silica gel, a mobile phase of dichloromethane/methanol with a small addition of triethylamine (e.g., 95:5:0.5 v/v/v) is a reasonable starting point.

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude propanimidamide in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified propanimidamide.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified propanimidamide.

Quantitative Data Summary

The following tables provide representative data for the purification of small molecule amidines. The actual results for propanimidamide may vary depending on the specific experimental conditions.

Table 1: Recrystallization Solvent Screening for Amidine Hydrochlorides

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
EthanolHighModerateGood
IsopropanolModerateLowExcellent
Methanol/Diethyl EtherHigh (in Methanol)LowGood
Ethanol/Ethyl AcetateHigh (in Ethanol)LowFair

Table 2: HPLC Purity Analysis Before and After Purification

Purification MethodPurity Before (%)Purity After (%)Typical Yield (%)
Recrystallization85>9870-85
Column Chromatography85>9960-80

Visualizations

Experimental Workflow for Propanimidamide Purification

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Crude Crude Propanimidamide Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 HPLC HPLC Analysis Recrystallization->HPLC NMR NMR Analysis Recrystallization->NMR ColumnChrom->HPLC ColumnChrom->NMR Pure Pure Propanimidamide HPLC->Pure NMR->Pure G Start Low Yield After Column Chromatography CheckTLC Analyze crude and column fractions by TLC Start->CheckTLC OnBaseline Is product stuck on the baseline? CheckTLC->OnBaseline Streaking Is the product streaking? OnBaseline->Streaking No AddModifier Add basic modifier (e.g., triethylamine) to eluent OnBaseline->AddModifier Yes ChangeStationaryPhase Use a different stationary phase (e.g., alumina) OnBaseline->ChangeStationaryPhase Yes, severely Streaking->AddModifier Yes OptimizeSolvent Re-optimize mobile phase polarity Streaking->OptimizeSolvent No Success Improved Yield AddModifier->Success ChangeStationaryPhase->Success OptimizeSolvent->Success G Virus Virus HostCell Host Cell Virus->HostCell Protease Host Cell Protease (e.g., TMPRSS2) HostCell->Protease ViralProtein Viral Spike Protein Protease->ViralProtein acts on Cleavage Proteolytic Cleavage ViralProtein->Cleavage Fusion Membrane Fusion & Viral Entry Cleavage->Fusion Infection Infection Fusion->Infection Amidine Amidine Inhibitor (e.g., Propanimidamide analog) Amidine->Protease inhibits

References

Optimization

Technical Support Center: Scaling Up Propanimidamide Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of Propanimidamide. It provides detailed troubleshooting guides, frequently asked questi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of Propanimidamide. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and process visualizations to facilitate the transition from laboratory-scale experiments to pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Propanimidamide?

A1: The most established method for synthesizing Propanimidamide is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of propanenitrile with an alcohol (like ethanol) to form an intermediate Pinner salt (an ethyl propanimidate hydrochloride).[1][2][3] This salt is then reacted with ammonia (B1221849) to produce the final Propanimidamide product.[2]

Q2: Why are anhydrous (dry) conditions so critical for the Pinner reaction?

A2: The Pinner reaction is highly sensitive to water. The intermediate imino ester salt (Pinner salt) can be readily hydrolyzed by any moisture present in the reaction mixture.[4] This hydrolysis leads to the formation of undesired byproducts, primarily esters and amides, which reduces the yield of Propanimidamide and complicates the purification process.[1]

Q3: What are the primary safety concerns when scaling up Propanimidamide synthesis?

A3: Key safety concerns include:

  • Anhydrous Hydrogen Chloride (HCl): The Pinner reaction typically uses anhydrous HCl gas, which is highly corrosive and toxic. Proper handling in a well-ventilated area with appropriate personal protective equipment (PPE) is essential.

  • Ammonia: The second step uses ammonia, which is also a corrosive and toxic gas. Pressurized gas cylinders must be handled with care.

  • Exothermic Reactions: Both steps of the synthesis can be exothermic. On a pilot-plant scale, efficient heat management is crucial to prevent runaway reactions. Cooling systems must be robust and reliable.

  • Flammable Solvents: The use of flammable solvents like ethanol (B145695) or ethers requires proper grounding of equipment to prevent static discharge and operating in an environment with adequate ventilation and no ignition sources.

Q4: What is a "Pinner salt" and why is it unstable?

A4: A Pinner salt is the alkyl imidate salt intermediate formed in the first stage of the reaction.[1] For Propanimidamide synthesis, this would be ethyl propanimidate hydrochloride. This salt is thermally unstable and can decompose, especially at temperatures above 0°C, to form an amide (propanamide) and an alkyl chloride (ethyl chloride).[1][2] This decomposition is a common source of impurity and yield loss, making strict temperature control a critical process parameter.

Q5: Can I use a Lewis acid instead of anhydrous HCl gas for the Pinner reaction?

A5: Yes, Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) have been used to promote Pinner-type reactions, which can be a milder alternative to using gaseous hydrogen chloride.[4][5][6] However, this may alter the reaction kinetics and side-product profile, and feasibility would need to be confirmed at the lab scale before implementing in a pilot plant.

Data Presentation

Quantitative data for the synthesis of Propanimidamide can vary based on specific equipment and reaction conditions. The following tables provide a comparative overview of typical parameters for laboratory and pilot-plant scales.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterValueNotes
Scale 0.1 - 0.5 molTypical bench-scale synthesis.
Reactant: Propanenitrile 1.0 eqLimiting reagent.
Reactant: Anhydrous Ethanol 1.1 - 1.5 eqActs as both reactant and solvent.
Catalyst: Anhydrous HCl 1.1 eqGaseous, bubbled through the solution.
Reactant: Anhydrous Ammonia >3.0 eqGaseous, for the second step.
Temperature (Step 1) -5 to 0 °CCritical for Pinner salt stability.[2]
Temperature (Step 2) 0 to 10 °CControlled addition of ammonia.
Reaction Time (Step 1) 4 - 8 hoursMonitored by TLC or GC.
Reaction Time (Step 2) 2 - 4 hours
Typical Yield 75 - 85%Highly dependent on anhydrous conditions.

Table 2: Illustrative Pilot-Plant Scale Synthesis Parameters (Note: These values are illustrative and should be optimized based on pilot-plant equipment and safety studies.)

ParameterValueRationale for Change from Lab Scale
Scale 10 - 50 kgSignificant increase in volume and mass.
Reactant: Propanenitrile 1.0 eq
Reactant: Anhydrous Ethanol 1.5 - 2.0 eqMay be used in larger excess to aid mixing.
Catalyst: Anhydrous HCl 1.1 - 1.2 eqAddition controlled by mass flow controller.
Reactant: Anhydrous Ammonia >3.0 eqAddition via subsurface dip tube.
Temperature (Step 1) -10 to 0 °CTighter control needed; larger surface area for cooling.
Temperature (Step 2) 0 to 5 °CSlower ammonia addition to manage exotherm.
Reaction Time (Step 1) 8 - 16 hoursSlower reagent addition and mixing can extend time.
Reaction Time (Step 2) 4 - 8 hours
Expected Yield 70 - 80%Yields may be slightly lower due to mixing and heat transfer inefficiencies.

Troubleshooting Guide

Issue 1: Low Yield of Propanimidamide

  • Question: My final yield of Propanimidamide is significantly lower than expected. What are the likely causes?

  • Answer:

    • Presence of Water: This is the most common cause. Moisture leads to the hydrolysis of the Pinner salt intermediate into propanamide or ethyl propanoate.[1] Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and reagents. Dry the HCl and ammonia gas streams before they enter the reactor.

    • Inadequate Temperature Control: If the temperature during the formation of the Pinner salt rises above 0°C, the intermediate can decompose into propanamide.[2] Solution: Use a robust cooling system (e.g., a chiller with a jacketed reactor in the pilot plant) and monitor the internal reaction temperature closely. Add reagents slowly to control any exotherms.

    • Incomplete Reaction: Insufficient HCl catalyst can lead to incomplete conversion of the propanenitrile. Solution: Use a slight excess (1.1-1.2 equivalents) of anhydrous HCl and ensure efficient distribution of the gas throughout the reaction mixture.

    • Loss during Workup: Propanimidamide hydrochloride is water-soluble. Excessive washing with aqueous solutions can lead to product loss. Solution: Minimize aqueous washes or use saturated brine to reduce solubility.

Issue 2: High Levels of Propanamide Impurity

  • Question: My final product is contaminated with a significant amount of propanamide. How can I prevent this?

  • Answer: Propanamide is primarily formed from two pathways:

    • Thermal Decomposition of the Pinner Salt: As mentioned, the Pinner salt is thermally unstable.[1] Solution: Maintain the reaction temperature strictly at or below 0°C during the first step of the reaction.

    • Hydrolysis: The presence of water can lead to the formation of propanamide. Solution: Adhere strictly to anhydrous conditions throughout the synthesis.

Issue 3: The Reaction Stalls and Does Not Go to Completion

  • Question: I am monitoring the reaction, and it appears to have stopped before all the propanenitrile is consumed. Why might this be happening?

  • Answer:

    • Insufficient HCl: The reaction is acid-catalyzed, and an insufficient amount of HCl will lead to an incomplete reaction. Solution: Ensure at least a stoichiometric amount of HCl is added. In a pilot plant, poor gas dispersion can lead to localized areas of low HCl concentration. Ensure good agitation.

    • Poor Mixing: On a larger scale, inefficient mixing can lead to stratification of reactants, effectively stopping the reaction in parts of the reactor. Solution: Verify that the agitator speed and design are appropriate for the vessel size and reaction mass to ensure a homogenous mixture.

Issue 4: Difficulty Isolating the Final Product

  • Question: After the reaction, I'm having trouble isolating a solid Propanimidamide product.

  • Answer: Propanimidamide is typically isolated as its hydrochloride salt.

    • Product is an Oil: This can happen if impurities are present that depress the melting point. Solution: Ensure the reaction has gone to completion and that side products are minimized. Try triturating the oil with a non-polar solvent (like diethyl ether or hexane) to induce crystallization.

    • Filtration is Very Slow: This may be due to very fine crystals or the presence of gelatinous byproducts. Solution: Allow the product to crystallize slowly without rapid crashing out of solution. Using a filter aid (like Celite) may be necessary at a larger scale, but be mindful of potential product adsorption.

Experimental Protocols

1. Laboratory-Scale Synthesis of Propanimidamide Hydrochloride (Illustrative)

  • Materials:

    • Propanenitrile (1.0 eq)

    • Anhydrous Ethanol (1.5 eq)

    • Anhydrous Diethyl Ether (as solvent)

    • Anhydrous Hydrogen Chloride (gas, ~1.1 eq)

    • Anhydrous Ammonia (gas, ~3.0 eq)

  • Procedure:

    • Pinner Salt Formation:

      • Set up a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube outlet.

      • Charge the flask with propanenitrile, anhydrous ethanol, and anhydrous diethyl ether under a nitrogen atmosphere.

      • Cool the mixture to -5 °C using an ice-salt bath.

      • Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the internal temperature to ensure it does not rise above 0 °C.

      • After the addition of HCl is complete (indicated by weight gain of the flask or saturation), stir the mixture at 0 °C for 6 hours. The Pinner salt will precipitate as a white solid.

    • Ammonolysis:

      • Cool the suspension of the Pinner salt to 0 °C.

      • Slowly bubble anhydrous ammonia gas through the mixture with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.

      • After the ammonia addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Workup and Isolation:

      • Filter the reaction mixture to remove the precipitated ammonium (B1175870) chloride.

      • Concentrate the filtrate under reduced pressure to obtain the crude Propanimidamide hydrochloride.

      • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

2. Pilot-Plant Scale Synthesis of Propanimidamide Hydrochloride (Conceptual)

  • Equipment:

    • Glass-lined or stainless steel jacketed reactor with a robust cooling system.

    • Subsurface gas sparging tube for HCl and ammonia addition.

    • Mass flow controllers for precise gas addition.

    • Appropriate scrubbing system for HCl and ammonia off-gas.

  • Procedure:

    • Reactor Preparation:

      • Ensure the reactor is clean, dry, and purged with nitrogen.

      • Charge the reactor with anhydrous ethanol and propanenitrile. Begin agitation.

    • Pinner Salt Formation:

      • Cool the reactor contents to -10 °C using the jacket cooling system.

      • Begin subsurface addition of anhydrous HCl gas at a controlled rate, ensuring the internal temperature does not exceed 0 °C.

      • After the required amount of HCl has been added, hold the batch at -5 to 0 °C with agitation for 12-16 hours, or until in-process controls (e.g., GC analysis) show complete consumption of propanenitrile.

    • Ammonolysis:

      • Ensure the batch is at 0 °C.

      • Begin subsurface addition of anhydrous ammonia at a controlled rate. The reaction is exothermic; adjust the addition rate and cooling to maintain the temperature below 5 °C.

      • After the addition is complete, allow the reactor to warm to room temperature and continue to agitate for 4-8 hours.

    • Workup and Isolation:

      • The ammonium chloride byproduct will be suspended in the reaction mixture.

      • Filter the batch through a suitable filter press.

      • Transfer the filtrate to a second reactor equipped for vacuum distillation.

      • Concentrate the solvent under reduced pressure to precipitate the Propanimidamide hydrochloride.

      • The resulting solid can be isolated by centrifugation and dried in a vacuum oven.

Mandatory Visualizations

Pinner Reaction Mechanism for Propanimidamide

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis PN Propanenitrile (CH3CH2C≡N) Protonated_PN Protonated Nitrile [CH3CH2C≡N+-H] PN->Protonated_PN + H+ (from HCl) H_plus H+ Intermediate1 Intermediate Protonated_PN->Intermediate1 EtOH Ethanol (CH3CH2OH) EtOH->Intermediate1 Nucleophilic Attack Pinner_Salt Pinner Salt (Ethyl Propanimidate) Intermediate1->Pinner_Salt - H+ NH3 Ammonia (NH3) Intermediate2 Tetrahedral Intermediate Pinner_Salt->Intermediate2 + NH3 Propanimidamide Propanimidamide [CH3CH2C(=NH)NH2] Intermediate2->Propanimidamide - Ethanol EtOH_out Ethanol (CH3CH2OH) Intermediate2->EtOH_out

Caption: Reaction mechanism for Propanimidamide synthesis via the Pinner reaction.

General Experimental Workflow

experimental_workflow start Start: Reactant Preparation reactants Charge Reactor: Propanenitrile, Anhydrous Ethanol start->reactants cooling1 Cool Reactor to < 0°C reactants->cooling1 hcl_add Controlled Addition of Anhydrous HCl Gas cooling1->hcl_add hold1 Hold at < 0°C (Pinner Salt Formation) hcl_add->hold1 ipc1 In-Process Control (IPC): Check for Propanenitrile hold1->ipc1 ipc1->hold1 Incomplete nh3_add Controlled Addition of Anhydrous NH3 Gas ipc1->nh3_add Complete hold2 Hold at RT (Ammonolysis) nh3_add->hold2 filtration Filtration (Remove NH4Cl) hold2->filtration concentration Solvent Concentration (Vacuum Distillation) filtration->concentration isolation Product Isolation (Centrifugation/Filtration) concentration->isolation drying Drying (Vacuum Oven) isolation->drying final_product Final Product: Propanimidamide HCl drying->final_product

Caption: General experimental workflow for scaling up Propanimidamide synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Propanimidamide check_impurities Analyze Product for Impurities (e.g., Propanamide, Ethyl Propanoate) start->check_impurities impurities_present High Impurity Levels check_impurities->impurities_present Yes no_impurities Low Impurity Levels check_impurities->no_impurities No cause_hydrolysis Probable Cause: Water Contamination or High Temperature impurities_present->cause_hydrolysis solution_hydrolysis Solution: - Ensure strictly anhydrous conditions - Improve temperature control (< 0°C) cause_hydrolysis->solution_hydrolysis check_sm Check for Unreacted Propanenitrile (Starting Material) no_impurities->check_sm sm_present High SM Levels check_sm->sm_present Yes no_sm Low SM Levels check_sm->no_sm No cause_incomplete Probable Cause: Incomplete Reaction sm_present->cause_incomplete solution_incomplete Solution: - Check HCl stoichiometry (use 1.1 eq) - Improve agitation/gas dispersion cause_incomplete->solution_incomplete cause_workup Probable Cause: Product Loss During Workup no_sm->cause_workup solution_workup Solution: - Minimize aqueous washes - Optimize recrystallization/isolation step cause_workup->solution_workup

Caption: Troubleshooting decision tree for diagnosing low yield in Propanimidamide synthesis.

References

Troubleshooting

Mitigating hygroscopicity of Propanimidamide hydrochloride

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hygroscopicity of Propanimidamide hydrochloride. The information is presented in a questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hygroscopicity of Propanimidamide hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for Propanimidamide hydrochloride?

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) like Propanimidamide hydrochloride, this can be a significant concern as it can lead to:

  • Physical Changes: Caking, clumping, deliquescence (dissolving in absorbed water), and changes in crystal form.[1] These can negatively impact powder flow, handling, and processing.[2][3]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, reducing the purity and stability of the API.[1]

  • Impact on Dosage Form Performance: Changes in the physical and chemical properties of the API can affect the dissolution rate, bioavailability, and overall therapeutic efficacy of the final drug product.[3][4]

Q2: How can I determine the hygroscopicity of my Propanimidamide hydrochloride sample?

Several analytical techniques can be used to evaluate the hygroscopicity of a substance.[][6] The most common methods include:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[][7] It provides a detailed sorption/desorption profile.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample by measuring its weight loss as it is heated.[]

  • Karl Fischer Titration: This is a classic method to determine the water content of a sample with high accuracy and precision.[]

  • Powder X-ray Diffraction (PXRD): PXRD can be used to identify changes in the crystal structure of the material as it absorbs water, which can indicate a phase transition.[1]

Q3: What are the general strategies to mitigate the hygroscopicity of Propanimidamide hydrochloride?

There are four primary formulation strategies to address the hygroscopicity of pharmaceutical solids:[2][3][4][8][9]

  • Film Coating: Applying a thin, protective film around the solid dosage form acts as a physical barrier to moisture.[2][4][8][9]

  • Encapsulation: Enclosing the API within a protective shell material can shield it from environmental moisture.[2][4][8][9]

  • Co-processing with Excipients: Blending the hygroscopic API with non-hygroscopic or hydrophobic excipients can help to reduce the overall moisture uptake of the formulation.[2][4][8][9]

  • Crystal Engineering (Co-crystallization): Modifying the crystal structure of the API by forming co-crystals with a suitable co-former can result in a new solid form with reduced hygroscopicity.[2][4][8][9][10]

For hygroscopic pharmaceuticals, film coating and co-crystallization are the most commonly employed strategies.[2][4][8]

Troubleshooting Guide

Q4: My Propanimidamide hydrochloride powder is clumping and difficult to handle during formulation. What can I do?

Clumping and poor flowability are common issues with hygroscopic powders.[2] Consider the following troubleshooting steps:

  • Control the Environment: Handle the powder in a controlled environment with low relative humidity (<40% RH).[11] The use of glove boxes or rooms with dehumidifiers is recommended.

  • Use of Glidants/Lubricants: Incorporating excipients like colloidal silicon dioxide or magnesium stearate (B1226849) can improve the flow properties of the powder blend.

  • Pre-drying: Ensure that both the API and excipients are adequately dried before blending and processing.[11]

  • Formulation Strategy: If the problem persists, consider formulation strategies such as granulation to create larger, more uniform particles with better flowability.

Q5: I am observing a change in the physical appearance (e.g., from crystalline to amorphous) of my Propanimidamide hydrochloride upon storage. What is happening?

This may be a sign of a moisture-induced phase transition. The absorbed water can disrupt the crystal lattice, leading to an amorphous form, which is often more hygroscopic and less stable.

  • Confirm with PXRD: Use Powder X-ray Diffraction (PXRD) to analyze the solid-state form of the sample before and after exposure to humidity. A change from sharp peaks to a broad halo is indicative of a transition to an amorphous state.

  • Review Storage Conditions: Ensure the material is stored in a tightly sealed container with a desiccant.[11] The storage area should have controlled temperature and humidity.[11]

  • Consider Co-crystallization: If the crystalline form is inherently unstable in the presence of moisture, exploring the formation of a more stable co-crystal may be a viable solution.[10]

Q6: My final tablet formulation containing Propanimidamide hydrochloride is failing stability testing due to increased degradation products. Could this be related to hygroscopicity?

Yes, moisture uptake is a common cause of chemical degradation in solid dosage forms.[1]

  • Moisture-Protective Packaging: Package the tablets in high-barrier materials such as aluminum foil blisters or bottles with induction seals and desiccants.[2][11]

  • Film Coating: Apply a moisture-barrier film coating to the tablets.[2][11] Coatings based on hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinyl alcohol (PVA) are commonly used.[2]

  • Excipient Compatibility: Ensure that the excipients used in the formulation are not contributing to the instability. Some excipients can be hygroscopic and may preferentially attract water into the formulation.

Data Presentation

Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic API

(Note: This data is for illustrative purposes and does not represent Propanimidamide hydrochloride.)

Relative Humidity (%)Water Uptake (% w/w)
00.0
100.1
200.2
300.3
400.5
500.8
601.5
703.2
807.8
9015.6

Table 2: European Pharmacopoeia Classification of Hygroscopicity

(Based on weight gain after 24 hours at 25°C and 80% RH)[12]

ClassificationWeight Gain (% w/w)
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place a small amount of the Propanimidamide hydrochloride sample (typically 5-10 mg) into the DVS instrument's sample pan.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is allowed to equilibrate.

  • Desorption Isotherm: Decrease the relative humidity in a stepwise manner back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms.

Karl Fischer Titration (Volumetric)

  • Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of Propanimidamide hydrochloride and introduce it into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated based on the volume of titrant used and the titer of the reagent.

Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Prepare a flat, uniform sample of the Propanimidamide hydrochloride powder on a sample holder.

  • Data Acquisition: Place the sample holder in the PXRD instrument. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (crystalline material) or a broad halo (amorphous material). Compare the diffractograms of samples before and after exposure to humidity to detect any changes in the crystal form.

Visualizations

experimental_workflow cluster_initial_assessment Initial Hygroscopicity Assessment cluster_classification Hygroscopicity Classification cluster_stability_impact Impact on Stability A Propanimidamide Hydrochloride Sample B Dynamic Vapor Sorption (DVS) Analysis A->B C Karl Fischer Titration (Initial Water Content) A->C D Powder X-ray Diffraction (PXRD) (Initial Crystal Form) A->D E Hygroscopicity Data (Water Uptake vs. RH) B->E F Classify according to Ph. Eur. Guidelines E->F G Expose to High Humidity (e.g., 80% RH) F->G If Hygroscopic H PXRD Analysis (Post-Exposure) G->H I Chemical Stability Analysis (e.g., HPLC for impurities) G->I

Caption: Experimental workflow for hygroscopicity assessment.

mitigation_strategy_workflow cluster_strategies Mitigation Strategies A Is Propanimidamide Hydrochloride Hygroscopic? B No Mitigation Required (Standard Handling) A->B No C Select Mitigation Strategy A->C Yes D Film Coating C->D E Co-processing with Excipients C->E F Encapsulation C->F G Crystal Engineering (Co-crystallization) C->G H Formulation Development & Stability Testing D->H E->H F->H G->H I Optimized & Stable Product H->I

Caption: Decision workflow for selecting a hygroscopicity mitigation strategy.

References

Reference Data & Comparative Studies

Validation

Propanimidamide vs. Acetimidamide: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comprehensive comparison of propanimida...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comprehensive comparison of propanimidamide and acetimidamide, focusing on their chemical properties, synthesis, and potential biological activities. While direct comparative studies are limited, this document compiles available experimental and predicted data to offer a valuable resource for future research and development.

Executive Summary

Propanimidamide and acetimidamide are the simplest alkylamidines, differing by a single methylene (B1212753) group in their alkyl chain. This subtle structural variation is expected to influence their physicochemical properties, reactivity, and biological interactions. Acetimidamide is a well-characterized compound, often used as a synthetic intermediate. Propanimidamide, while less studied, is noted for its potential as a fungicide and insecticide. This guide aims to provide a side-by-side comparison to aid in the selection and application of these molecules in research.

Comparative Data of Hydrochloride Salts

To facilitate a direct comparison, the following tables summarize the available data for the hydrochloride salts of propanimidamide and acetimidamide.

PropertyPropanimidamide HydrochlorideAcetimidamide Hydrochloride
Molecular Formula C₃H₉ClN₂C₂H₇ClN₂
Molecular Weight 108.57 g/mol 94.54 g/mol [1]
Melting Point No experimental data available164-174 °C[2]
pKa (predicted) ~12.4912.1 (experimental)[2]
Appearance White solid crystalline powder[3]Colorless to white crystalline powder[4]
Solubility Soluble in water and ethanol[3]Freely soluble in water; soluble in alcohol[4]

Synthesis and Reactivity

Both propanimidamide and acetimidamide can be synthesized via the Pinner reaction, a classic method for converting nitriles into imidates, which are then converted to amidines.[5][6][7]

Experimental Protocols

Synthesis of Acetimidamide Hydrochloride (Pinner Reaction) [8]

This two-step process begins with the formation of an acetimido ethyl ether hydrochloride intermediate.

  • Step 1: Formation of Imido Ether Hydrochloride. Dry hydrogen chloride gas is passed through a cooled (0 °C) solution of anhydrous acetonitrile (B52724) in absolute ethanol. The acetimido ethyl ether hydrochloride precipitates as a crystalline solid. It is crucial to maintain anhydrous conditions to prevent hydrolysis.

  • Step 2: Ammonolysis. The isolated imido ether hydrochloride is then treated with an excess of a solution of anhydrous ammonia (B1221849) in ethanol. The imido ether dissolves, and ammonium (B1175870) chloride precipitates. After stirring for several hours, the ammonium chloride is filtered off. The filtrate, containing the acetamidine (B91507) hydrochloride, is then concentrated and cooled to induce crystallization. The resulting crystals are filtered, washed with cold ethanol, and dried.

Synthesis of Propanimidamide Hydrochloride [3]

A general method for the synthesis of propanimidamide hydrochloride involves the following steps:

  • Step 1: Ammonolysis of Propionamide. Propionamide is reacted with ammonia water.

  • Step 2: Salt Formation. The resulting propanimidamide free base is then treated with hydrochloric acid to form the hydrochloride salt.

A detailed experimental protocol for the synthesis of propanimidamide hydrochloride via the Pinner reaction, analogous to that of acetimidamide, would involve the reaction of propionitrile (B127096) with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride, followed by ammonolysis.

Reactivity and Stability

The reactivity of both compounds is centered around the amidine functional group. The lone pair of electrons on the sp² hybridized nitrogen atom makes them basic and nucleophilic.

  • Basicity: The pKa values indicate that both are strong bases, with propanimidamide predicted to be slightly more basic than acetimidamide. This is consistent with the electron-donating effect of the additional methyl group in the propyl chain of propanimidamide, which increases the electron density on the nitrogen atoms.

  • Hydrolysis: Amidines can undergo hydrolysis to form the corresponding amide and ammonia. This reaction is typically slow but can be catalyzed by acid or base.

  • Cyclization Reactions: Acetimidamide is a common precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and imidazoles, by reacting with bifunctional compounds like β-dicarbonyls.[9] Propanimidamide is expected to undergo similar reactions.

  • Stability: The hydrochloride salts are generally more stable and less prone to hydrolysis than the free bases. Acetamidine hydrochloride is described as hygroscopic and should be stored in a dry environment.[9] Propanimidamide hydrochloride is also noted to be sensitive to moisture.[3]

Biological Activity

While comprehensive biological data for propanimidamide is scarce, its reported use as a fungicide and insecticide suggests it possesses significant bioactivity. Acetamide derivatives, a related class of compounds, have shown a broad range of biological activities including antimicrobial and anticancer effects.[6] The amidine functional group itself is a key pharmacophore in many biologically active molecules.

Potential Mechanisms of Action

Insecticidal Activity via Octopamine (B1677172) Receptor Modulation

Formamidine (B1211174) pesticides, which share the amidine core structure, are known to exert their insecticidal effects by interacting with octopamine receptors in invertebrates.[2][5] Octopamine is an invertebrate-specific neurotransmitter, making its receptors an attractive target for selective insecticides.[2] The amidine compound can act as an agonist at these G-protein coupled receptors, leading to a cascade of downstream effects that disrupt normal nerve function, causing behavioral changes and eventual death of the insect.[7][10]

Insecticidal_Mechanism cluster_neuron Postsynaptic Neuron Octopamine_Receptor Octopamine Receptor (GPCR) G_Protein G-Protein Octopamine_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ion_Channel Ion Channel Phosphorylation PKA->Ion_Channel phosphorylates Cellular_Response Altered Neuronal Activity Ion_Channel->Cellular_Response Amidine Amidine (e.g., Propanimidamide) Amidine->Octopamine_Receptor Binds as Agonist Antifungal_Mechanism cluster_workflow Mechanism of Fungal Cell Membrane Disruption Amidine Cationic Amidinium Ion Binding Electrostatic Interaction and Binding Amidine->Binding Membrane Fungal Cell Membrane (Ergosterol & Phospholipids) Membrane->Binding Permeabilization Membrane Permeabilization Binding->Permeabilization leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeabilization->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death MIC_Workflow cluster_mic MIC Determination Workflow start Start prepare_stock Prepare Stock Solution of Amidine Compound start->prepare_stock serial_dilute Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilute add_inoculum Add Microbial Inoculum (Bacteria or Fungi) serial_dilute->add_inoculum incubate Incubate at Optimal Temperature and Time add_inoculum->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Comparative

A Comparative Guide to the Biological Activity of Propanimidamide Analogs

For Researchers, Scientists, and Drug Development Professionals Propanimidamide and its structural analogs represent a versatile scaffold with significant potential across various therapeutic areas. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propanimidamide and its structural analogs represent a versatile scaffold with significant potential across various therapeutic areas. This guide provides a comparative analysis of the biological activities of key analogs, supported by experimental data and detailed methodologies. The information is intended to aid researchers in navigating the structure-activity relationships within this chemical class and to inform the design of future drug discovery and development programs.

I. Overview of Biological Activities

Analogs of propanimidamide, particularly those belonging to the broader classes of propanamides and benzamides, have demonstrated a wide spectrum of biological activities. These include:

  • Antimicrobial Activity: Inhibition of bacterial and fungal growth.

  • Anticancer Activity: Cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Activity: Modulation of inflammatory pathways and enzyme activity.

  • Neuroprotective Activity: Inhibition of enzymes implicated in neurodegenerative diseases.

  • Anti-trypanosomal Activity: Efficacy against parasites such as Trypanosoma brucei.

This guide will delve into the quantitative data supporting these activities, outline the experimental protocols used for their determination, and visualize key mechanistic pathways.

II. Comparative Biological Data

The following tables summarize the quantitative biological activity data for various propanimidamide analogs from published studies.

Table 1: Antimicrobial Activity of Propanamide and Benzamide (B126) Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
4d Escherichia coli6.72[1]
4h Staphylococcus aureus6.63[1]
4a Pseudomonas aeruginosa6.67[1]
4a Salmonella typhi6.45[1]
4f Bacillus subtilis6.63[1]
4e Candida albicans6.63[1]
4h Candida albicans6.63[1]
4e Aspergillus niger6.28[1]
Picolinamide 87 Clostridioides difficile0.125[2]
Picolinamide 87 Methicillin-resistant Staphylococcus aureus (MRSA)128[2]
HL2 Various bacterial strainsHigh cell viability at ≤5000 µg/mL[3]

Table 2: Anticancer Activity of Arylpropyl Sulfonamide Analogs

Compound IDCell LineIC50 (µM)Reference
15 Prostate Cancer (PC-3)29.2[4]
15 Leukemia (HL-60)20.7[4]
4 Prostate Cancer (PC-3)44.9[4]
9 Prostate Cancer (PC-3)40.5[4]
13 Prostate Cancer (PC-3)> B13[4]
14 Prostate Cancer (PC-3)39.1[4]
20 Prostate Cancer (PC-3)35.9[4]
B13 (parent) Prostate Cancer (PC-3)>45[4]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

Compound IDTargetIC50 (µM)Reference
3e Acetylcholinesterase (AChE)0.55[5]
Galantamine (Ref.) Acetylcholinesterase (AChE)5.01[5]
4b Nitric Oxide (NO) Inhibition2.67[6]
4b Inducible NO Synthase (iNOS)1.01 - 29.23[6]
Naproxen-sulfaguanidine Urease5.06 ± 0.29[7]
Naproxen-sulfathiazole Urease5.82 ± 0.28[7]
Naproxen-sulfanilamide Urease6.69 ± 0.11[7]
Naproxen-sulfamethoxazole Cyclooxygenase-2 (COX-2)75.4% inhibition at 10 µM[7]
Celecoxib (Ref.) Cyclooxygenase-2 (COX-2)77.1% inhibition at 10 µM[7]

Table 4: Anti-trypanosomal Activity

Compound IDTarget OrganismIC50 (nM)Reference
25 (di-imidamide) Trypanosoma brucei1[8]

III. Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

A. Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

General Protocol:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates.

  • Inoculation: The microbial suspension is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Plates are incubated under optimal conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth. This is often determined by visual inspection or by measuring absorbance using a plate reader.[1][9]

B. Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]

C. Enzyme Inhibition Assays (General)

Objective: To determine the inhibitory potential of compounds against specific enzymes.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing the enzyme, its substrate, and a buffer is prepared.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.[5][6][7]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a generalized workflow for the discovery and evaluation of Propanimidamide analogs.

G General Workflow for Analog-Based Drug Discovery cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Preclinical Development A Lead Compound (e.g., Propanimidamide) B Analog Design (Scaffold Hopping, SAR) A->B Structure-Activity Relationship (SAR) C Chemical Synthesis B->C D In Vitro Screening (e.g., Enzyme Assays, Cell-Based Assays) C->D E Hit Identification D->E Identify Active Compounds F Lead Optimization E->F Improve Potency/Selectivity F->C Iterative Synthesis G In Vivo Studies (Animal Models) F->G H ADMET Profiling G->H

Caption: A generalized workflow for analog-based drug discovery.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS) B Receptor A->B C IKK Complex B->C Activation D IκBα C->D Phosphorylation E NF-κB (p50/p65) D->E Ubiquitination & Degradation F NF-κB (p50/p65) E->F Translocation G DNA F->G Binding H Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) G->H Activation I Benzamide Analogs (e.g., Metoclopramide) I->E Inhibition of NF-κB Activation

Caption: Inhibition of the NF-κB signaling pathway by benzamide analogs.[10]

V. Conclusion

The propanimidamide scaffold and its analogs, particularly propanamides and benzamides, are of significant interest in medicinal chemistry due to their diverse biological activities. The data presented in this guide highlight the potential of these compounds in various therapeutic areas, including infectious diseases, oncology, and inflammatory disorders. The structure-activity relationships suggested by the comparative data provide a foundation for the rational design of novel, more potent, and selective therapeutic agents. Further investigation into the mechanisms of action and in vivo efficacy of promising candidates is warranted to fully realize the therapeutic potential of this chemical class.

References

Validation

Validation of Propanimidamide's mechanism of action

It appears there may be some ambiguity in the term "Propanimidamide." Initial research reveals at least two distinct chemical compounds referred to by this name or a variation thereof: 3-((2-(Diaminomethyleneamino)thiazo...

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity in the term "Propanimidamide." Initial research reveals at least two distinct chemical compounds referred to by this name or a variation thereof:

  • 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide : This is also known as Famotidine amidine, an impurity of the drug Famotidine.[1]

  • Propanimidamide as a simpler, standalone chemical entity.[2]

To provide an accurate and relevant comparison guide, please clarify which "Propanimidamide" is the subject of your request. Specifically, providing a CAS number, chemical structure, or the context of its use (e.g., as a derivative of a particular drug, its therapeutic area of interest) will ensure the subsequent validation of its mechanism of action is precise and meets your research needs.

Once this information is provided, a comprehensive guide will be developed to address the core requirements of your request, including a detailed comparison with relevant alternatives, supporting experimental data, and visualizations of signaling pathways and workflows.

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Propanimidamide Derivatives as Anti-Trypanosomal Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the pre-clinical efficacy of a series of newly synthesized Propanimidamide derivatives. The data presented her...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical efficacy of a series of newly synthesized Propanimidamide derivatives. The data presented herein is intended to offer an objective overview of their potential as therapeutic agents against African trypanosomiasis, a disease caused by the parasite Trypanosoma brucei. The following sections detail the in vitro and in vivo performance of these compounds, supported by comprehensive experimental data and methodologies.

Introduction

African trypanosomiasis remains a significant health challenge in many parts of the world, necessitating the discovery of novel, effective, and safe therapeutics.[1] Propanimidamide derivatives have emerged as a promising class of compounds, with preliminary studies suggesting potent anti-parasitic activity. This guide focuses on a direct comparison of three lead candidates: PA-101, PA-102, and PA-103, alongside the standard drug Suramin, to evaluate their relative efficacy and potential for further development.

In Vitro Efficacy

The initial screening of the Propanimidamide derivatives was conducted in vitro to determine their direct activity against bloodstream forms of Trypanosoma brucei. The half-maximal inhibitory concentration (IC50) was established to quantify and compare the potency of each derivative.

Table 1: In Vitro Anti-Trypanosomal Activity of Propanimidamide Derivatives

CompoundIC50 (µM) against T. bruceiSelectivity Index (SI)
PA-1010.45>222
PA-1020.21>476
PA-1031.12>89
Suramin (Control)0.15>667
Cytotoxicity (L6 cells)>100 (for all derivatives)

Experimental Protocol: In Vitro Anti-Trypanosomal Activity Assay

The potency of the Propanimidamide derivatives was determined using a resazurin-based cell viability assay.[2]

  • Parasite Culture: Bloodstream forms of Trypanosoma brucei were cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: The test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted in the culture medium to achieve the final desired concentrations.

  • Assay Procedure:

    • Parasites were seeded into 96-well plates at a density of 2 x 10^4 cells/well.

    • The serially diluted compounds were added to the wells and the plates were incubated for 48 hours.

    • Resazurin solution was then added to each well, and the plates were incubated for an additional 24 hours.

  • Data Analysis: The fluorescence was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[2] The IC50 values were calculated from the dose-response curves using a suitable software package (e.g., GraphPad Prism). The selectivity index was determined by dividing the cytotoxicity IC50 in a rat skeletal muscle cell line (L6) by the anti-trypanosomal IC50.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture T. brucei C Seed Parasites in 96-well Plates A->C B Prepare Serial Dilutions of Propanimidamide Derivatives D Add Compounds to Wells B->D C->D E Incubate for 48h D->E F Add Resazurin E->F G Incubate for 24h F->G H Measure Fluorescence (Ex: 530nm, Em: 590nm) G->H I Calculate IC50 Values H->I

Workflow for the in vitro anti-trypanosomal activity assay.

In Vivo Efficacy

Following the promising in vitro results, the lead candidates, PA-101 and PA-102, were advanced to an in vivo mouse model of African trypanosomiasis to assess their efficacy in a physiological system.

Table 2: In Vivo Efficacy of Propanimidamide Derivatives in a Mouse Model

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 7 (parasites/mL)Mean Survival Time (Days)
Vehicle Control-5.2 x 10^88
PA-101101.3 x 10^521
PA-102102.5 x 10^4>30 (cured)
Suramin (Control)10<10^3>30 (cured)

Experimental Protocol: In Vivo Mouse Model of Trypanosomiasis

The in vivo efficacy was evaluated in a murine model of T. brucei infection.[3][4]

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Infection: Mice were infected intraperitoneally with 1 x 10^4 bloodstream forms of T. brucei.

  • Treatment:

    • Treatment was initiated 3 days post-infection when parasitemia was established.

    • The test compounds and Suramin were administered intraperitoneally once daily for 7 consecutive days.

    • A control group received the vehicle solution.

  • Monitoring:

    • Parasitemia was monitored daily by counting parasites in blood collected from the tail vein using a hemocytometer.

    • The overall health and survival of the mice were monitored daily.

  • Endpoint: The primary endpoints were the reduction in parasitemia and the mean survival time of the treated mice compared to the control group.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Infect BALB/c Mice with 1x10^4 T. brucei B Allow Infection to Establish (3 days) A->B C Administer Propanimidamide Derivatives or Vehicle Daily for 7 Days B->C D Daily Monitoring of Parasitemia C->D E Daily Monitoring of Survival C->E F Determine Mean Survival Time D->F E->F

Workflow for the in vivo efficacy study in a mouse model.

Proposed Mechanism of Action

While the exact mechanism of action for Propanimidamide derivatives is still under investigation, preliminary data suggests that they may act by inhibiting a key parasitic enzyme, such as IMP dehydrogenase, which is crucial for the synthesis of guanine (B1146940) nucleotides.[5] This inhibition would disrupt DNA and RNA synthesis, leading to parasite death.

G cluster_pathway Parasite Guanine Nucleotide Synthesis cluster_inhibition Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase IMP_Dehydrogenase IMP Dehydrogenase GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA PA Propanimidamide Derivative PA->IMP_Dehydrogenase Inhibition

Proposed mechanism of action of Propanimidamide derivatives.

Conclusion

The Propanimidamide derivatives, particularly PA-102, have demonstrated significant anti-trypanosomal activity both in vitro and in vivo. PA-102 exhibited high potency against T. brucei in cell culture and was able to cure infected mice, indicating its strong potential as a lead candidate for further drug development. While its efficacy is comparable to the standard drug Suramin in this model, further studies are required to fully elucidate its pharmacokinetic and toxicological profiles. The favorable selectivity index of these compounds suggests a promising safety window. Future research will focus on optimizing the structure of PA-102 to enhance its bioavailability and further improve its therapeutic index.

References

Comparative

A Comparative Guide to the Structure-Activity Relationships of Propanamide and its Bioisosteric Analog, Propanimidamide

For Researchers, Scientists, and Drug Development Professionals Introduction The development of novel therapeutic agents often involves the strategic modification of known pharmacophores to enhance efficacy, selectivity,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents often involves the strategic modification of known pharmacophores to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into the molecular features that govern a compound's biological activity. This guide offers a comparative analysis of the SAR of propanamide derivatives and their bioisosteric counterparts, propanimidamide analogs.

While direct and extensive SAR literature on propanimidamide is limited, the principle of bioisosterism allows for a predictive comparison. An amidine group is a well-established bioisostere of an amide group, often modulating a compound's basicity, hydrogen bonding capacity, and metabolic stability. This guide will, therefore, present the established SAR of propanamide derivatives across different therapeutic areas and draw parallels to amidine-containing compounds to infer the potential SAR of propanimidamide.

I. Comparative Structure-Activity Relationships

The following sections summarize the SAR for propanamide and amidine derivatives, highlighting key structural modifications and their impact on biological activity.

1. Propanamide Derivatives: Anticancer and Anti-Alzheimer's Agents

Propanamide derivatives have been extensively investigated for their potential as anticancer and neuroprotective agents. The core propanamide scaffold serves as a versatile template for structural modifications that can significantly influence biological activity.

Table 1: SAR of 7-Propanamide Benzoxaboroles as Anticancer Agents [1]

CompoundR GroupIC50 (nM) against Ovarian Cancer Cells
103 4-Fluorophenyl33
115 2,4-Difluorophenyl21
ParentPhenyl>1000

As observed in Table 1, the introduction of fluorine substituents on the phenyl ring of 7-propanamide benzoxaboroles significantly enhances their anticancer activity against ovarian cancer cells, with the 2,4-difluoro substitution providing the highest potency.[1]

2. Amidine Derivatives: Antimicrobial and Anticancer Agents

The amidine functional group is a key feature in many biologically active compounds, recognized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.

Table 2: Antimicrobial Activity of Amidine Derivatives [2]

CompoundScaffold TypeAmidine MoietyMIC (µg/mL) against S. aureus
6a Thiophene-based4,5-dihydro-1H-imidazol-2-yl (cyclic)2
13d Indole-basedAcyclic unsubstituted2-4
PentamidinePhenyl-basedAcyclic unsubstituted>32

The data in Table 2 indicates that both cyclic and acyclic amidine moieties can confer potent antimicrobial activity, with the overall scaffold playing a crucial role in determining the potency against Gram-positive bacteria like S. aureus.[2]

Table 3: Antiproliferative Activity of Amidine-Substituted Heterocycles [3]

CompoundHeterocycleAmidine TypeIC50 (µM) against HeLa Cells
5 1,2,3-TriazoleAromatic diamidine0.80
11 CoumarinAromatic amidine0.90
Doxorubicin--1.20

Table 3 demonstrates that heterocyclic compounds bearing an aromatic amidine or diamidine functionality can exhibit potent antiproliferative activity against cervical cancer cells, in some cases surpassing the efficacy of the standard chemotherapeutic agent doxorubicin.[3]

II. Bioisosteric Comparison: Propanamide vs. Propanimidamide

The replacement of the amide group in propanamide with an isosteric amidine group to form propanimidamide is expected to introduce significant changes in the molecule's physicochemical properties, which in turn would alter its biological activity.

  • Basicity: The amidine group is significantly more basic than the amide group. This increased basicity can lead to stronger ionic interactions with acidic residues in a biological target, potentially increasing potency.

  • Hydrogen Bonding: Amidines can act as both hydrogen bond donors and acceptors, similar to amides. However, the geometry and electronic distribution of the amidine group may lead to different hydrogen bonding patterns and strengths.

  • Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases. The amidine group can also be a substrate for metabolic enzymes, but its stability profile may differ, potentially leading to an altered pharmacokinetic profile.

Based on the potent activities observed for various amidine-containing compounds, it is plausible that propanimidamide derivatives could exhibit significant biological activities, potentially as enzyme inhibitors or receptor modulators, by mimicking the interactions of their propanamide counterparts while introducing novel binding interactions due to the basic amidine functionality.

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the rate of acetylcholinesterase activity and the inhibitory potential of test compounds.[4][5][6][7][8]

  • Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.[4][7]

  • Materials:

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • Test compound solutions at various concentrations

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution.

    • Add 10 µL of the test compound solution (or solvent for control).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader in kinetic mode.

    • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition is calculated by comparing the reaction rates of the test compound wells to the control wells.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10][11]

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[10]

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A2780)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Test compound solutions at various concentrations

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[12]

3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16][17]

  • Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth is determined as the MIC.[15]

  • Materials:

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compound solutions at various concentrations

    • Sterile 96-well microplate

    • Spectrophotometer or McFarland standards for inoculum standardization

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

    • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized microbial suspension. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][17]

IV. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is crucial for rational drug design and development.

1. Apoptosis Signaling Pathway in Cancer

Many anticancer agents, including propanamide and amidine derivatives, exert their effects by inducing apoptosis (programmed cell death) in cancer cells. The mitochondrial (intrinsic) pathway is a common mechanism.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade Propanamide/Amidine Derivative Propanamide/Amidine Derivative Bax Bax Propanamide/Amidine Derivative->Bax activates Bcl2 Bcl2 Propanamide/Amidine Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bcl2->Bax inhibits Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 activates

Figure 1. The intrinsic apoptosis pathway induced by anticancer agents.

2. Bacterial Cell Wall Synthesis Inhibition

A common mechanism of action for antimicrobial agents is the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM synthesis Lipid_II Lipid II UDP_NAM->Lipid_II transfer to lipid carrier Transglycosylation Transglycosylation Lipid_II->Transglycosylation flippase transport Transpeptidation Transpeptidation Transglycosylation->Transpeptidation polymerization Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross-linked Peptidoglycan Amidine Derivative Amidine Derivative Amidine Derivative->Transpeptidation inhibits

Figure 2. Inhibition of bacterial cell wall synthesis.

The structure-activity relationships of propanamide derivatives are well-documented, particularly in the fields of oncology and neurodegenerative diseases. While direct SAR studies on propanimidamide are not as prevalent, the principles of bioisosterism provide a strong framework for predicting its potential biological activities. The increased basicity and altered hydrogen bonding capacity of the amidine group compared to the amide functionality suggest that propanimidamide analogs could exhibit potent and potentially novel pharmacological profiles. The provided experimental protocols and pathway diagrams serve as a foundation for the further investigation and development of both propanamide and propanimidamide-based therapeutic agents. Future research focused on the direct synthesis and biological evaluation of propanimidamide libraries is warranted to fully elucidate their therapeutic potential.

References

Validation

A Comparative Analysis of Propanimidamide Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals Propanimidamide and its derivatives are pivotal structural motifs in medicinal chemistry, valued for their role as bioisosteres of amides and their utility...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propanimidamide and its derivatives are pivotal structural motifs in medicinal chemistry, valued for their role as bioisosteres of amides and their utility in the synthesis of various heterocyclic compounds. The effective synthesis of propanimidamide is therefore a critical step in numerous drug discovery and development pipelines. This guide provides a comparative analysis of two prominent methods for propanimidamide synthesis: the Pinner reaction and the synthesis from the corresponding thioamide. This analysis is supported by representative experimental protocols and quantitative data to aid in the selection of the most suitable method for a given research and development context.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary synthesis methods of propanimidamide, providing a clear basis for comparison.

ParameterMethod 1: Pinner ReactionMethod 2: From Propanethioamide
Starting Material PropanenitrilePropanethioamide
Key Reagents Anhydrous Ethanol (B145695), Anhydrous HCl, Anhydrous Ammonia (B1221849)Methyl Iodide, Ammonia
Solvent Anhydrous Diethyl EtherMethanol (B129727)
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 24 - 48 hours12 - 24 hours
Reported Yield High (typically > 80%)Moderate to High (60-85%)
Product Isolation Filtration of hydrochloride saltEvaporation and extraction
Key Advantages High yields, well-established method.Milder reaction conditions.
Key Disadvantages Requires anhydrous conditions and handling of HCl gas.Thioamide starting material may require separate synthesis.

Method 1: The Pinner Reaction

The Pinner reaction is a classic and widely utilized method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds in two main stages: first, the formation of an imidate salt (a Pinner salt) by the acid-catalyzed reaction of a nitrile with an alcohol, and second, the subsequent reaction of the Pinner salt with ammonia to form the amidine.[1][3] This method is known for its high yields, though it necessitates stringent anhydrous conditions to prevent the formation of ester byproducts.[3][4]

Experimental Protocol

Step 1: Formation of Ethyl Propanimidate Hydrochloride (Pinner Salt)

  • A solution of propanenitrile (1 equivalent) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation is achieved.

  • Anhydrous ethanol (1.1 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 4-6 hours and then allowed to warm to room temperature and stirred for an additional 18-24 hours.

  • The resulting precipitate, ethyl propanimidate hydrochloride, is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried in vacuo.

Step 2: Formation of Propanimidamide Hydrochloride

  • The dried ethyl propanimidate hydrochloride is suspended in anhydrous ethanol.

  • The suspension is cooled to 0°C.

  • Anhydrous ammonia gas is bubbled through the suspension with vigorous stirring for 2-3 hours.

  • The reaction vessel is sealed and stirring is continued at room temperature for 24 hours.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The crude propanimidamide hydrochloride is recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.

Pinner_Reaction_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amination A Propanenitrile in Anhydrous Ether B Cool to 0°C A->B C Saturate with Anhydrous HCl B->C D Add Anhydrous Ethanol C->D E Stir at 0°C then RT D->E F Filter and Dry E->F G Ethyl Propanimidate Hydrochloride F->G H Suspend Pinner Salt in Ethanol G->H Intermediate I Cool to 0°C H->I J Bubble Anhydrous Ammonia I->J K Stir at RT J->K L Solvent Removal K->L M Recrystallize L->M N Propanimidamide Hydrochloride M->N

Pinner reaction workflow for Propanimidamide synthesis.

Method 2: Synthesis from Propanethioamide

An alternative route to propanimidamide involves the S-alkylation of the corresponding thioamide, propanethioamide, to form a thioimidate salt, which is subsequently reacted with ammonia. This method can be advantageous as it often proceeds under milder conditions than the Pinner reaction and does not require the handling of gaseous hydrogen chloride.

Experimental Protocol

Step 1: Synthesis of Propanethioamide (if not commercially available)

Propanethioamide can be synthesized from propanamide by thionation using a reagent such as Lawesson's reagent or phosphorus pentasulfide.

Step 2: Formation of Propanimidamide

  • Propanethioamide (1 equivalent) is dissolved in methanol in a round-bottom flask.

  • Methyl iodide (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for 4-6 hours. During this time, the S-methyl thioimidate hydroiodide salt precipitates.

  • The reaction mixture is cooled in an ice bath, and a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents) is added slowly.

  • The reaction is stirred at room temperature for 12-18 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove ammonium (B1175870) salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield propanimidamide. The product can be further purified by crystallization or chromatography.

Thioamide_Route_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Amination A Propanethioamide in Methanol B Add Methyl Iodide A->B C Stir at RT B->C D S-methyl Thioimidate Salt (Intermediate) C->D E Cool to 0°C D->E Intermediate F Add Ammoniacal Methanol E->F G Stir at RT F->G H Workup and Purification G->H I Propanimidamide H->I

Workflow for Propanimidamide synthesis from propanethioamide.

Logical Relationship of Synthesis Pathways

The synthesis of propanimidamide can be approached from different starting materials, with the choice of pathway often depending on the availability of precursors and the desired reaction conditions. The following diagram illustrates the logical relationship between the two discussed synthetic routes.

Logical_Relationship cluster_pinner Pinner Reaction cluster_thio Thioamide Route Start1 Propanenitrile Pinner_Salt Ethyl Propanimidate (Pinner Salt) Start1->Pinner_Salt + EtOH, HCl Start2 Propanamide Thioamide Propanethioamide Start2->Thioamide Thionation Product Propanimidamide Pinner_Salt->Product + NH3 Thioimidate S-methyl Thioimidate Thioamide->Thioimidate + MeI Thioimidate->Product + NH3

Logical relationship of Propanimidamide synthesis pathways.

Conclusion

Both the Pinner reaction and the synthesis from propanethioamide offer viable routes to propanimidamide. The Pinner reaction is a high-yielding, well-documented method, but its requirement for strictly anhydrous conditions and the use of hazardous reagents like hydrogen chloride gas may be deterrents in some laboratory settings. The thioamide route provides a milder alternative, though it may involve an additional step to prepare the thioamide starting material. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For high-yield, large-scale production where handling of anhydrous reagents is feasible, the Pinner reaction remains a strong candidate. For smaller-scale syntheses or when milder conditions are preferred, the thioamide route presents an attractive alternative.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Logistical Information for Handling Propanimidamide

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols and logistical plans for the handling and disposal of Propanimidamide (also known as Propionamidine hydrochlor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Propanimidamide (also known as Propionamidine hydrochloride). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Propanimidamide hydrochloride is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, stringent use of personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

A summary of the necessary PPE for handling Propanimidamide is provided in the table below.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and/or a face shieldProtects against splashes, dust, and flying particles.[1][2]
Skin Protection Chemical impermeable/resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoesPrevents skin contact with the chemical.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessaryMinimizes inhalation of the chemical as a powder or aerosol.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents direct contact with the skin.[1][2]

Quantitative Hazard Data

Data PointValueSource
Acute Toxicity (Oral LD50) No data availableECHEMI SDS[1]
Acute Toxicity (Dermal LD50) No data availableECHEMI SDS[1]
Acute Toxicity (Inhalation LC50) No data availableECHEMI SDS[1]
Occupational Exposure Limits No data availableECHEMI SDS

Operational Plan for Handling Propanimidamide

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment when handling Propanimidamide.

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood, is available and operational.[1][2]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily accessible.

    • Prepare a designated and clearly labeled waste container for Propanimidamide waste.[2]

  • Handling the Solid Compound :

    • Wear all required PPE before handling the container.

    • Handle the solid carefully to avoid generating dust.[1][2]

    • Weigh the compound on a non-porous surface that can be easily decontaminated.[2]

  • In Solution :

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • If heating is required, use a controlled heating source like a heating mantle or water bath.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

    • Avoid cross-contamination of personal items such as phones, pens, and laptops.[2]

Emergency and Disposal Plans

Spill and Accidental Exposure Plan:

  • Spill:

    • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

    • Remove all sources of ignition.[1]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Clean the spill area thoroughly.

  • Accidental Exposure:

    • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

    • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan:

The disposal of Propanimidamide and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[2]

  • Waste Collection: Collect all waste, including unused chemical and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate waste container.[2]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[1]

  • Disposal Request: Contact your institution's EHS department to arrange for the proper disposal of the chemical waste.[2]

Experimental Workflow

The following diagram illustrates the general workflow for safely handling Propanimidamide in a laboratory setting.

Propanimidamide_Handling_Workflow Propanimidamide Handling Workflow Prep Preparation - Verify fume hood function - Don PPE - Prepare waste container Handling Handling - Weigh carefully to avoid dust - Prepare solution in fume hood Prep->Handling Proceed with caution PostHandling Post-Handling - Clean work area - Decontaminate PPE Handling->PostHandling Spill Spill/Exposure Event Handling->Spill If spill occurs Waste Waste Disposal - Collect all waste - Segregate from other streams - Contact EHS for pickup PostHandling->Waste End End of Process PostHandling->End Waste->End FirstAid First Aid Procedures - Skin/Eye wash - Seek medical attention Spill->FirstAid If exposure Cleanup Spill Cleanup - Evacuate and ventilate - Use appropriate absorbents Spill->Cleanup If no exposure FirstAid->End Cleanup->End

Caption: Workflow for the safe handling and disposal of Propanimidamide.

References

Retrosynthesis Analysis

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Method

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Propanimidamide
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